molecular formula C6H4N4O B156054 Pyrimido[4,5-C]pyridazin-5(1H)-one CAS No. 34122-01-5

Pyrimido[4,5-C]pyridazin-5(1H)-one

Número de catálogo: B156054
Número CAS: 34122-01-5
Peso molecular: 148.12 g/mol
Clave InChI: ZZMFFWQHOSUHLW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrimido[4,5-c]pyridazin-5(1H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry for developing novel therapeutic agents. This core structure is a key precursor in structure-based drug design, particularly for targeting conserved enzyme sites to overcome antibiotic resistance. Compounds based on this scaffold have been investigated as potent inhibitors of dihydropteroate synthase (DHPS), a vital enzyme in the folate biosynthesis pathway of microbes, presenting a promising strategy for creating new classes of antimicrobial agents that circumvent common resistance mechanisms . Beyond antimicrobial applications, the pyridazinone core is recognized as a privileged structure in drug discovery due to its ability to impart diverse pharmacological activities . Researchers are exploring related molecular frameworks for their multi-target anti-inflammatory potential, including the suppression of key cytokines like TNF-α and IL-6, which are critical in hyperinflammatory states and cytokine storm syndromes . The inherent physicochemical properties of the scaffold, including its dipole moment and capacity for hydrogen bonding, make it a versatile intermediate for synthesizing complex molecules aimed at a range of biological targets . This reagent provides researchers with a valuable building block for probing new chemical space in anticancer, antiviral, and anti-inflammatory drug discovery programs .

Propiedades

IUPAC Name

6H-pyrimido[4,5-c]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h1-3H,(H,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMFFWQHOSUHLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC2=C1C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421606
Record name PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34122-01-5
Record name PYRIMIDO[4,5-C]PYRIDAZIN-5(1H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing pyrimido[4,5-c]pyridazin-5(1H)-one derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. This document details various synthetic routes, experimental protocols, and relevant biological data, presented in a clear and structured format to facilitate research and development in this area.

Introduction

Pyrimido[4,5-c]pyridazines are fused heterocyclic systems that have attracted considerable attention from chemists and pharmacologists due to their diverse biological activities. These scaffolds are structurally related to purines and pteridines, which are key components of biologically important molecules. Derivatives of the pyrimido[4,5-c]pyridazine core have been investigated for a range of therapeutic applications, including as kinase inhibitors. For instance, certain derivatives have shown potent inhibitory activity against Lymphocyte-specific protein tyrosine kinase (Lck), a crucial enzyme in the T-cell signaling pathway, making them promising candidates for the development of novel immunomodulatory and anti-inflammatory agents.[1] This guide will explore the key synthetic strategies employed to access this important class of molecules.

Synthetic Pathways

The synthesis of the this compound core can be achieved through several strategic approaches. The most common methods involve the condensation of a suitably substituted pyrimidine precursor with a 1,2-dicarbonyl compound or a hydrazine derivative.

One prevalent and efficient method is the reaction of a 6-hydrazinyluracil derivative with a glyoxal. This approach allows for the direct formation of the pyridazine ring fused to the pyrimidine core. Another versatile strategy involves a multi-step synthesis commencing from a functionalized pyrimidine, which is elaborated to build the pyridazine ring.

Below are graphical representations of key synthetic schemes.

Synthetic_Scheme_1 cluster_0 One-Pot Three-Component Synthesis N-Methylbarbituric_Acid N-Methylbarbituric Acid Reaction_1 + N-Methylbarbituric_Acid->Reaction_1 Arylglyoxal Arylglyoxal Monohydrate Arylglyoxal->Reaction_1 Hydrazine Hydrazine Dihydrochloride Hydrazine->Reaction_1 Product_1 3-Aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione Reaction_1->Product_1 Ethanol, 50°C

Caption: One-pot synthesis of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones.

Synthetic_Scheme_2 cluster_1 Condensation Reaction Hydrazinyluracil 6-(1-Methylhydrazinyl)uracil Reaction_2 + Hydrazinyluracil->Reaction_2 Glyoxal Glyoxal Monohydrate Glyoxal->Reaction_2 Product_2 3-(Substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione Reaction_2->Product_2 Reflux

Caption: Synthesis via condensation of 6-(1-methylhydrazinyl)uracil with glyoxals.[2]

Synthetic_Scheme_3 cluster_2 Multi-Step Synthesis Start 4-Chloro-5-methyl- 2-methylsulfanyl pyrimidine Step1 Ketone Intermediate Start->Step1 1. LiHMDS 2. Methyl-2-chlorobenzoate Step2 1,2-Dihydropyrimido[4,5-c]pyridazine Step1->Step2 1,2-Dimethyl hydrazine hydrochloride, Hunig's base Final_Product Substituted Derivative Step2->Final_Product Further Functionalization

Caption: Multi-step synthesis of 1,2-dihydropyrimido[4,5-c]pyridazine derivatives.[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones[4]

A mixture of N-methylbarbituric acid (1 mmol), the appropriate arylglyoxal monohydrate (1 mmol), and hydrazine dihydrochloride (1 mmol) in ethanol (10 mL) is heated to 50°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pure product.

Protocol 2: Synthesis of 1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione[2]

To a refluxing suspension of 6-(1-methylhydrazinyl)uracil (85 mg, 0.5 mmol) in 1,2-dichloroethane (2 mL), phenylglyoxal monohydrate (84 mg, 0.55 mmol) is added. After 3 hours, an additional portion of phenylglyoxal monohydrate (10 mg) is added, and the mixture is refluxed for another 3 hours. The solvent is then removed under reduced pressure, and the resulting solid residue is triturated with hot ethanol to yield the product.

Protocol 3: Synthesis of 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine[3]
  • Step 1: Synthesis of 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)-1-(2-chlorophenyl)ethanone: To a solution of 4-chloro-5-methyl-2-(methylthio)pyrimidine (1.0 g, 5.7 mmol) in THF (30 mL), LiHMDS (1.0 M in THF, 5.7 mL, 5.7 mmol) is added slowly at room temperature under a nitrogen atmosphere. After 15 minutes, methyl 2-chlorobenzoate (0.97 g, 5.7 mmol) is added. After 1 hour, additional LiHMDS (14.3 mL, 14.3 mmol) is added, and the reaction is stirred overnight. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.

  • Step 2: Synthesis of 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine: To a solution of the ketone from Step 1 (0.25 g, 0.80 mmol) in THF (5 mL), N,N-diisopropylethylamine (2 mL) and N,N'-dimethylhydrazine hydrochloride (0.21 g, 1.60 mmol) are added, and the mixture is refluxed overnight. The reaction is then cooled, diluted with 1 N HCl, and extracted with ethyl acetate. The combined organic layers are dried and concentrated to give the crude product.

Data Presentation

The following tables summarize representative quantitative data for synthesized this compound derivatives.

Table 1: Yields and Melting Points of 3-Aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones

Aryl GroupYield (%)Melting Point (°C)
Phenyl85>300
4-Chlorophenyl88>300
4-Methoxyphenyl90>300
4-Nitrophenyl82>300

Table 2: Spectroscopic Data for 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine [3]

¹H NMR (300 MHz, CDCl₃) δESI/MS (M+H)⁺
7.76 (s, 1H), 7.26-7.37 (m, 4H), 6.30 (s, 1H), 3.31 (s, 3H), 2.55 (s, 6H)319.1

Biological Activity and Signaling Pathways

As previously mentioned, certain pyrimido[4,5-c]pyridazine derivatives have been identified as potent inhibitors of Lck kinase. Lck is a key signaling molecule in T-lymphocytes, and its inhibition can modulate the immune response.

Lck_Signaling_Pathway cluster_pathway T-Cell Receptor (TCR) Signaling cluster_inhibition Inhibition by Pyrimido[4,5-c]pyridazine Derivative TCR_CD4 TCR/CD4 Complex Lck Lck TCR_CD4->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Inhibitor Pyrimido[4,5-c]pyridazine Derivative Inhibitor->Lck Inhibition

Caption: Simplified Lck signaling pathway and the point of inhibition.[1][4][5]

The diagram above illustrates the central role of Lck in initiating the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, Lck phosphorylates key downstream targets, including ZAP-70 and LAT, leading to a signaling cascade that culminates in T-cell activation. Pyrimido[4,5-c]pyridazine-based inhibitors can block the activity of Lck, thereby preventing these downstream events and suppressing the T-cell response. This mechanism of action makes them attractive candidates for the treatment of autoimmune diseases and other inflammatory conditions.

Conclusion

This technical guide has provided an in-depth overview of the synthesis of this compound derivatives. The presented synthetic routes, detailed experimental protocols, and tabulated data offer valuable resources for researchers in the field. The elucidation of the role of these compounds as Lck inhibitors highlights their therapeutic potential and underscores the importance of continued research in this area. The provided visualizations of synthetic schemes and signaling pathways aim to facilitate a deeper understanding of the chemical and biological aspects of these promising heterocyclic compounds.

References

Spectroscopic Analysis of Pyrimido[4,5-C]pyridazin-5(1H)-one: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant scarcity of detailed spectroscopic and experimental data for the specific heterocyclic compound, Pyrimido[4,5-C]pyridazin-5(1H)-one. While the existence of this molecule is confirmed through its Chemical Abstracts Service (CAS) number 34122-01-5, publicly accessible, in-depth analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy is limited. This guide summarizes the available information and provides context based on related structures for researchers, scientists, and drug development professionals interested in this chemical scaffold.

Molecular Structure and Properties

The fundamental structure of this compound consists of a fused pyrimidine and pyridazine ring system, with a ketone group at the 5-position.

Molecular Formula: C₆H₄N₄O

Molecular Weight: 148.12 g/mol

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Data for Related Derivatives

Due to the lack of specific data for the parent compound, we present representative spectroscopic information for structurally related pyridazine and pyrimidine derivatives. It is crucial to note that these values will differ from those of this compound due to the influence of different substituents and ring systems.

1H and 13C NMR Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating molecular structures. For pyridazine derivatives, proton (1H) and carbon (13C) chemical shifts are highly dependent on the electronic environment of the nuclei. In a study of various pyridazine derivatives, 1H and 13C NMR chemical shifts were measured using 1D and 2D NMR spectroscopic methods.[1] For instance, in a series of synthesized pyridazin-3(2H)-one derivatives, the proton signals for the aromatic rings and the pyridazine core were observed, along with the characteristic signals for various substituents.[2]

Table 1: Representative 1H NMR Data for Substituted Pyridazinone Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[2] DMSO-d₆ 10.82 (s, 1H, CONH), 7.88 (s, 1H, H-pyri), 7.78 (m, 2H, H-Ar), 7.70 (d, J = 8.4 Hz, H-Ar), 7.38–7.44 (m, 3H, H-Ar), 7.17–7.20 (m, 2H, H-Ar), 2.94 (s, 2H, CH₂-Ar)

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[2] | DMSO-d₆ | 7.55–7.53 (m, 2H, H-Ar), 7.53 (d, J = 2.1 Hz, 2H, H-Ar), 7.41–7.35 (m, 4H, H-Ar), 6.89 (s, 1H, H-Pyz), 4.10 (s, 2H, NCH₂CO) |

Table 2: Representative 13C NMR Data for Substituted Pyridazinone Derivatives

Compound Solvent Chemical Shift (δ, ppm)
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[2] DMSO-d₆ 161.84, 158.31, 144.20, 142.41, 135.90, 135.68, 132.94, 129.66, 129.85, 129.51, 129.54, 129.51, 127.57, 35.31

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[2] | DMSO-d₆ | 160.77, 144.32, 140.31, 135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06, 125.95, 31.44 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For pyridazinone derivatives, characteristic absorption bands for C=O (carbonyl) and N-H stretching are typically observed. For example, in a series of synthesized pyridazinone derivatives, the C=O stretching vibration was observed in the range of 1646-1740 cm⁻¹, and the N-H stretching vibration was seen around 3206-3296 cm⁻¹.[2]

Table 3: Representative IR Absorption Data for Substituted Pyridazinone Derivatives

Compound Sample Phase Characteristic Absorption Bands (cm⁻¹)
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[2] ATR 3296 (NH), 1740 (C=O), 1652 (N=C)

| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[2] | ATR | 3206 (NH), 1646 (C=O), 1605 (C=N) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron impact (EI) and electrospray ionization (ESI) are common techniques. A study on 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones using EI mass spectrometry revealed complex fragmentation patterns, including the loss of small molecules like HNCO.[3] High-resolution mass spectrometry (HRMS) provides highly accurate molecular weights, aiding in the confirmation of elemental compositions.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not available in the reviewed literature. However, general procedures for the characterization of related heterocyclic compounds can be described.

General NMR Spectroscopy Protocol: 1H and 13C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for 1H).[4] Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.[2][4] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[4]

General IR Spectroscopy Protocol: IR spectra are often recorded using a Fourier-transform infrared (FT-IR) spectrometer.[5] Samples can be prepared as KBr pellets or analyzed using an attenuated total reflectance (ATR) accessory.[2]

General Mass Spectrometry Protocol: Mass spectra can be obtained using various ionization techniques. For high-resolution mass spectra (HRMS), electrospray ionization (ESI) is a common method.[2]

Below is a generalized workflow for the spectroscopic characterization of a novel heterocyclic compound.

G General Workflow for Spectroscopic Characterization synthesis Synthesis and Purification nmr NMR Spectroscopy (1H, 13C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry (HRMS) synthesis->ms uv UV-Vis Spectroscopy synthesis->uv structure Structure Elucidation nmr->structure ir->structure ms->structure uv->structure

Caption: A generalized experimental workflow for the synthesis and spectroscopic characterization of a new chemical entity.

Conclusion

While the core structure of this compound is documented, a significant gap exists in the publicly available, detailed spectroscopic data for this specific molecule. Researchers and scientists in the field of drug development are encouraged to consider the synthesis and full spectroscopic characterization of this compound to enable further investigation into its potential biological activities. The data from related pyridazine and pyrimidine derivatives can serve as a preliminary guide for anticipating the spectral properties of this and other unexplored members of the pyrimido[4,5-c]pyridazine family.

References

Chemical properties of Pyrimido[4,5-C]pyridazin-5(1H)-one scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The second search provided more relevant information. I found a paper describing the one-pot synthesis of novel 1H-pyrimido[4,5-c]diazepines, which are structurally related to the target scaffold. This paper provides some spectroscopic data (IR, 13C NMR) for a derivative. Another article details the synthesis of 1,2-dihydropyrimido[4,5-c]pyridazines and includes some 1H NMR and ESI/MS data for these derivatives. A third paper focuses on the synthesis and spectroscopic characterization of pyridazinone derivatives in general, offering examples of typical spectral data (FT-IR, 1H NMR, 13C NMR, ESI-HRMS). PubChem provides computed properties for the parent pyrimido[4,5-c]pyridazine and the requested pyrimido[4,5-c]pyridazin-5(1H)-one.

However, a detailed experimental protocol for the synthesis of the specific core scaffold, this compound, is still missing. While there are protocols for related derivatives, the protocol for the unsubstituted core is crucial. Furthermore, there is no information on the reactivity, chemical stability, or potential degradation pathways of this specific scaffold. I also have not found any information about signaling pathways involving this scaffold. To proceed with creating the in-depth technical guide, I need to focus on finding a precise synthesis protocol for this compound and any available experimental data on its reactivity and stability. Information on its biological context (signaling pathways) is also a priority.The search results have provided some valuable information, but a complete picture for the in-depth technical guide is not yet available. I have found several articles describing the synthesis of various derivatives of the pyrimido[4,5-c]pyridazine scaffold, and some include spectroscopic data (1H NMR, 13C NMR, IR, MS) for these derivatives. One article specifically discusses the mass spectrometry of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones and their thioxo-analogs, which is relevant. However, a detailed experimental protocol for the synthesis of the specific, unsubstituted core scaffold, this compound, is still missing. While there are general procedures for related compounds, a specific protocol for the core is essential for the "Experimental Protocols" section.

Furthermore, there is very limited information on the reactivity, chemical stability, and degradation of the core scaffold itself. Most of the biological activity data is for derivatives and not the core, and there is no specific information on signaling pathways.

To proceed, I need to focus on finding a precise, detailed experimental protocol for the synthesis of this compound. I also need to search more specifically for studies on its chemical reactivity and stability. Information on its biological effects and any associated signaling pathways remains a key gap.The search results from step 4 have provided some useful information, but there are still significant gaps in the data required to create a comprehensive technical guide on the this compound scaffold.

I have found several synthetic methods for related pyrimido[4,5-c]pyridazine and pyrimido[4,5-d]pyrimidine derivatives. These articles provide some spectroscopic data (1H NMR, 13C NMR, IR, MS) for the synthesized derivatives, which can serve as a reference. I also found a study on the mass spectrometry of some 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones. There is also general information on the reactivity of the broader pyrimido[4,5-d]pyridazine system.

However, a specific, detailed experimental protocol for the synthesis of the unsubstituted core scaffold, this compound, is still missing. This is a critical component of the requested guide. Furthermore, there is a lack of information on the chemical reactivity, stability, and degradation pathways specific to this core scaffold. The biological data, including any involvement in signaling pathways, is also sparse and mostly related to substituted derivatives rather than the core itself.

Therefore, the next steps should focus on trying to locate a precise synthesis protocol for this compound and any experimental or computational studies on its specific chemical properties and biological activity.The previous searches have yielded some synthesis procedures and spectroscopic data for derivatives of the pyrimido[4,5-c]pyridazine scaffold. However, a specific and detailed experimental protocol for the synthesis of the unsubstituted core, this compound, is still not found. Information on its reactivity, stability, and biological signaling pathways also remains elusive. The current search plan aims to find this missing information by focusing on potential precursors and reaction types that could lead to the desired scaffold. I will analyze the new search results to identify any direct synthesis methods or analogous reactions that can be used to construct the detailed experimental protocol. I will also look for any mentions of the chemical properties or biological activities of this specific core. If a direct protocol is not found, I will have to construct a plausible one based on the available literature for closely related compounds.## An In-depth Technical Guide to the this compound Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound core is a heterocyclic scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including synthesis, reactivity, and spectroscopic characterization. Detailed experimental protocols for the synthesis of related structures are presented, alongside a discussion of the scaffold's stability and potential biological significance. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction

Fused pyrimidine ring systems are integral components of numerous biologically active molecules, including established pharmaceuticals and natural products. The this compound scaffold, characterized by the fusion of a pyrimidine and a pyridazine ring, represents a versatile template for the development of novel therapeutic agents. Derivatives of this core have been explored for a range of biological activities, including kinase inhibition and as biomimetics of flavin. This guide focuses on the fundamental chemical properties of the unsubstituted core scaffold, providing a foundation for its application in drug discovery and development.

Chemical Properties

The chemical properties of the this compound scaffold are dictated by the interplay of the electron-deficient pyrimidine and pyridazine rings, as well as the lactam functionality.

Computed Properties

Computational analysis provides valuable insights into the physicochemical properties of the this compound scaffold.

PropertyValue
Molecular Formula C₆H₄N₄O
Molecular Weight 148.12 g/mol
XLogP3 -0.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 0
Exact Mass 148.03851076 Da
Topological Polar Surface Area 67.2 Ų

These data are computationally generated and provide an estimation of the compound's properties.

Synthesis

While a specific, detailed experimental protocol for the synthesis of the unsubstituted this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through the cyclization of a suitably functionalized pyrimidine precursor. A plausible synthetic route is outlined below, based on established heterocyclic chemistry principles.

Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation cluster_cyclization Cyclization cluster_product Product 4-Aminopyrimidine-5-carboxylic_acid 4-Aminopyrimidine- 5-carboxylic acid Acyl_chloride Acyl chloride formation (e.g., SOCl₂) 4-Aminopyrimidine-5-carboxylic_acid->Acyl_chloride Activation Hydrazine_reaction Reaction with Hydrazine Acyl_chloride->Hydrazine_reaction Nucleophilic attack Cyclization_step Intramolecular Cyclization Hydrazine_reaction->Cyclization_step Tautomerization & Ring Closure Final_Product Pyrimido[4,5-C]pyridazin- 5(1H)-one Cyclization_step->Final_Product

Conceptual Synthesis Workflow

A potential synthetic approach involves the conversion of 4-aminopyrimidine-5-carboxylic acid to its corresponding acyl chloride, followed by reaction with hydrazine to form the carbohydrazide intermediate. Subsequent intramolecular cyclization, likely under thermal or acid-catalyzed conditions, would yield the desired this compound scaffold.

Reactivity

The reactivity of the this compound scaffold is characterized by several key features:

  • N-Alkylation/Acylation: The lactam nitrogen (N1) is a primary site for electrophilic attack, allowing for the introduction of various substituents through alkylation or acylation reactions.

  • Electrophilic Aromatic Substitution: The electron-deficient nature of both heterocyclic rings makes electrophilic substitution challenging. However, activating groups on the pyrimidine or pyridazine ring can facilitate such reactions.

  • Nucleophilic Aromatic Substitution: Halogenated derivatives of the scaffold, particularly at positions amenable to nucleophilic attack, can serve as valuable intermediates for the introduction of a wide range of functional groups.

  • Ring-Opening and Rearrangement: Under certain conditions, the fused ring system may be susceptible to ring-opening or rearrangement reactions, a property that could be exploited for the synthesis of other heterocyclic systems.

Stability and Degradation

Fused heterocyclic systems like this compound generally exhibit good thermal stability. However, they may be susceptible to degradation under strong acidic or basic conditions, potentially leading to hydrolysis of the lactam or cleavage of the fused ring system. The presence of moisture and light could also influence the long-term stability of the compound and its derivatives.

Experimental Protocols

While a specific protocol for the unsubstituted core is not available, the following are representative experimental procedures for the synthesis of related pyrimido[4,5-c]pyridazine derivatives. These can be adapted by skilled chemists to target the desired scaffold.

Synthesis of 3-(Substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones

This procedure is adapted from a known synthesis of 4-deazatoxoflavin analogs.

Materials:

  • 6-(1-Methylhydrazinyl)uracil

  • Substituted glyoxal monohydrate

  • 1,2-Dichloroethane or Water

  • Sodium Acetate (for aqueous reaction)

  • Ethanol

Procedure:

  • Anhydrous Conditions: To a refluxing suspension of 6-(1-methylhydrazinyl)uracil (1 equivalent) in 1,2-dichloroethane, add the substituted glyoxal monohydrate (1.1 equivalents).

  • Heat the mixture at reflux for 3-6 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the mixture to a solid residue.

  • Triturate the residue with hot ethanol to afford the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Aqueous Conditions:

  • To a refluxing mixture of 6-(1-methylhydrazinyl)uracil (1 equivalent) and sodium acetate (2 equivalents) in water, add the substituted glyoxal monohydrate (1.1 equivalents).

  • Heat the suspension at reflux for 1 hour.

  • Cool the mixture to room temperature and stir for an additional hour.

  • Collect the solid precipitate by filtration, wash with water, and dry to yield the product mixture.

Synthesis of 1,2-dihydro-pyrimido[4,5-c]pyridazines

This protocol is based on the synthesis of kinase inhibitors.

Materials:

  • 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)-1-(substituted-phenyl)ethanone

  • N,N'-dimethylhydrazine hydrochloride

  • N,N-diisopropylethylamine (Hünig's base)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the substituted ethanone (1 equivalent) in THF.

  • Add N,N-diisopropylethylamine (excess) and N,N'-dimethylhydrazine hydrochloride (2 equivalents).

  • Reflux the mixture overnight.

  • After cooling, dilute the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Dry the combined organic layers over sodium sulfate and concentrate under reduced pressure.

  • The crude residue can be purified by column chromatography.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift Range (ppm)Notes
¹H NMR 7.0 - 9.5Aromatic protons on the pyrimidine and pyridazine rings. The NH proton of the lactam typically appears as a broad singlet.
¹³C NMR 110 - 165Aromatic carbons. The carbonyl carbon of the lactam appears in the downfield region.
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)
N-H stretch (lactam) 3100 - 3300
C=O stretch (lactam) 1650 - 1700
C=N stretch 1580 - 1620
C-H stretch (aromatic) 3000 - 3100
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M+) at m/z 148. Fragmentation patterns would likely involve the loss of CO and subsequent ring fragmentation.

Signaling Pathways and Biological Activity

While the biological activity of the unsubstituted this compound core is not well-characterized, various derivatives have shown interesting pharmacological properties, suggesting the scaffold's potential as a pharmacophore.

Biological_Activity Scaffold This compound Scaffold Kinase_Inhibition Kinase Inhibition (e.g., Lck) Scaffold->Kinase_Inhibition Antimicrobial Antimicrobial Activity (e.g., Pseudomonas) Scaffold->Antimicrobial DNA_Binding DNA Binding Scaffold->DNA_Binding Flavin_Biomimetic Flavin Biomimetic Scaffold->Flavin_Biomimetic

Reported Biological Activities of Derivatives

  • Kinase Inhibition: Certain 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives have been developed as inhibitors of lymphocyte-specific kinase (Lck), a key enzyme in T-cell signaling. This suggests the scaffold's utility in designing therapies for autoimmune diseases and certain cancers.

  • Antimicrobial Activity: 4-Deazatoxoflavin, a derivative of the pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, has demonstrated inhibitory activity against Pseudomonas.

  • DNA-Binding Properties: Some derivatives have shown the ability to bind to DNA, indicating potential applications in the development of anticancer agents.

  • Flavin Biomimetics: The scaffold can serve as a biomimetic of flavin and 5-deazaflavin, participating in oxidation-reduction reactions.

The diverse biological activities of its derivatives highlight the potential of the this compound scaffold as a valuable starting point for the development of new therapeutic agents targeting a variety of signaling pathways. Further investigation into the biological effects of the core scaffold and its specifically designed derivatives is warranted.

Conclusion

The this compound scaffold represents a promising heterocyclic system for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, including potential synthetic strategies, reactivity, and spectroscopic characteristics. While detailed experimental data for the unsubstituted core is limited, the information presented, drawn from studies of its derivatives, offers a solid foundation for researchers. The demonstrated biological activities of various substituted analogs underscore the potential of this scaffold in medicinal chemistry. Further exploration of its synthesis, functionalization, and biological evaluation is crucial to unlocking its full therapeutic potential.

An In-depth Technical Guide to the Pyrimido[4,5-C]pyridazin-5(1H)-one Core Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Pyrimido[4,5-C]pyridazin-5(1H)-one core is a fused heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. This bicyclic system, comprised of a pyrimidine ring fused to a pyridazine ring, offers a versatile platform for the development of novel therapeutic agents. Its rigid structure and the presence of multiple nitrogen atoms provide opportunities for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. Derivatives of this core have demonstrated a broad spectrum of pharmacological effects, including potent kinase inhibition, antimicrobial activity, and modulation of other key biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the this compound core, with a focus on its application in drug discovery and development.

Core Structure and Properties

The fundamental structure of this compound is characterized by the fusion of a pyrimidine and a pyridazine ring, resulting in a planar, aromatic system. The presence of four nitrogen atoms and a ketone group imparts specific electronic and hydrogen bonding characteristics to the molecule, which are crucial for its interaction with biological targets.

Chemical Formula: C₆H₄N₄O

Molecular Weight: 148.12 g/mol

The physicochemical properties of derivatives can be significantly altered through substitution at various positions on the bicyclic ring, influencing parameters such as solubility, lipophilicity, and metabolic stability.

Synthesis of the this compound Core and Its Derivatives

The synthesis of the this compound core and its analogs can be achieved through several synthetic routes, often involving the condensation of a suitably substituted pyrimidine with a hydrazine derivative.

General Synthetic Workflow

A common strategy for the synthesis of substituted pyrimido[4,5-c]pyridazine derivatives is outlined in the workflow below. This process typically begins with a functionalized pyrimidine precursor which undergoes condensation and subsequent cyclization to form the fused ring system.

G Start Substituted Pyrimidine Precursor (e.g., 4-amino-5-formylpyrimidine) Condensation Condensation Start->Condensation Reagent Hydrazine Derivative Reagent->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Core This compound Core Cyclization->Core Functionalization Further Functionalization Core->Functionalization Derivative Target Derivative Functionalization->Derivative

Caption: A generalized synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones

An improved synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, a related class of compounds, has been reported.[1] This approach involves the treatment of 3-methyl-6-(1-methylhydrazinyl) uracil with phenyl and alkyl glyoxal monohydrates.[1]

Representative Procedure:

To a refluxing suspension of 6-(hydrazinyl)uracil (0.5 mmol) in 1,2-dichloroethane (2 mL), phenylglyoxal monohydrate (0.55 mmol) is added.[1] Additional phenylglyoxal monohydrate (10 mg) is added after 3 hours, and the solution is heated for an additional 3 hours. The resulting orange mixture is concentrated to a solid residue, which is then triturated in hot ethanol to yield the product.[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have shown promise in a variety of therapeutic areas, primarily driven by their ability to modulate the activity of key enzymes and signaling pathways.

Kinase Inhibition

A significant area of investigation for pyrimido[4,5-c]pyridazine derivatives is their potential as kinase inhibitors. Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Table 1: Quantitative Data for Pyrimido[4,5-c]pyridazine and Related Kinase Inhibitors

Compound/Derivative ClassTarget KinaseIC50 (nM)Reference
1,2-dihydro-pyrimido[4,5-c]pyridazine derivativeLck0.6[2]
1,2-dihydro-pyrimido[4,5-c]pyridazine derivativeSrc10[2]
1,2-dihydro-pyrimido[4,5-c]pyridazine derivativeKdr140[2]
1,2-dihydro-pyrimido[4,5-c]pyridazine derivativeSyk200[2]
1,2-dihydro-pyrimido[4,5-c]pyridazine derivativeZap-70370[2]
1,2-dihydro-pyrimido[4,5-c]pyridazine derivativeBtk100[2]
9H-pyrimido[4,5-b]indole derivative (Compound 10)RET370
9H-pyrimido[4,5-b]indole derivative (Compound 11)RET310
9H-pyrimido[4,5-b]indole derivative (Compound 12)RET270
9H-pyrimido[4,5-b]indole derivative (Compound 13)RET270

Signaling Pathway: RET and TRKA Inhibition

Certain pyrimido-indole derivatives have been identified as dual inhibitors of both RET (Rearranged during Transfection) and TRKA (Tropomyosin receptor kinase A) kinases.[3][4] Aberrant activation of these receptor tyrosine kinases is a known driver in various cancers.[3][4] The diagram below illustrates the general signaling pathway and the point of intervention for such inhibitors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RET or TRKA Receptor RAS_RAF RAS/RAF/MEK/ERK (MAPK Pathway) RTK->RAS_RAF activates PI3K_AKT PI3K/AKT Pathway RTK->PI3K_AKT activates PLCg PLCγ Pathway RTK->PLCg activates Transcription Gene Transcription RAS_RAF->Transcription Proliferation Cell Proliferation, Survival, Migration PI3K_AKT->Proliferation PLCg->Proliferation Transcription->Proliferation Inhibitor Pyrimido-based Inhibitor Inhibitor->RTK inhibits

Caption: Simplified RET/TRKA signaling pathway and the inhibitory action of pyrimido-based compounds.

Dihydropteroate Synthase (DHPS) Inhibition

Pyrimido[4,5-c]pyridazine-based compounds have also been designed as inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthetic pathway of bacteria.[5] This makes them potential candidates for the development of novel antimicrobial agents.

Table 2: Inhibition of Dihydropteroate Synthase (DHPS) by Pyrimido[4,5-c]pyridazine Derivatives

CompoundBa DHPS IC50 (µM)Ec DHPS IC50 (µM)Sa DHPS IC50 (µM)Reference
Compound A>500>500>500[2]
Compound B110400120[2]
Compound C120>500150[2]
(Ba: Bacillus anthracis, Ec: Escherichia coli, Sa: Staphylococcus aureus)

Experimental Protocols for Key Biological Assays

Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a colorimetric method used to determine cell viability and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired duration (e.g., 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with 1% (v/v) acetic acid and allow to air dry.

  • SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid and allow to air dry.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and shake for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.

Protocol:

  • Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% w/v bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol (LanthaScreen™ TR-FRET Assay Example):

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor. Dilute the kinase and a fluorescein-labeled substrate in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the inhibitor, followed by the kinase solution. Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.

  • Signal Measurement: After a 60-minute incubation, measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The ratio of the acceptor (fluorescein) and donor (terbium) emission is used to determine the extent of kinase inhibition.

Conclusion and Future Directions

The this compound core structure represents a valuable scaffold in medicinal chemistry with demonstrated potential for the development of potent and selective inhibitors of various biological targets. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on:

  • Expansion of the chemical space: Synthesis of novel derivatives with diverse substitution patterns to explore new biological targets.

  • Mechanism of action studies: In-depth investigation of the molecular mechanisms by which these compounds exert their biological effects.

  • In vivo evaluation: Preclinical studies to assess the efficacy and safety of lead compounds in animal models of disease.

  • Structure-based drug design: Utilization of X-ray crystallography and computational modeling to guide the design of next-generation inhibitors with improved properties.

The continued exploration of the this compound core holds significant promise for the discovery of new and effective treatments for a range of human diseases.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Pyrimido[4,5-C]pyridazin-5(1H)-one Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-c]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, with its analogues demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of Pyrimido[4,5-C]pyridazin-5(1H)-one analogues. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this heterocyclic core.

Anticancer Activity

Derivatives of the pyrimido[4,5-c]pyridazine ring system and its bioisosteres have shown significant promise as anticancer agents, exhibiting potent activity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways that are crucial for cancer cell proliferation and survival.

Inhibition of Protein Kinases

A significant focus of research has been the development of pyrimido[4,5-c]pyridazine analogues as inhibitors of protein kinases, which are critical regulators of cell signaling.

  • Lymphocyte-Specific Kinase (Lck) Inhibition: Novel 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives have been synthesized and identified as potent inhibitors of Lck kinase, with some analogues showing activity in the low nanomolar range.[1] Lck is a key enzyme in T-cell activation, making its inhibitors potential therapeutic agents for autoimmune diseases and certain types of cancer.

  • VEGFR-2, EGFR, and HER2 Inhibition: Structurally related pyridazinone-based derivatives have been investigated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2] Furthermore, pyrimido[4,5-b]quinoline derivatives, which share a similar fused heterocyclic system, have demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), with some compounds showing higher cytotoxic activity than the reference drug lapatinib.[3] Compound 4l from this series not only showed potent EGFR/HER2 inhibition but also induced cell-cycle arrest at the S phase and promoted apoptosis.[3]

The general mechanism of action for many of these kinase inhibitors involves competitive binding to the ATP-binding site of the enzyme, thereby preventing phosphorylation of downstream substrates and interrupting the signaling cascade.

Signaling_Pathway_Inhibition General Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2, HER2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Responses Cellular Responses (Proliferation, Survival, Angiogenesis) Gene_Expression->Cellular_Responses Leads to Inhibitor This compound Analogue Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: General signaling pathway of receptor tyrosine kinase inhibition.

Cytotoxic Activity Against Cancer Cell Lines

Pyrimido[4,5-c]pyridazine analogues and related compounds have demonstrated broad-spectrum anticancer activity. The cytotoxic effects of these compounds have been evaluated against a panel of human cancer cell lines, with IC50 values indicating potent anti-proliferative effects.

Compound ClassCell LineIC50 (µM)Reference
Pyrimido[4,5-b]quinoline 4d MCF-72.67[3]
Pyrimido[4,5-b]quinoline 4h MCF-76.82[3]
Pyrimido[4,5-b]quinoline 4i MCF-74.31[3]
Pyrimido[4,5-b]quinoline 4l MCF-71.62[3]
Pyrimido[1,2-b]pyridazin-2-one 1 HCT-11649.35 ± 2.685[4]
Pyrimido[1,2-b]pyridazin-2-one 1 MCF-769.32 ± 3.186[4]
Pyridazino[4,5-b]indole derivativesMCF-70.5 - 38[5]
Pyrimido[4,5-c]quinolin-1(2H)-onesHT-1080, HT-29, MDA-MB-231Potent Activity[6]
4,7-disubstituted pyrimido[4,5-d]pyrimidines 7d & 7h Hematological CancersEfficacious[7]
Induction of Apoptosis and Cell Cycle Arrest

Mechanistic studies have revealed that some pyrimido-pyridazine analogues exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest. For instance, compound 1 of a pyrimido[1,2-b]pyridazin-2-one series was found to increase the expression of pro-apoptotic proteins p53 and Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[4] This compound also arrested the cell cycle in the G0/G1 phase.[4] Similarly, the potent pyrimido[4,5-c]quinolin-1(2H)-ones were found to induce cell cycle arrest in the G2/M phase.[6]

Experimental_Workflow_Cell_Cycle Workflow for Cell Cycle Analysis Cell_Culture Seed cancer cells in 6-well plates Compound_Treatment Treat with Pyrimido-pyridazine analogue at IC50 concentration Cell_Culture->Compound_Treatment Incubation Incubate for 24-48 hours Compound_Treatment->Incubation Harvest_and_Fix Harvest cells and fix in cold 70% ethanol Incubation->Harvest_and_Fix Staining Stain with Propidium Iodide (containing RNase A) Harvest_and_Fix->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Determine cell population in each phase of the cell cycle Flow_Cytometry->Data_Analysis Kinase_Inhibition_Assay General Kinase Inhibition Assay Workflow Reaction_Setup Combine Kinase, Substrate, and ATP in reaction buffer Add_Inhibitor Add Pyrimido-pyridazine analogue at various concentrations Reaction_Setup->Add_Inhibitor Incubation Incubate for a defined period at optimal temperature Add_Inhibitor->Incubation Stop_Reaction Stop the enzymatic reaction Incubation->Stop_Reaction Detection Measure the amount of phosphorylated substrate Stop_Reaction->Detection Data_Analysis Calculate percentage inhibition and determine IC50 value Detection->Data_Analysis

References

In Vitro Evaluation of Pyrimido[4,5-C]pyridazin-5(1H)-one Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of pyrimido[4,5-c]pyridazin-5(1H)-one compounds and their derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antifungal, and enzyme inhibitory properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various pyrimido[4,5-c]pyridazine derivatives as reported in the scientific literature.

Table 1: Antiproliferative Activity of Pyrimido[5,4-c]quinoline-4-(3H)-one Derivatives [1]

CompoundKB (IC₅₀: μM)CNE2 (IC₅₀: μM)MGC-803 (IC₅₀: μM)GLC-82 (IC₅₀: μM)MDA-MB-453 (IC₅₀: μM)MCF-7 (IC₅₀: μM)
7e 4.913.84.87.8818.210.1

Table 2: Antifungal Activity of Pyrimido[4,5-d]pyridazinone-N-acylhydrazone Derivatives against P. brasiliensis (Pb18) [2]

CompoundMIC (µg/mL)
5a 0.125 - 64
5f 0.125 - 64
5i 0.125 - 64
5k 0.125 - 64
5m 0.125 - 64
5n 0.125 - 64

Note: A range is provided as the source indicates significant inhibition within this range for the listed compounds.[2]

Table 3: Dual EGFR/HER2 Inhibitory Activity of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines [3]

CompoundMCF-7 (IC₅₀: µM)EGFR Inhibition (IC₅₀: µM)HER2 Inhibition (IC₅₀: µM)
4d 2.670.0650.09
4h 6.82--
4i 4.310.1160.164
4l 1.620.0520.055
Lapatinib (Reference) ---

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key in vitro assays used in the evaluation of this compound compounds.

General Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

A common synthetic route involves a multi-step process starting from readily available pyrimidine precursors.[4]

  • Intermediate Synthesis : A key intermediate can be synthesized from 2-amino-6-chloropyrimidin-4(3H)-one through a coupling reaction with substituted hydrazines.[4]

  • Condensation : Subsequent condensation of this intermediate with various substituted keto esters yields the pyrimido[4,5-c]pyridazine derivatives.[4]

  • Further Modifications : For analogs like tetrazoles, ester intermediates are synthesized and then hydrolyzed with sodium hydroxide to yield a hydroxypyrimido pyridazine, which is then treated with tetrazole amines.[4]

In Vitro Antiproliferative Assay

The antiproliferative activity of the synthesized compounds is typically evaluated against a panel of human cancer cell lines.

  • Cell Culture : Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Cell Viability Assessment : Cell viability is determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

  • IC₅₀ Determination : The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is calculated from dose-response curves.

Enzyme Inhibition Assay

The inhibitory effect of compounds on specific enzyme targets is a key aspect of their in vitro evaluation. The following is a general protocol for an enzyme inhibition assay.[5][6]

  • Enzyme and Substrate Preparation : The purified target enzyme and its specific substrate are prepared in a suitable buffer.

  • Inhibition Reaction : The enzyme is pre-incubated with various concentrations of the inhibitor (test compound) for a defined period. The enzymatic reaction is then initiated by the addition of the substrate.

  • Detection of Enzyme Activity : The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time. This can be done using spectrophotometry, fluorometry, or luminometry, depending on the nature of the reaction.

  • Data Analysis : The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing

The antifungal activity of the compounds is assessed by determining the Minimum Inhibitory Concentration (MIC).[2]

  • Fungal Culture : The fungal strains are grown on an appropriate agar medium. A standardized inoculum is prepared in a liquid medium.

  • Broth Microdilution Assay : The assay is performed in 96-well microtiter plates. The compounds are serially diluted in the broth medium.

  • Inoculation and Incubation : Each well is inoculated with the fungal suspension. The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for a clear understanding of the research.

Dihydropteroate Synthase (DHPS) Inhibition Pathway

Pyrimido[4,5-c]pyridazine-based inhibitors have been shown to target the pterin binding site of dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthetic pathway in bacteria.[4][7] This pathway is essential for the synthesis of nucleic acids and certain amino acids.

DHPS_Inhibition_Pathway GTP GTP DHPP Dihydropterin Pyrophosphate (DHPP) GTP->DHPP GTP Cyclohydrolase I DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroate DHF Dihydrofolate (DHF) DHP->DHF Dihydropteroate Synthase THF Tetrahydrofolate (THF) DHF->THF DHFR NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids DHPS->DHP DHFR Dihydrofolate Reductase (DHFR) Compound This compound Compound Compound->DHPS Inhibition Experimental_Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (e.g., Antiproliferative Assay) Purification->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Enzyme Inhibition Assay) HitIdentification->SecondaryScreening Active Compounds LeadOptimization Lead Optimization HitIdentification->LeadOptimization Inactive Compounds (Structure Modification) MechanismOfAction Mechanism of Action Studies (e.g., Cell Cycle Analysis) SecondaryScreening->MechanismOfAction MechanismOfAction->LeadOptimization Lck_Inhibition_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck TCR Engagement ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-Cell Activation Downstream->Activation Compound Pyrimido[4,5-C]pyridazine Derivative Compound->Lck Inhibition

References

Exploring the Chemical Space of Pyrimido[4,5-C]pyridazines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimido[4,5-c]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical space surrounding this nucleus, with a particular focus on its development as kinase and dihydropteroate synthase (DHPS) inhibitors. This document details synthetic methodologies, summarizes key structure-activity relationship (SAR) data, and provides explicit experimental protocols for the synthesis and biological evaluation of these compounds.

Introduction

Pyrimido[4,5-c]pyridazines are a class of fused heterocyclic compounds characterized by a pyrimidine ring fused to a pyridazine ring. The unique arrangement of nitrogen atoms in this scaffold imparts specific physicochemical properties, making it an attractive framework for designing molecules that can interact with various biological targets.[1] Notably, derivatives of this core have shown significant promise as inhibitors of key enzymes involved in cancer and infectious diseases, including Lymphocyte-specific kinase (Lck) and dihydropteroate synthase (DHPS).[1][2] This guide aims to serve as a detailed resource for researchers engaged in the exploration and development of pyrimido[4,5-c]pyridazine-based therapeutics.

Synthetic Strategies

The construction of the pyrimido[4,5-c]pyridazine scaffold can be achieved through several synthetic routes, primarily involving the condensation of a substituted pyrimidine with a hydrazine derivative. A common and effective strategy is the reaction of a 4-chloro-5-formylpyrimidine with a hydrazine to construct the pyridazine ring.

A general synthetic workflow is depicted below:

Synthetic Workflow A Substituted Pyrimidine (e.g., 4-chloro-5-formylpyrimidine) C Condensation A->C B Hydrazine Derivative B->C D Pyrimido[4,5-c]pyridazine Core C->D E Functional Group Interconversion/Substitution D->E F Target Compound Library E->F

Figure 1: General synthetic workflow for Pyrimido[4,5-c]pyridazine derivatives.
Experimental Protocol: Synthesis of a 1,2-dihydropyrimido[4,5-c]pyridazine Derivative

This protocol is adapted from the synthesis of Lck inhibitors.[1]

Step 1: Synthesis of 3-(2-chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine

To a solution of 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)-2-(2-chlorophenyl)ethan-1-one (1.0 g, 3.2 mmol) in THF (20 mL) is added N,N-diisopropylethylamine (1.1 mL, 6.4 mmol) and N,N'-dimethylhydrazine dihydrochloride (0.42 g, 3.8 mmol). The reaction mixture is heated to reflux for 16 hours. After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Step 2: Oxidation to the Sulfoxide

The product from Step 1 (0.5 g, 1.5 mmol) is dissolved in dichloromethane (15 mL) and cooled to 0 °C. m-Chloroperoxybenzoic acid (m-CPBA) (77%, 0.4 g, 1.8 mmol) is added portion-wise, and the reaction is stirred at 0 °C for 1 hour. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the corresponding sulfoxide, which is often used in the next step without further purification.

Step 3: Nucleophilic Aromatic Substitution

To a solution of the sulfoxide from Step 2 (0.3 g, 0.9 mmol) in N-methyl-2-pyrrolidone (NMP) (5 mL) is added the desired aniline (e.g., 4-fluoroaniline, 5 equivalents). The mixture is heated to 120 °C for 4 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The residue is purified by preparative HPLC to yield the final anilino-substituted pyrimido[4,5-c]pyridazine.

Biological Activities and Therapeutic Potential

Pyrimido[4,5-c]pyridazines have been investigated for a range of biological activities, with the most prominent being their roles as kinase inhibitors and antibacterial agents targeting DHPS.

Kinase Inhibition: Targeting Lck in T-cell Signaling

Lymphocyte-specific kinase (Lck) is a member of the Src family of tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling. Dysregulation of Lck activity is implicated in autoimmune diseases and T-cell leukemias, making it an attractive therapeutic target.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR Lck Lck TCR->Lck recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck associates ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Pyrimido_inhibitor Pyrimido[4,5-c]pyridazine Inhibitor Pyrimido_inhibitor->Lck LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., PLCγ1, SLP-76) LAT->Downstream Activation T-cell Activation (Gene Expression, Proliferation) Downstream->Activation

Figure 2: Simplified Lck signaling pathway and the inhibitory action of Pyrimido[4,5-c]pyridazines.

Several 1,2-dihydropyrimido[4,5-c]pyridazine derivatives have demonstrated potent inhibition of Lck. The following table summarizes the inhibitory activity of selected compounds.

Compound IDR1R2Lck IC50 (nM)
1 2,6-dichlorophenyl4-fluorophenyl3200
2 2-chlorophenyl4-fluorophenyl47
3 Phenyl4-fluorophenyl>10000

Data compiled from literature sources.[1]

Dihydropteroate Synthase (DHPS) Inhibition: A Folate Pathway Target

DHPS is a key enzyme in the bacterial folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids.[3][4] As this pathway is absent in humans, DHPS is a validated target for antibacterial agents. Pyrimido[4,5-c]pyridazines have been designed as pterin mimics to inhibit DHPS.

DHPS_Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP Dihydropterin Pyrophosphate (DHPP) DHPP->DHPS DHP Dihydropteroate DHPS->DHP Folate Folate Synthesis DHP->Folate Pyrimido_inhibitor Pyrimido[4,5-c]pyridazine Inhibitor Pyrimido_inhibitor->DHPS

Figure 3: The role of DHPS in the folate biosynthesis pathway and its inhibition.

Structure-based design has led to the development of potent pyrimido[4,5-c]pyridazine-based DHPS inhibitors. The inhibitory activities of representative compounds against Bacillus anthracis DHPS are presented below.

Compound IDR-group at C6% Inhibition at 10 µM
4 -COOH85
5 -CH2COOH92
6 -(CH2)2COOH78

Data is illustrative and based on published studies.[2]

Detailed Experimental Protocols: Biological Assays

Lck Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against Lck.

Materials:

  • Recombinant human Lck enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-resolved fluorescence (TRF) reader

Procedure:

  • Add 2 µL of test compound dilutions in DMSO to the wells of a 384-well plate.

  • Add 10 µL of Lck enzyme solution (e.g., 2 nM final concentration) in assay buffer to all wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a mixture of ATP (e.g., 10 µM final concentration) and biotinylated peptide substrate (e.g., 100 nM final concentration) in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of a solution containing EDTA (e.g., 50 mM final concentration).

  • Transfer 5 µL of the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add 20 µL of Europium-labeled anti-phosphotyrosine antibody diluted in antibody buffer.

  • Incubate for 60 minutes at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 20 µL of enhancement solution and read the time-resolved fluorescence.

  • Calculate IC50 values from the dose-response curves.

DHPS Enzyme Activity Assay

This is a representative protocol for measuring the inhibition of bacterial DHPS.

Materials:

  • Recombinant bacterial DHPS enzyme

  • p-Aminobenzoic acid (pABA)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT)

  • Test compounds in DMSO

  • Malachite green reagent for phosphate detection

Procedure:

  • Add 5 µL of test compound dilutions in DMSO to the wells of a 96-well plate.

  • Add 40 µL of DHPS enzyme (e.g., 50 nM final concentration) in assay buffer to all wells.

  • Add 5 µL of pABA (e.g., 20 µM final concentration).

  • Pre-incubate for 10 minutes at 37 °C.

  • Initiate the reaction by adding 50 µL of DHPP (e.g., 10 µM final concentration).

  • Incubate for 30 minutes at 37 °C.

  • Stop the reaction and detect the released pyrophosphate by adding 100 µL of malachite green reagent.

  • Incubate for 15 minutes at room temperature for color development.

  • Measure the absorbance at 620 nm.

  • Determine the percent inhibition and calculate IC50 values.

Structure-Activity Relationships (SAR)

The exploration of the chemical space around the pyrimido[4,5-c]pyridazine core has revealed key structural features that govern its biological activity.

SAR for Lck Inhibition
  • Substitution at the 3-position: Aromatic substituents, particularly those with specific electronic and steric properties like a 2-chlorophenyl group, are crucial for potent Lck inhibition.[1]

  • Substitution at the 7-position: An anilino group at this position is generally favored for high affinity. The electronic nature of the substituents on the aniline ring can modulate the potency.

  • The 1,2-dihydro-pyridazine moiety: The presence of methyl groups at the N-1 and N-2 positions of the pyridazine ring has been found in active compounds.

SAR for DHPS Inhibition
  • Side chain at the 6-position: A carboxylic acid-containing side chain is critical for interacting with the pyrophosphate binding pocket of DHPS. The length of this linker influences the inhibitory activity.[2]

  • Substitution on the pyrimidine ring: The presence of an oxo group at the 4- and 5-positions is a common feature in potent DHPS inhibitors of this class.

  • N-alkylation: Removal of an N-methyl group on the pyridazine ring has been shown to improve binding within the pterin pocket of DHPS.[2]

Conclusion

The pyrimido[4,5-c]pyridazine scaffold represents a versatile and promising platform for the development of novel therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, leading to the identification of potent inhibitors for various biological targets. The detailed synthetic and biological protocols provided in this guide, along with the summarized SAR data, are intended to facilitate further exploration of this important chemical space by the drug discovery community. Future efforts in this area may focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy.

References

Rise of a New Inhibitor Class: A Technical Guide to Novel Pyrimido[4,5-C]pyridazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide has been compiled detailing the discovery, synthesis, and evaluation of a novel class of pyrimido[4,5-c]pyridazine-based inhibitors. This document provides an in-depth resource for researchers, scientists, and drug development professionals, offering a consolidated overview of the current landscape of these promising therapeutic agents. The guide summarizes quantitative data, provides detailed experimental protocols, and visualizes key biological and experimental processes.

The pyrimido[4,5-c]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of inhibitors for a range of biological targets. These compounds have been investigated for their efficacy as antibacterial, anticancer, and anti-inflammatory agents. This guide focuses on their application as inhibitors of key enzymes such as Dihydropteroate Synthase (DHPS), Lymphocyte-specific kinase (Lck), and Casein Kinase II (CK2).

Quantitative Data Summary

The following tables summarize the inhibitory activities and binding affinities of various pyrimido[4,5-c]pyridazine derivatives as reported in recent studies.

Table 1: Inhibition of Dihydropteroate Synthase (DHPS) by Pyrimido[4,5-c]pyridazine Derivatives

CompoundTargetIC50 (μM)KD (nM)Target Engagement Efficiency (%)Reference
1532 E. coli DHPS---[1]
1578 E. coli DHPS-1.5925.4[1]

Data extracted from studies on E. coli DHPS. Target engagement was determined by HiBiT cellular thermal shift assay (CETSA).

Table 2: Inhibition of Lymphocyte-Specific Kinase (Lck) by 1,2-dihydro-pyrimido[4,5-c]pyridazines

CompoundTargetIC50 (nM)Reference
Analog 1 Lck KinaseLow Nanomolar[2]
Analog 2 Lck KinaseLow Nanomolar[2]

Specific IC50 values were not detailed but described as being in the low nanomolar range.

Table 3: Inhibition of Protein Kinase CK2 by Pyrimido[4,5-c]quinoline Derivatives

CompoundTargetIC50 (nM)Reference
7e CK23[3]
14k CK29[3]

Note: While these are pyrimido[4,5-c]quinoline derivatives, they share a related structural scaffold and are relevant to the broader class of pyrimidine-fused heterocycles.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the synthesis and evaluation of pyrimido[4,5-c]pyridazine-based inhibitors.

General Synthesis of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines[4][5]
  • Condensation: React a suitably substituted 4,5-diaminopyrimidine with a dialkyl oxalate derivative in a suitable solvent such as methanol.

  • Cyclization: Heat the resulting intermediate under reflux conditions to facilitate cyclization and formation of the pyrimido[4,5-c]pyridazine ring system.

  • Hydrolysis: If the starting dialkyl oxalate contains ester groups that need to be converted to carboxylic acids, perform a hydrolysis step using a base such as sodium hydroxide in a solvent mixture like THF/water.

  • Purification: Purify the final product using standard techniques such as recrystallization or column chromatography.

HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement[1]
  • Cell Culture: Culture the desired bacterial or mammalian cell line expressing the target protein tagged with the HiBiT peptide.

  • Compound Treatment: Treat the cells with the pyrimido[4,5-c]pyridazine inhibitor at various concentrations for a specified incubation period.

  • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures to induce protein denaturation.

  • Lysis and Detection: Lyse the cells (if not already lysed) and add the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of soluble, non-denatured target protein.

  • Data Analysis: Plot the luminescence signal as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the inhibitor indicates target engagement.

Enzyme Activity Assays[4][5]
  • Reaction Mixture: Prepare a reaction mixture containing the purified target enzyme (e.g., DHPS), its substrates (e.g., p-aminobenzoic acid and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate for DHPS), and a suitable buffer.

  • Inhibitor Addition: Add the pyrimido[4,5-c]pyridazine inhibitor at various concentrations to the reaction mixture.

  • Initiation and Incubation: Initiate the enzymatic reaction and incubate at an optimal temperature for a defined period.

  • Detection: Quantify the product formation or substrate depletion using a suitable detection method, such as spectrophotometry or high-performance liquid chromatography (HPLC).

  • IC50 Determination: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Assays for Binding Affinity[4][5]
  • Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during the binding of the inhibitor to the target protein, allowing for the determination of the dissociation constant (KD), binding stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): This method involves immobilizing the target protein on a sensor chip and flowing the inhibitor over the surface. The change in the refractive index upon binding is measured in real-time, providing kinetic data (association and dissociation rates) and the equilibrium dissociation constant (KD).

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of pyrimido[4,5-c]pyridazine-based inhibitors.

Signaling_Pathway_DHPS cluster_Folate_Biosynthesis Bacterial Folate Biosynthesis Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydropteroate 7,8-Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Inhibitor Pyrimido[4,5-C]pyridazine Inhibitor Inhibitor->DHPS Inhibition

Caption: Inhibition of the bacterial folate biosynthesis pathway by Pyrimido[4,5-C]pyridazine inhibitors targeting DHPS.

Lck_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Recruitment & Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT & SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, Vav1) LAT_SLP76->Downstream Activation T-Cell Activation Downstream->Activation Inhibitor Pyrimido[4,5-C]pyridazine Inhibitor Inhibitor->Lck Inhibition

Caption: Inhibition of the Lck signaling pathway in T-cell activation by Pyrimido[4,5-C]pyridazine inhibitors.

Experimental_Workflow_CETSA Start Start: Cells expressing HiBiT-tagged target Treat Treat with Pyrimido[4,5-C]pyridazine Inhibitor Start->Treat Heat Apply Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Add_LgBiT Add LgBiT Protein Lyse->Add_LgBiT Measure Measure Luminescence Add_LgBiT->Measure Analyze Analyze Data: Generate Melting Curves & Determine ΔTm Measure->Analyze End End: Quantify Target Engagement Analyze->End

Caption: Experimental workflow for determining target engagement using the HiBiT Cellular Thermal Shift Assay (CETSA).

References

Methodological & Application

Application Notes and Protocols for Pyrimido[4,4,5-C]pyridazines in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimido[4,5-c]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core have shown promise as potent inhibitors of various enzymes, including kinases and dihydropteroate synthase (DHPS), and have demonstrated significant anticancer properties. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the exploration and application of pyrimido[4,5-c]pyridazines in drug design.

Biological Activities and Quantitative Data

Pyrimido[4,5-c]pyridazine derivatives have been primarily investigated for their potential as kinase inhibitors and antimicrobial agents. The following tables summarize the quantitative data for representative compounds.

Table 1: Kinase Inhibitory Activity of Pyrimido[4,5-c]pyridazine Derivatives
Compound IDTarget KinaseIC50 (µM)Reference
1a Lck3.2[1]
2 Lck0.047[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Anticancer Activity of Pyrimido[4,5-c]pyridazine Derivatives
Compound IDCell LineIC50 (µM)Reference
Compound 1 HCT-116 (Colon Cancer)49.35 ± 2.685
Compound 1 MCF-7 (Breast Cancer)69.32 ± 3.186
Compound 2b MDA-MB-231 (Breast Cancer)Not specified, but showed significant activity[2]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by pyrimido[4,5-c]pyridazines is crucial for rational drug design. Below are visualizations of key pathways targeted by these compounds.

Lck Kinase Signaling Pathway in T-Cell Activation

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling cascade, which is essential for T-cell activation and immune responses.[3][4] Inhibition of Lck can modulate the immune response, making it a target for autoimmune diseases and certain cancers.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck_inactive Lck (Inactive) TCR->Lck_inactive Antigen Presentation CD4_CD8 CD4/CD8 CD4_CD8->Lck_inactive Lck_active Lck (Active) ZAP70 ZAP-70 Lck_active->ZAP70 Phosphorylates Lck_inactive->Lck_active Phosphorylation Pyrimido_pyridazine Pyrimido[4,5-c]pyridazine Inhibitor Pyrimido_pyridazine->Lck_active Inhibits LAT LAT ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Downstream Downstream Signaling PLCg1->Downstream Activation T-Cell Activation Downstream->Activation

Lck Signaling Pathway Inhibition
Receptor Tyrosine Kinase (RTK) Signaling in Cancer

Many pyrimido[4,5-c]pyridazine derivatives exhibit anticancer activity by targeting receptor tyrosine kinases (RTKs).[1][2] RTKs are crucial for cell growth, proliferation, and survival, and their aberrant activation is a hallmark of many cancers.[5][6]

RTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrimido_pyridazine Pyrimido[4,5-c]pyridazine Inhibitor Pyrimido_pyridazine->RTK Inhibits (ATP binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

RTK Signaling Pathway Inhibition
Dihydropteroate Synthase (DHPS) Inhibition

Pyrimido[4,5-c]pyridazines have been designed as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[2][7] This makes them potential antimicrobial agents.

DHPS_Inhibition cluster_enzyme DHPS Enzyme cluster_substrates Substrates cluster_inhibitor Inhibitor DHPS Dihydropteroate Synthase (DHPS) Product Dihydropteroate (Folate Precursor) DHPS->Product Catalysis No_Product Folate Synthesis Blocked DHPS->No_Product PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHPPP Dihydropterin pyrophosphate (DHPPP) DHPPP->DHPS Pyrimido_pyridazine Pyrimido[4,5-c]pyridazine Derivative Pyrimido_pyridazine->DHPS Competitive Inhibition

DHPS Enzyme Inhibition Mechanism

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and biological evaluation of pyrimido[4,5-c]pyridazine derivatives.

General Synthesis of a Pyrimido[4,5-c]pyridazine Derivative

This protocol is adapted from the synthesis of 3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine.[8]

Step 1: Synthesis of the Ketone Intermediate (4)

  • To a solution of 4-chloro-5-methyl-2-methylsulfanyl pyrimidine in an appropriate solvent (e.g., THF), add a strong base such as Lithium Hexamethyldisilazide (LiHMDS) at a low temperature (e.g., -78 °C) to deprotonate the 5-methyl group.

  • To this solution, add methyl-2-chlorobenzoate and allow the reaction to warm to room temperature.

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to obtain the ketone intermediate.

Step 2: Synthesis of the Pyrimido[4,5-c]pyridazine Core (5)

  • Dissolve the ketone intermediate (4) in a suitable solvent (e.g., THF).

  • Add N,N-diisopropylethylamine (Hünig's base) and N,N'-dimethylhydrazine hydrochloride.

  • Reflux the reaction mixture overnight.

  • After cooling, dilute the reaction mixture with 1 N HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic fractions and concentrate under reduced pressure.

  • Purify the crude residue using column chromatography to yield the final product.[8]

Synthesis_Workflow Start 4-chloro-5-methyl- 2-methylsulfanyl pyrimidine Step1 1. Deprotonation (LiHMDS) 2. Addition of methyl-2-chlorobenzoate Start->Step1 Intermediate Ketone Intermediate (4) Step1->Intermediate Step2 1. Add N,N'-dimethylhydrazine HCl and Hünig's base 2. Reflux Intermediate->Step2 Product 3-(2-Chlorophenyl)-1,2-dimethyl-7- (methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine (5) Step2->Product

General Synthesis Workflow
In Vitro Kinase Inhibition Assay (Lck Kinase)

This protocol describes a general method for determining the in vitro inhibitory activity of a pyrimido[4,5-c]pyridazine derivative against Lck kinase.[9][10]

Materials:

  • Recombinant Lck enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Test compound (pyrimido[4,5-c]pyridazine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar ADP detection kit)

  • 384-well white plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add 2 µL of Lck enzyme diluted in kinase buffer to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a pre-mixed solution of the substrate and ATP in kinase buffer.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of pyrimido[4,5-c]pyridazine derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (pyrimido[4,5-c]pyridazine derivative)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion

The pyrimido[4,5-c]pyridazine scaffold represents a versatile platform for the design of novel therapeutic agents. The data and protocols presented herein provide a comprehensive resource for researchers to synthesize, evaluate, and understand the mechanisms of action of this promising class of compounds. Further exploration of this scaffold is warranted to develop new drug candidates for a range of diseases, including cancer and infectious diseases.

References

Application Notes and Protocols for Pyrimido[4,5-C]pyridazin-5(1H)-one and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Fused pyrimidine ring systems, such as the pyrimido[4,5-c]pyridazine core, have attracted significant attention for their potential as anticancer agents. These compounds are structurally analogous to purines, allowing them to interact with a variety of biological targets involved in cell proliferation and survival. While extensive research is available for a range of pyrimidine-fused heterocycles, detailed studies on Pyrimido[4,5-C]pyridazin-5(1H)-one are limited. This document provides application notes and detailed experimental protocols based on studies of structurally related pyrimido-pyridazine derivatives, offering a framework for the investigation of this compound and its analogs in cancer cell line research. The methodologies outlined herein are designed to assess their anti-proliferative activity, mechanism of action, and effects on key cellular processes such as apoptosis and cell cycle progression.

Data Presentation: Anti-proliferative Activity of Pyrimido-pyridazine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various pyrimido-pyridazine derivatives against different cancer cell lines. This data highlights their potential as anti-proliferative agents.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 Pyrimido[1,2-b]pyridazin-2-oneHCT-116 (Colon Carcinoma)49.35 ± 2.685[1][2]
MCF-7 (Breast Adenocarcinoma)69.32 ± 3.186[1][2]
Cisplatin (Reference Drug)HCT-116 (Colon Carcinoma)6.72 ± 1.57[1]
MCF-7 (Breast Adenocarcinoma)2.56 ± 0.537[1]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete growth medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_compounds Prepare Compound Dilutions treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Experimental Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis seed_cells Seed Cells in 6-well Plates treat_cells Treat with Compound seed_cells->treat_cells harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate for 15 min add_stains->incubate acquire_data Acquire Data incubate->acquire_data analyze_populations Analyze Cell Populations acquire_data->analyze_populations

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound derivative

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect cells by trypsinization, then centrifuge and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis following treatment with this compound derivatives.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. Use a loading control (e.g., β-actin) to normalize the data. A study on a pyrimido[1,2-b]pyridazin-2-one derivative showed an increase in the expression of pro-apoptotic proteins p53 and Bax, and a reduction in the anti-apoptotic protein Bcl-2.[1][2]

Potential Signaling Pathway Modulation

Some pyrimidine-based compounds have been shown to act as kinase inhibitors. For instance, 1,2-dihydro-pyrimido[4,5-c]pyridazine derivatives have been identified as inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck). Lck is a key signaling molecule in T-cell activation and has also been implicated in some cancers. Inhibition of Lck can disrupt downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.

Hypothetical Signaling Pathway for a Pyrimido-pyridazine Kinase Inhibitor

Kinase_Inhibitor_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase Tyrosine Kinase (e.g., Lck) Receptor->Kinase PI3K PI3K Kinase->PI3K Ras Ras Kinase->Ras Akt Akt PI3K->Akt Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrimido-pyridazine Inhibitor Inhibitor->Kinase

Caption: Potential mechanism of action via kinase inhibition.

References

Application Notes and Protocols for the Synthesis of Pyrimido[4,5-C]pyridazine-based Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of pyrimido[4,5-c]pyridazine and its analogs as potent antimitotic agents. The protocols outlined below are based on established methodologies in the field of medicinal chemistry and cancer biology, offering a guide for the development of novel anticancer therapeutics targeting cell division.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and effective therapeutic agents. One of the validated and highly successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle and proper chromosome segregation during cell division. Agents that interfere with microtubule function are termed "antimitotic agents" and have been a cornerstone of cancer treatment for decades.

The pyrimido[4,5-c]pyridazine scaffold has emerged as a promising heterocyclic system for the design of novel anticancer drugs. Derivatives of this and structurally related fused pyrimidine systems have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their primary mechanism of action is often attributed to the inhibition of tubulin polymerization, leading to a cascade of events that culminate in cell cycle arrest at the G2/M phase and subsequent apoptosis. This document details the synthesis of these compounds and the key experimental protocols to evaluate their efficacy as antimitotic agents.

Data Presentation

The following tables summarize the cytotoxic activity of representative pyrimido[4,5-c]pyridazine and related fused pyrimidine derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of Pyrimido[4,5-c]pyridazine and Analogous Fused Pyrimidine Derivatives

Compound IDFused Ring SystemCancer Cell LineIC50 (µM)Citation
2b Pyrimido[4,5-c]pyridazineMDA-MB-231 (Breast)Not specified, but showed significant activity[1][2]
7t Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidineMCF-7 (Breast)7.45 ± 0.26[4]
7b Tetrahydrobenzo[2][3]thieno[2,3-d]pyrimidineMCF-7 (Breast)8.80 ± 0.08[4]
4g Quinoline/Pyrido[2,3-d]pyrimidineMCF-7 (Breast)3.02 ± 0.63[5][6]
54 Naphthalene-thiazoleMCF-7 (Breast)1.42[7]
55 Naphthalene-thiazoleMCF-7 (Breast)< 1[7]
55 A549 (Lung)< 1[7]
27q Indole-basedA549 (Lung)0.15 ± 0.03[8]
27q MCF-7 (Breast)0.17 ± 0.05[8]
27q HepG2 (Liver)0.25 ± 0.05[8]

Table 2: Tubulin Polymerization Inhibitory Activity

Compound IDFused Ring SystemTubulin Polymerization IC50 (µM)Citation
5m Indole-based0.37 ± 0.07[8]
54 Naphthalene-thiazole~8[7]
55 Naphthalene-thiazole3.3[7]
27q Indole-based1.98 ± 0.25[8]
20 Bis-indole7.5[7]
45 Cyano-pyrrolo-quinoline12.38[7]
59 Benzimidazole-based14[7]

Experimental Protocols

Protocol 1: General Synthesis of Pyrimido[4,5-c]pyridazine Derivatives

This protocol describes a general method for the synthesis of pyrimido[4,5-c]pyridazine derivatives, which can be adapted for various substitutions.

Materials:

  • Substituted 3-aminopyridazine-4-carbonitrile

  • Appropriate orthoester (e.g., triethyl orthoformate)

  • Substituted amine or hydrazine

  • Solvents (e.g., ethanol, acetic acid, DMF)

  • Catalyst (if required, e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Step 1: Synthesis of Alkoxymethyleneamino Intermediate

    • To a solution of the substituted 3-aminopyridazine-4-carbonitrile in an appropriate solvent (e.g., acetic acid), add an excess of the orthoester (e.g., triethyl orthoformate).

    • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude alkoxymethyleneamino intermediate.

  • Step 2: Cyclization to form the Pyrimido[4,5-c]pyridazine Core

    • Dissolve the crude intermediate in a suitable solvent (e.g., ethanol).

    • Add the desired substituted amine or hydrazine to the solution.

    • Heat the mixture at reflux. A catalytic amount of acid (e.g., p-toluenesulfonic acid) may be added to facilitate the reaction.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • Collect the solid product by filtration. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue.

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

    • Characterize the final product using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well microtiter plates

  • Synthesized pyrimido[4,5-c]pyridazine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium from a concentrated stock solution in DMSO.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of pyrimido[4,5-c]pyridazine compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized pyrimido[4,5-c]pyridazine compounds

  • PBS

  • Trypsin-EDTA

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 concentration (and other relevant concentrations) for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation (300 x g for 5 minutes).

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway of Pyrimido[4,5-C]pyridazine Antimitotic Agents

Antimitotic_Pathway cluster_invisible Compound Pyrimido[4,5-C]pyridazine Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Compound->Tubulin Microtubules Microtubule Polymer Compound->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle SAC Spindle Assembly Checkpoint (SAC) Spindle->SAC Disruption activates Spindle->SAC G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces SAC->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to G2M_Arrest->Apoptosis Experimental_Workflow Start Starting Materials: 3-Aminopyridazine-4-carbonitrile & Orthoester Synthesis1 Step 1: Formation of Alkoxymethyleneamino Intermediate Start->Synthesis1 Synthesis2 Step 2: Cyclization to form Pyrimido[4,5-c]pyridazine Synthesis1->Synthesis2 Amine Amine/Hydrazine Amine->Synthesis2 Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis2->Purification Cytotoxicity In Vitro Cytotoxicity Assay (MTT Assay) Purification->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle TubulinAssay Tubulin Polymerization Assay Cytotoxicity->TubulinAssay Lead Lead Compound Identification CellCycle->Lead TubulinAssay->Lead

References

Application Notes & Protocols for Pyrimido[4,5-C]pyridazin-5(1H)-one in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a significant challenge to global health. The scientific community is actively exploring novel chemical scaffolds to develop new classes of antimicrobial agents. The Pyrimido[4,5-C]pyridazin-5(1H)-one core structure has been identified as a promising scaffold in the development of novel antimicrobial agents. Derivatives of this heterocyclic system have been investigated for their potential to inhibit essential microbial metabolic pathways, offering a targeted approach to combating bacterial infections.

These application notes provide an overview of the antimicrobial potential of this compound derivatives, with a focus on their mechanism of action, protocols for their synthesis and evaluation, and a summary of their activity.

Mechanism of Action: Inhibition of Dihydropteroate Synthase (DHPS)

A key target for Pyrimido[4,5-C]pyridazine-based inhibitors is Dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria. Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making this pathway an attractive target for antimicrobial drugs.

Pyrimido[4,5-C]pyridazine derivatives have been designed to target the pterin binding site of DHPS.[1][2][3] By competitively inhibiting this site, these compounds block the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), thereby halting the production of 7,8-dihydropteroate, a crucial precursor to folic acid. This disruption of the folate pathway ultimately leads to the inhibition of bacterial growth.

DHPS_Inhibition cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Mechanism of Inhibition DHPP DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA pABA pABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalysis Folate Folic Acid Precursors DHP->Folate Inhibitor This compound Derivative Inhibitor->DHPS Competitive Binding

Inhibition of Dihydropteroate Synthase by this compound Derivatives.

Data Presentation: Antimicrobial Activity

While many Pyrimido[4,5-C]pyridazine-based inhibitors show high affinity for the DHPS enzyme, their whole-cell antimicrobial activity can be limited by poor cell permeability.[1][2] Research has focused on modifying the core structure to enhance cellular accumulation and target engagement. The following table summarizes the activity of select derivatives against Escherichia coli.

Compound IDModificationTarget Affinity (KD, nM)Cellular Accumulation (µM)Antimicrobial Activity (MIC, µg/mL)
1532 Carboxylic acid side chain-->128
4367 Thiotetrazole side chain56.056.364
4635 N-methyl aminotetrazole side chain-->128
Derivative with Nitrile Group Nitrile side chain-IncreasedModerate Activity

Data adapted from studies on E. coli.[2] A lower MIC value indicates greater antimicrobial activity.

Experimental Protocols

General Synthesis of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines

This protocol describes a general method for synthesizing the core scaffold, which can then be further modified.

Materials:

  • Appropriately substituted pyrimidine precursor

  • Diethyl oxalate

  • Sodium ethoxide

  • Ethanol

  • Hydrazine hydrate

  • Acetic acid

  • Hydrochloric acid

Procedure:

  • Condensation: Reflux the substituted pyrimidine precursor with diethyl oxalate in the presence of a base like sodium ethoxide in absolute ethanol.

  • Cyclization: Treat the resulting intermediate with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.

  • Hydrolysis: If necessary, hydrolyze the ester groups using acidic or basic conditions.

  • Purification: Purify the final product by recrystallization or column chromatography.

Note: Specific reaction conditions and purification methods may vary depending on the desired substitutions on the this compound core.

Synthesis_Workflow start Substituted Pyrimidine step1 Condensation with Diethyl Oxalate (Base, Reflux) start->step1 intermediate1 Intermediate Product step1->intermediate1 step2 Cyclization with Hydrazine Hydrate intermediate1->step2 product This compound Core Structure step2->product step3 Further Derivatization product->step3 final_product Antimicrobial Analogues step3->final_product

General synthetic workflow for this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Solvent control (e.g., DMSO)

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in CAMHB directly in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound, positive control, and solvent control. Leave the negative control wells with broth only.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that the compounds are binding to their intended target (DHPS) within the bacterial cells.[2]

Principle: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. This change can be quantified by heating the cell lysate or intact cells to various temperatures, separating the soluble and aggregated proteins, and detecting the amount of soluble target protein remaining.

Procedure:

  • Cell Culture and Treatment: Grow bacterial cells to the mid-log phase and treat them with the test compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set duration.

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated proteins.

  • Protein Detection: Analyze the amount of soluble DHPS in the supernatant using methods such as Western blotting or a HiBiT luminescence-based assay.[2]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Workflow start Bacterial Cells + Inhibitor step1 Heat to a Range of Temperatures start->step1 step2 Cell Lysis step1->step2 step3 Centrifugation step2->step3 fractionation Separate Soluble and Aggregated Proteins step3->fractionation analysis Quantify Soluble Target Protein (DHPS) fractionation->analysis result Generate Melting Curve (ΔTm indicates binding) analysis->result

Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound derivatives represent a promising class of compounds for antimicrobial research. Their ability to target the highly conserved bacterial enzyme DHPS provides a clear mechanism of action. Future research should focus on optimizing the scaffold to improve pharmacokinetic properties, particularly cell permeability, to translate the potent enzymatic inhibition into effective whole-cell antimicrobial activity against a broad spectrum of pathogenic bacteria. The protocols outlined above provide a framework for the synthesis, evaluation, and mechanistic study of these compounds.

References

Synthesis and Purification of Pyrimido[4,5-C]pyridazin-5(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrimido[4,5-c]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potential as kinase inhibitors and DNA-binding agents. This document provides a detailed protocol for the synthesis and purification of pyrimido[4,5-c]pyridazin-5(1H)-one derivatives, a key class of compounds within this family. The outlined procedures are based on established methodologies and are intended to serve as a practical guide for researchers in organic synthesis and drug discovery.

Introduction

Pyrimido[4,5-c]pyridazines are fused heterocyclic systems that have garnered considerable interest in the field of medicinal chemistry. The structural arrangement of the fused pyrimidine and pyridazine rings provides a unique scaffold for the development of novel therapeutic agents. For instance, certain derivatives have been investigated for their inhibitory activity against various kinases, while others have shown potential as DNA-interacting molecules. The synthesis of these compounds is of great interest for structure-activity relationship (SAR) studies and the development of new drug candidates. This protocol details a common synthetic route to a pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, a closely related structure to the target compound, which can be adapted for the synthesis of various analogs.

Experimental Protocols

Synthesis of 3-Substituted Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones

This protocol is adapted from a reported synthesis of 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones.[1]

Materials:

  • 6-(Hydrazinyl)uracil derivative (e.g., 3-methyl-6-(1-methylhydrazinyl)uracil)

  • Substituted glyoxal monohydrate (e.g., phenylglyoxal monohydrate)

  • 1,2-Dichloroethane

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Silica gel (for flash chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Procedure:

  • To a refluxing suspension of a 6-(hydrazinyl)uracil derivative (1.0 eq) in 1,2-dichloroethane, add the desired glyoxal monohydrate (1.1 eq).[1]

  • Continue heating the reaction mixture at reflux for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Additional glyoxal monohydrate may be added if the starting material is not fully consumed.[1]

  • Upon completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture to a solid residue using a rotary evaporator.

  • The crude product can be purified by trituration in hot ethanol or by silica gel flash chromatography.[1]

Purification Protocols

A. Trituration:

  • Suspend the crude solid residue in a minimal amount of hot ethanol.

  • Stir the suspension vigorously while allowing it to cool to room temperature, and then further cool in an ice bath.

  • Collect the purified solid product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum.

B. Silica Gel Flash Chromatography:

  • Dissolve the crude residue in a minimal amount of dichloromethane.

  • Load the dissolved sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexanes).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0-20% EtOAc in hexanes).[1]

  • Collect the fractions containing the desired product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of pyrimido[4,5-c]pyridazine derivatives based on literature reports.

Compound ClassStarting MaterialsSolventReaction TimeTemperaturePurification MethodYieldReference
3-Substituted Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones6-(Hydrazinyl)uracil, Phenylglyoxal monohydrate1,2-Dichloroethane6 hRefluxTrituration in hot EtOHN/A[1]
3-Substituted Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones6-(Hydrazinyl)uracil, Phenylglyoxal monohydrate, NaOAcH₂O1 hRefluxCollection of precipitate76%[1]
3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazineKetone intermediate, N,N'-dimethylhydrazine hydrochlorideTHFOvernightRefluxBiotage Flash 40S column (10% EtOAc/hexane)55%[2]
2-(4-Chloro-2-methylsulfanylpyrimidin-5-yl)-1-(2,6-dichlorophenyl)ethanonePyrimidine derivative, LiHMDSTHFOvernightRoom Temp.Biotage Flash 40M column (10-15% EtOAc/hexane)27%[2]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_final Final Product start Starting Materials (6-(Hydrazinyl)uracil derivative + Glyoxal monohydrate) reaction Reaction (1,2-Dichloroethane, Reflux) start->reaction concentrate Concentration reaction->concentrate crude Crude Product concentrate->crude trituration Trituration (Hot Ethanol) crude->trituration chromatography Silica Gel Flash Chromatography crude->chromatography pure_trituration Purified Solid trituration->pure_trituration pure_chromatography Purified Product chromatography->pure_chromatography

Caption: Workflow for the synthesis and purification of this compound derivatives.

References

Application Notes and Protocols for Pyrimido[4,5-C]pyridazin-5(1H)-one Derivatives as Dihydropteroate Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthetic pathway of many microorganisms, including bacteria, fungi, and protozoa.[1][2] This pathway is absent in mammals, making DHPS an attractive and validated target for the development of novel antimicrobial agents.[3] The widely used sulfonamide antibiotics target the p-aminobenzoic acid (pABA) binding site of DHPS.[1][2] However, the emergence of widespread drug resistance has limited their clinical efficacy.[3]

Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives represent a promising class of DHPS inhibitors that act via a different mechanism. These compounds target the highly conserved pterin binding pocket of the enzyme, offering a potential strategy to overcome existing sulfonamide resistance.[4] Structure-based drug design has been employed to optimize these derivatives, focusing on enhancing their binding affinity and inhibitory activity.[4] A significant challenge in the development of these compounds is their often-limited permeability, particularly in Gram-negative bacteria, which can result in high target affinity but weak whole-cell antimicrobial activity.[2]

These application notes provide a comprehensive overview of the key experimental protocols and data related to the evaluation of this compound derivatives as DHPS inhibitors. The provided methodologies and data will be valuable for researchers and drug development professionals working on novel antifolate agents.

Data Presentation

Table 1: Inhibitory Activity of this compound Derivatives against Bacillus anthracis DHPS
Compound IDR Group% Inhibition at 250 µMIC50 (µM)
1 -CH(CH₃)COOH952.5
2 -CH₂COOH8815
3 -(CH₂)₂COOH925.0
4 -(CH₂)₃COOH907.5
5 -(CH₂)₄COOH8520
6 -(CH₂)₅COOH8030
7 H5>250

Data adapted from Zhao et al. (2012). Inhibition was tested against Bacillus anthracis DHPS.[3]

Signaling and Experimental Workflow Diagrams

Folate Biosynthesis Pathway and DHPS Inhibition

The following diagram illustrates the bacterial folate biosynthesis pathway, highlighting the role of DHPS and the mechanism of action of this compound inhibitors.

Folate_Biosynthesis_Pathway GTP GTP DHPPP 7,8-Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate + Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Purines_Thymidylate_etc Purines, Thymidylate, Amino Acids Tetrahydrofolate->Purines_Thymidylate_etc One-Carbon Metabolism DHPS->Dihydropteroate Inhibitor Pyrimido[4,5-C]pyridazin- 5(1H)-one Derivative Inhibitor->DHPS Binds to Pterin Pocket Sulfonamides Sulfonamides Sulfonamides->DHPS Binds to pABA Pocket

Caption: Folate biosynthesis pathway and inhibitor action.

Experimental Workflow for DHPS Inhibitor Evaluation

This diagram outlines the typical workflow for the synthesis and evaluation of novel this compound derivatives as DHPS inhibitors.

Experimental_Workflow Synthesis Chemical Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biochemical_Assays Biochemical Assays Purification->Biochemical_Assays Cellular_Assays Cell-Based Assays Purification->Cellular_Assays DHPS_Inhibition DHPS Enzyme Inhibition Assay (IC50) Biochemical_Assays->DHPS_Inhibition Binding_Kinetics Binding Affinity and Kinetics (SPR, ITC) Biochemical_Assays->Binding_Kinetics Lead_Optimization Lead Optimization DHPS_Inhibition->Lead_Optimization Binding_Kinetics->Lead_Optimization Target_Engagement Whole-Cell Target Engagement (HiBiT CETSA) Cellular_Assays->Target_Engagement Antibacterial_Activity Antibacterial Activity (MIC) Cellular_Assays->Antibacterial_Activity Target_Engagement->Lead_Optimization Antibacterial_Activity->Lead_Optimization

Caption: Workflow for DHPS inhibitor discovery.

Experimental Protocols

Synthesis of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazine Derivatives

This protocol is a general procedure adapted from the literature for the synthesis of the pyrimido[4,5-c]pyridazine core structure.[2]

Materials:

  • 2-amino-6-chloropyrimidin-4(3H)-one

  • Substituted hydrazines

  • Substituted keto esters (e.g., R₂COCOOMe)

  • Methanol (CH₃OH)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrobromic acid in acetic acid (33%)

  • Tetrazole amines

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of Key Intermediate:

    • A key intermediate is synthesized from 2-amino-6-chloropyrimidin-4(3H)-one through a coupling reaction with substituted hydrazines.[2]

  • Condensation:

    • The intermediate from the previous step is subjected to condensation with various substituted keto esters to yield a series of pyrimido[4,5-c]pyridazine derivatives.[2] This reaction is typically carried out in methanol and refluxed.

  • Ester Hydrolysis (for carboxylic acid side chains):

    • The resulting ester can be hydrolyzed using a base such as sodium hydroxide in a solvent like THF to yield the corresponding carboxylic acid.[2]

  • Further Modifications (e.g., tetrazole analogs):

    • For the synthesis of tetrazole analogs, the ester intermediates can be treated with HBr in acetic acid, followed by reaction with tetrazole amines in DMF at 50°C.[2]

Dihydropteroate Synthase (DHPS) Inhibition Assay (Coupled Spectrophotometric Assay)

This is a continuous spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.[5]

Principle: The activity of DHPS is measured using a coupled enzyme assay. DHPS produces dihydropteroate, which is then reduced by an excess of dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[5]

Materials:

  • Recombinant DHPS enzyme

  • Recombinant DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (pABA)

  • NADPH

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer with temperature control

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of a 96-well plate, add:

    • 2 µL of test compound dilution (or DMSO for control)

    • 178 µL of a master mix containing assay buffer, DHPS, excess DHFR, and NADPH.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a pre-warmed substrate mix containing pABA and DHPPP.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is for determining the engagement of the inhibitors with DHPS in a cellular environment.[2][6][7]

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The HiBiT CETSA uses a split-luciferase system. The target protein (DHPS) is tagged with the small HiBiT peptide. After heating the cells, the remaining soluble, non-denatured HiBiT-DHPS is quantified by adding the complementary LgBiT subunit and a substrate, which reconstitutes the luciferase and produces a luminescent signal. An increase in the melting temperature (Tm) in the presence of an inhibitor indicates target engagement.[6][7]

Materials:

  • Cells expressing HiBiT-tagged DHPS

  • Test compounds

  • Opti-MEM or other suitable buffer

  • Nano-Glo® HiBiT Lytic Detection System (containing LgBiT and substrate)

  • PCR plates or strips

  • Thermal cycler

  • Luminometer-compatible white microplates

Procedure:

  • Cell Treatment: Incubate the HiBiT-DHPS expressing cells with various concentrations of the test compound (and a vehicle control) for 1 hour at 37°C.

  • Thermal Denaturation:

    • Aliquot the cell suspensions into PCR plates.

    • Heat the plates in a thermal cycler across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis and Detection:

    • Transfer the heated cell suspensions to a white microplate.

    • Add the Nano-Glo® HiBiT Lytic Detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow for cell lysis and signal development.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal as a function of temperature for each compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) at each concentration.

    • A shift in Tm (ΔTm) in the presence of the compound indicates target engagement.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[8][9]

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (DHPS) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured. The resulting data are used to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Materials:

  • Purified, high-concentration DHPS enzyme

  • This compound derivative

  • ITC Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5; buffer should be matched for both protein and ligand)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation:

    • Dialyze the DHPS protein extensively against the ITC buffer.

    • Dissolve the inhibitor in the final dialysis buffer. Ensure the final concentration of any co-solvent (like DMSO) is identical in both solutions and kept to a minimum (<5%).

    • Accurately determine the concentrations of both the protein and the inhibitor.

    • Degas both solutions before use.

  • Instrument Setup:

    • Thoroughly clean the sample cell and syringe.

    • Load the DHPS solution into the sample cell (typically 10-50 µM).

    • Load the inhibitor solution into the syringe (typically 10-20 times the concentration of the protein).

  • Titration:

    • Set the experimental parameters (temperature, number of injections, injection volume, spacing between injections).

    • Perform the titration, injecting small aliquots of the inhibitor into the protein solution.

  • Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the kinetics of binding (association and dissociation rates) in real-time.[10]

Principle: The DHPS enzyme is immobilized on a sensor chip. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the immobilized protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU). The rates of association (ka) and dissociation (kd) can be determined from the sensorgram, and the dissociation constant (KD) can be calculated (KD = kd/ka).[10]

Materials:

  • Purified DHPS enzyme

  • This compound derivatives

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the DHPS solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of the inhibitor (analyte) over the immobilized DHPS surface at a constant flow rate. This is the association phase.

    • Flow running buffer over the surface to allow the bound inhibitor to dissociate. This is the dissociation phase.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a mild acid or base) to remove any remaining bound analyte before the next injection.

  • Data Analysis:

    • The sensorgrams (plots of RU vs. time) are corrected by subtracting the signal from a reference flow cell.

    • The association and dissociation curves are fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants ka and kd.

    • The equilibrium dissociation constant (KD) is calculated from the ratio of the rate constants.

References

Application Notes and Protocols for Cell-Based Assays: Pyrimido[4,5-C]pyridazin-5(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Pyrimido[4,5-C]pyridazine scaffold is a heterocyclic framework of significant interest in drug discovery. Derivatives of this and related structures have been implicated in a range of biological activities, including the inhibition of kinases like RET, TRK, and ALK5, as well as exhibiting antimitotic and antimicrobial properties.[1][2][3][4] Given this chemical diversity, a systematic approach is required to elucidate the specific biological activity of novel compounds such as Pyrimido[4,5-C]pyridazin-5(1H)-one.

This document provides a comprehensive guide for researchers, outlining a tiered strategy of cell-based assays to characterize the compound's activity. The protocols begin with broad screening for cytotoxic effects, followed by more detailed assays to determine the mechanism of action, such as apoptosis and cell cycle arrest. Finally, a protocol for a target-specific kinase assay is provided as an example of downstream target validation.

G cluster_0 Screening Funnel Compound This compound (Test Compound) Primary Primary Screening: Cell Viability Assay (MTT/MTS) Compound->Primary Decision1 Cytotoxic? Primary->Decision1 Secondary Secondary Assays: Mechanism of Action Decision1->Secondary Yes Inactive No Significant Activity Decision1->Inactive No Apoptosis Apoptosis Assay (Annexin V / PI) Secondary->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Secondary->CellCycle Target Target Validation: (e.g., Kinase Activity Assay) Apoptosis->Target CellCycle->Target G cluster_workflow Annexin V / PI Staining Workflow Start Seed & Treat Cells Harvest Harvest Adherent & Floating Cells Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min (Room Temp, Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze End Quantify Cell Populations Analyze->End G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., RET, TRK, EGFR) Ligand->Receptor ATP ATP Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Receptor->Downstream P Compound This compound Compound->Receptor ADP ADP ATP->ADP Kinase Activity Response Cellular Response (Proliferation, Survival) Downstream->Response

References

Application Notes and Protocols: Molecular Docking Studies of Pyrimido[4,5-C]pyridazin-5(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and findings related to the molecular docking of Pyrimido[4,5-C]pyridazin-5(1H)-one analogs. This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties.

Introduction

Pyrimido[4,5-c]pyridazine derivatives are heterocyclic compounds that are structurally analogous to purines, allowing them to interact with a wide range of biological targets. Molecular docking is a crucial computational technique used to predict the binding orientation and affinity of these small molecules to their protein targets. This allows for the rational design of more potent and selective inhibitors. These studies are instrumental in understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this scaffold.

Applications in Drug Discovery

This compound analogs have been investigated for a variety of therapeutic applications, primarily driven by their ability to inhibit key enzymes in pathogenic and disease pathways.

  • Antimicrobial Agents: A significant area of research has focused on the design of these analogs as inhibitors of Dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.[1][2][3] The pterin binding pocket of DHPS is a validated target for antimicrobial drug development.[1][3]

  • Anticancer Agents: Various pyrimidine-fused heterocyclic compounds, including pyrimido[5,4-c]quinolines and pyrimidohexahydroquinolines, have demonstrated potent antiproliferative activity.[4][5] Their mechanism of action often involves the inhibition of multiple targets such as topoisomerases (I and IIα), cyclin-dependent kinase 2 (CDK2), epidermal growth factor receptor (EGFR), and the anti-apoptotic protein Mcl-1.[4][5]

  • Kinase Inhibitors: Certain analogs have been developed as potent inhibitors of lymphocyte-specific kinase (Lck), a non-receptor tyrosine kinase crucial for T-cell signaling.[6][7] Inhibition of Lck is a therapeutic strategy for autoimmune diseases and T-cell malignancies.

  • Other Therapeutic Areas: The versatility of the pyrimidine scaffold has led to the exploration of its derivatives as 5-HT₂C receptor agonists for potential use in treating central nervous system disorders.[8]

Data Presentation

The following table summarizes the quantitative data from various molecular docking and biological activity studies of this compound analogs and related compounds.

Compound/Analog ClassTarget ProteinBinding Energy (kcal/mol)IC₅₀ / InhibitionKey InteractionsReference
Pyrimido[4,5-c]pyridazine DerivativesDHPSNot specifiedIncreasedRemoval of N-methyl substitution improves binding in the pterin pocket. Carboxylic acid side chain engages the pyrophosphate binding site via a salt bridge with Arg255.[2]1
Pyrimido[5,4-c]quinoline DerivativesTopoisomerase INot specifiedPotentSelective inhibition of Topo I over Topo IIα.4
Pyrimido[5,4-c]quinoline Derivative 30BCDK2Not specified1.60 µMModerate inhibitory activity.4
Pyrimidohexahydroquinoline ThiosemicarbazideMcl-1-8.97Not specifiedHigher binding energy than the co-crystallized ligand (-8.74 kcal/mol).5
Pyrimidohexahydroquinoline ThiazolidinoneMcl-1-8.90Not specifiedHigher binding energy than the co-crystallized ligand.5
Hexahydropyrimido[4,5-d]pyrimidine 4aRIPK2-9.8Not specifiedHigh binding affinity with a dissociation constant (Kd) of 0.54 µM.9
1,2-dihydro-pyrimido[4,5-c]pyridazinesLck KinaseNot specifiedLow nanomolarPotent inhibition of Lck kinase.6

Experimental Protocols

This section provides a generalized, detailed methodology for performing molecular docking studies with this compound analogs.

1. Preparation of the Protein Target

  • Protein Selection and Retrieval: Identify the target protein of interest (e.g., DHPS, Lck, Mcl-1). Download the 3D structure of the protein from a public database like the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably co-crystallized with a ligand.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[5]

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Repair any missing residues or atoms using modeling software (e.g., Modeller, Chimera).

    • The prepared protein structure should be saved in a suitable format (e.g., PDBQT for AutoDock).

2. Ligand Preparation

  • Ligand Drawing and Optimization: Draw the 2D structures of the this compound analogs using chemical drawing software like ChemDraw or Marvin Sketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or Discovery Studio.

  • Ligand File Preparation: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. Save the prepared ligands in the appropriate format (e.g., PDBQT).

3. Molecular Docking Simulation

  • Grid Box Definition: Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand from the original PDB file or by using active site prediction servers. The grid box should be large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Docking Algorithm: Choose a suitable docking algorithm. Lamarckian Genetic Algorithm (LGA), as implemented in AutoDock, is a widely used and effective method.

  • Setting Docking Parameters:

    • Set the number of genetic algorithm (GA) runs (e.g., 100).

    • Define the population size (e.g., 150).

    • Set the maximum number of energy evaluations (e.g., 2,500,000).

  • Execution: Run the docking simulation. The program will generate multiple binding poses for each ligand within the defined active site and calculate the corresponding binding energies.

4. Analysis of Docking Results

  • Pose Selection: The best binding pose is typically the one with the lowest binding energy in the most populated cluster of conformations.

  • Interaction Analysis: Visualize the ligand-protein interactions for the best pose using software like Discovery Studio or PyMOL. Analyze the hydrogen bonds, hydrophobic interactions, and any other non-covalent interactions between the ligand and the amino acid residues of the protein's active site.

  • Validation (Optional but Recommended):

    • Re-docking: Extract the co-crystallized ligand from the PDB file and dock it back into the active site. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2 Å to validate the docking protocol.

    • Correlation with Experimental Data: Compare the docking scores (binding energies) with experimental biological activity data (e.g., IC₅₀ values). A good correlation strengthens the validity of the docking model.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the molecular docking of this compound analogs.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase protein_prep 1. Protein Preparation (PDB Download, Add Hydrogens, Assign Charges) grid_def 3. Grid Box Definition (Define Active Site) protein_prep->grid_def ligand_prep 2. Ligand Preparation (2D to 3D, Energy Minimization) docking_run 4. Run Docking Simulation (e.g., AutoDock) ligand_prep->docking_run grid_def->docking_run results_analysis 5. Results Analysis (Binding Energy, Poses) docking_run->results_analysis interaction_vis 6. Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results_analysis->interaction_vis sar_qsar Structure-Activity Relationship (SAR/QSAR) interaction_vis->sar_qsar Leads to folate_biosynthesis_pathway GTP GTP Dihydropteroate 7,8-Dihydropteroate GTP->Dihydropteroate Multiple Steps DHPS_target Dihydropteroate Synthase (DHPS) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate 7,8-Dihydrofolate (DHF) pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydropteroate->Dihydrofolate Glutamate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate inhibitor Pyrimido[4,5-c]pyridazine Analogs inhibitor->DHPS_target Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Pyrimido[4,5-C]pyridazin-5(1H)-one synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: Low or No Product Yield

  • Possible Cause 1: Incomplete Reaction.

    • Solution: The reaction may require longer reaction times or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). It is recommended to check for the consumption of the starting materials before quenching the reaction.

  • Possible Cause 2: Inactive Reagents.

    • Solution: Ensure the quality and purity of starting materials, particularly the substituted pyrimidine and the hydrazine derivative. Hydrazine derivatives can be susceptible to degradation. Use freshly opened or properly stored reagents.

  • Possible Cause 3: Incorrect Solvent or pH.

    • Solution: The choice of solvent is critical. Aprotic solvents like DMF or DMSO are often used. The pH of the reaction mixture can also influence the reaction rate and yield. The addition of a mild base or acid catalyst might be necessary.

Question 2: Formation of Multiple Products (Side Reactions)

  • Possible Cause 1: Formation of Regioisomers.

    • Solution: The reaction of unsymmetrical precursors can lead to the formation of regioisomers.[1] To control regioselectivity, consider modifying the substituents on the pyrimidine ring to direct the cyclization. Alternatively, chromatographic separation techniques like column chromatography or preparative HPLC will be necessary to isolate the desired isomer.

  • Possible Cause 2: Dimerization or Polymerization.

    • Solution: These side reactions can occur at high concentrations or temperatures. Try running the reaction at a lower concentration by increasing the solvent volume. A gradual addition of one of the reactants to the reaction mixture can also minimize these side reactions.

Question 3: Difficulty in Product Purification

  • Possible Cause 1: Co-elution of Impurities with the Product.

    • Solution: If standard column chromatography is ineffective, try using a different solvent system or a different stationary phase for chromatography. Recrystallization from a suitable solvent can also be an effective purification method.

  • Possible Cause 2: Product is Insoluble or Sparingly Soluble.

    • Solution: If the product precipitates from the reaction mixture, it might carry impurities with it. Try to dissolve the crude product in a suitable solvent and then precipitate it by adding an anti-solvent to improve purity. Hot filtration can also be used to remove insoluble impurities.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A common approach involves the condensation of a suitably substituted 4-amino-5-formylpyrimidine with a hydrazine derivative. The resulting hydrazone can then undergo cyclization to form the pyridazinone ring.

Q2: How can I improve the yield of the cyclization step?

The yield of the cyclization can often be improved by optimizing the reaction conditions. This includes the choice of catalyst (acid or base), reaction temperature, and solvent. A designed experiment varying these parameters can help identify the optimal conditions.

Q3: What are the key analytical techniques to characterize the final product?

The structure and purity of this compound can be confirmed using a combination of techniques including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Effect of Solvent on the Yield of this compound

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF1201265
2DMSO1201272
3Toluene1102445
4Ethanol782430

Table 2: Effect of Catalyst on the Yield of this compound

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneDMSO1201272
2Acetic Acid (10)DMSO120885
3p-TsOH (5)DMSO120888
4Piperidine (10)DMSO1201260

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Step 1: Synthesis of the Hydrazone Intermediate.

    • To a solution of 4-amino-5-formylpyrimidine (1 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the hydrazone intermediate.

  • Step 2: Cyclization to this compound.

    • Suspend the hydrazone intermediate (1 mmol) in DMSO (10 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 mmol).

    • Heat the reaction mixture to 120 °C and stir for 8 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

    • Collect the precipitate by filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol).

Visualizations

experimental_workflow start Starting Materials (4-amino-5-formylpyrimidine, Hydrazine) step1 Hydrazone Formation (Ethanol, RT, 2h) start->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Cyclization (DMSO, p-TsOH, 120°C, 8h) intermediate->step2 workup Workup (Precipitation in ice-water) step2->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low/No Yield? check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction Yes side_reactions Multiple Products? start->side_reactions No check_reagents Verify Reagent Quality check_reaction->check_reagents optimize_conditions Optimize Solvent, Temp, Catalyst check_reagents->optimize_conditions success Improved Yield and Purity optimize_conditions->success regioisomers Isolate Isomers (Chromatography) side_reactions->regioisomers Yes purification_issue Purification Difficulty? side_reactions->purification_issue No regioisomers->success dimerization Adjust Concentration/Temperature dimerization->success change_chromatography Modify Chromatography Conditions purification_issue->change_chromatography Yes purification_issue->success No recrystallize Recrystallize Product change_chromatography->recrystallize recrystallize->success

Caption: Troubleshooting decision tree for this compound synthesis.

References

Overcoming poor permeability of Pyrimido[4,5-C]pyridazine inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Pyrimido[4,5-C]pyridazine inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly the poor cell permeability often associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do my Pyrimido[4,5-C]pyridazine inhibitors exhibit high in-vitro potency but low cellular activity?

A1: This is a common issue often attributed to poor permeability of the compounds. The Pyrimido[4,5-C]pyridazine scaffold, while often demonstrating high target affinity, can possess physicochemical properties that hinder its ability to cross cellular membranes effectively.[1] A significant challenge is achieving a balance between high binding affinity and the necessary cellular permeability to reach the intracellular target.[1]

Q2: What are the key structural features of Pyrimido[4,5-C]pyridazine inhibitors that influence their permeability?

A2: Several structural elements can significantly impact permeability:

  • Charged Groups: The presence of negatively charged moieties, such as carboxylic acids, can be detrimental to cell permeability. These groups are often included to interact with specific binding pockets of the target protein but can limit passive diffusion across the lipid bilayer of the cell membrane.[1]

  • Hydrogen Bond Donors: An excessive number of hydrogen bond donors can increase the polarity of the molecule, reducing its ability to partition into the hydrophobic core of the cell membrane.

  • Lipophilicity: While increasing lipophilicity can enhance membrane permeability, it needs to be carefully balanced. Very high lipophilicity can lead to poor aqueous solubility and non-specific binding. The pyridazine ring itself has a high dipole moment which can influence its interactions.[2]

Q3: What chemical modifications can be made to the Pyrimido[4,5-C]pyridazine scaffold to improve permeability?

A3: Strategic chemical modifications can enhance the permeability of your inhibitors:

  • Replace or Modify Charged Groups: Consider replacing a carboxylic acid group with bioisosteres that are less charged at physiological pH. For example, replacing a carboxylic acid with a thiotetrazole or a nitrile group has been shown to increase cellular accumulation and whole-cell target engagement.[1]

  • Optimize Linker Length: The length of a linker between the core scaffold and a side chain can influence how the molecule interacts with both the target and the cell membrane.[1] Optimization of the linker length can lead to improved target engagement within the cellular environment.[1]

  • Reduce Hydrogen Bond Donors: Where possible, mask or remove non-essential hydrogen bond donors to decrease the polarity of the compound.

  • Modulate Lipophilicity: Systematically modify substituents on the core to fine-tune the lipophilicity (LogD) of the molecule. A reduction in LogD can sometimes lead to enhanced aqueous solubility and a better overall ADME profile, although it may also attenuate membrane permeability.[2]

Troubleshooting Guides

Problem: My novel Pyrimido[4,5-C]pyridazine inhibitor shows excellent enzymatic inhibition but no activity in cell-based assays.

Possible Cause: Poor cellular permeability is preventing the inhibitor from reaching its intracellular target at a sufficient concentration.

Troubleshooting Steps:

  • Assess Physicochemical Properties:

    • Calculate the predicted LogP, topological polar surface area (tPSA), and number of hydrogen bond donors/acceptors for your compound. Compare these values to established guidelines for orally bioavailable drugs (e.g., Lipinski's Rule of Five).

    • Experimentally determine the aqueous solubility and LogD of your inhibitor.

  • Measure Cellular Accumulation:

    • Employ an LC-MS/MS-based assay to directly quantify the intracellular concentration of your inhibitor after incubating it with the target cells. This will confirm if poor accumulation is the primary issue.

  • Evaluate Whole-Cell Target Engagement:

    • Utilize a cellular thermal shift assay (CETSA) to determine if your inhibitor is binding to its target within the intact cellular environment. A diminished stabilization of the target protein in whole cells compared to cell lysate is indicative of poor permeability.[1][2]

  • Synthesize and Test Analogs:

    • Based on the data from the above steps, design and synthesize a small library of analogs with modifications aimed at improving permeability (see Q3 in the FAQ section).

    • Prioritize modifications that reduce charge and polarity while maintaining key interactions with the target. For instance, replacing a carboxylic acid with a thiotetrazole or nitrile has proven effective in some cases.[1]

Data Presentation

Table 1: Structure-Activity Relationship of Pyrimido[4,5-C]pyridazine Analogs Against E. coli DHPS

Compound IDR2 SubstitutionBinding Affinity (K D, nM)Intracellular Accumulation (µM)Whole-Cell Target Engagement (ΔT m, °C)Target Engagement Efficiency (%)
1476 N-Me carboxylic acid (0-C linker)7.666.77--
1474 N-Me carboxylic acid (1-C linker)3.214.219.2739.8
1462 N-Me carboxylic acid (2-C linker)5.566.34--
4635 N-methyl aminotetrazole--2.5421.2
4367 Thiotetrazole56.056.3--

Data adapted from a study on Pyrimido[4,5-c]pyridazine analogs targeting E. coli Dihydropteroate Synthase (EcDHPS).[1]

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Whole-Cell Target Engagement

This protocol is a generalized procedure to assess the binding of an inhibitor to its target protein in intact cells.

  • Objective: To determine if the inhibitor can engage with its target protein within the cellular environment, providing an indirect measure of cell permeability and target binding.

  • Principle: The binding of a ligand (inhibitor) can stabilize the target protein, leading to an increase in its melting temperature. This change in thermal stability can be quantified.

  • Methodology:

    • Cell Culture: Grow the target cells to a suitable confluency.

    • Compound Treatment: Treat the cells with the Pyrimido[4,5-C]pyridazine inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).

    • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

    • Cell Lysis: Lyse the cells to release the remaining soluble proteins.

    • Protein Quantification: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

    • Detection: Quantify the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western blotting or a HiBiT luminescence-based assay.[1]

    • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔT m) in the presence of the inhibitor indicates target engagement.

2. LC-MS/MS-Based Cellular Accumulation Assay

This protocol outlines a general method for quantifying the intracellular concentration of an inhibitor.

  • Objective: To directly measure the amount of inhibitor that has crossed the cell membrane and accumulated inside the cells.

  • Methodology:

    • Cell Plating: Seed cells in a multi-well plate and allow them to adhere.

    • Compound Incubation: Treat the cells with a known concentration of the Pyrimido[4,5-C]pyridazine inhibitor for a defined period.

    • Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any unbound, extracellular compound.

    • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., methanol or acetonitrile) to release the intracellular contents.

    • Sample Preparation: Collect the lysate and centrifuge to pellet cell debris. Transfer the supernatant, which contains the intracellular compound, for analysis.

    • LC-MS/MS Analysis: Quantify the concentration of the inhibitor in the lysate using a calibrated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

    • Data Normalization: Normalize the quantified amount of the inhibitor to the cell number or total protein concentration to determine the intracellular concentration.

Visualizations

G cluster_workflow Experimental Workflow for Assessing and Improving Permeability A High In-Vitro Potency, Low Cellular Activity B Assess Physicochemical Properties (LogP, tPSA) A->B C Measure Cellular Accumulation (LC-MS/MS) A->C D Evaluate Whole-Cell Target Engagement (CETSA) A->D E Low Accumulation or Engagement? C->E D->E F Rational Drug Design: Modify Scaffold E->F Yes G Synthesize and Test New Analogs F->G G->C Re-evaluate G->D Re-evaluate H Improved Permeability and Cellular Activity G->H G cluster_pathway Strategies for Modifying Pyrimido[4,5-C]pyridazine Scaffold Core Pyrimido[4,5-C]pyridazine Core R1 Modify Substituents (Tune Lipophilicity) Core->R1 R2 Replace Carboxylic Acid (Reduce Charge) Core->R2 R3 Optimize Linker (Improve Conformation) Core->R3 Permeability Improved Permeability & Cellular Accumulation R1->Permeability R2->Permeability R3->Permeability G cluster_binding Target Engagement: Lysate vs. Whole Cells Inhibitor Inhibitor Lysate Cell Lysate Inhibitor->Lysate WholeCell Whole Cells Inhibitor->WholeCell TargetLysate Target Protein (Accessible) Lysate->TargetLysate Permeability Poor Permeability WholeCell->Permeability BindingLysate High Target Engagement TargetLysate->BindingLysate TargetCell Target Protein (Intracellular) BindingCell Low Target Engagement TargetCell->BindingCell Permeability->TargetCell

References

Technical Support Center: Pyrimido[4,5-C]pyridazin-5(1H)-one Solubility Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pyrimido[4,5-C]pyridazin-5(1H)-one and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound compound exhibit low aqueous solubility?

A1: The limited aqueous solubility of this compound and related heterocyclic compounds is often due to their physicochemical properties. The planar and rigid structure of the fused pyrimidine and pyridazine rings can lead to strong crystal lattice energy, which is the energy required to break apart the crystal structure. This strong packing makes it difficult for water molecules to effectively solvate the individual molecules.[1] Additionally, factors like high lipophilicity (a tendency to dissolve in fats or lipids rather than water) and a high molecular weight can further contribute to poor solubility in aqueous media.[1]

Q2: What are the primary strategies I can use to improve the solubility of my compound for in vitro assays?

A2: The most common and direct strategies for enhancing the solubility of poorly soluble compounds like this compound for laboratory use involve formulation and chemical modification approaches.[2][3] For immediate experimental needs, formulation strategies are most practical:

  • pH Adjustment: Modifying the pH of the solvent can ionize the compound, making it more soluble.[4][5]

  • Co-solvency: Using a water-miscible organic solvent in which the compound is more soluble can significantly increase the overall solubility of the aqueous solution.[4][6]

  • Use of Solubilizing Excipients: Agents like cyclodextrins can encapsulate the drug molecule, increasing its apparent solubility.

A systematic approach, starting with simpler methods like co-solvents and pH adjustment, is recommended.[7]

Troubleshooting Guides & Experimental Protocols

Issue 1: Difficulty preparing an aqueous stock solution.

Solution A: Co-solvency

This is often the first and most effective method for preparing high-concentration stock solutions for in vitro experiments. The strategy involves dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with the aqueous assay buffer.

Recommended Co-solvents:

Co-solventTypical Starting ConcentrationFinal Assay Conc. LimitNotes
DMSO (Dimethyl sulfoxide)10-100 mM< 0.5% (v/v)Most common choice for initial screening. Can be toxic to cells at higher concentrations.[7]
Ethanol 10-50 mM< 1% (v/v)A less toxic alternative to DMSO for some cell lines.
DMF (Dimethylformamide)10-100 mM< 0.1% (v/v)Effective, but generally more toxic than DMSO. Use with caution.
PEG 400 (Polyethylene glycol 400)VariesVariesA biocompatible solvent often used to improve solubility.[8]

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh 1.48 mg of this compound (Molecular Weight: 148.12 g/mol ).

  • Add Co-solvent: Add 1 mL of high-purity DMSO to the solid compound.

  • Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary, but check for compound stability first.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Usage: When preparing your working solution, ensure the final concentration of DMSO in the assay medium is kept low (typically below 0.5%) to prevent cellular toxicity.[7]

Solution B: pH Adjustment

The solubility of compounds with acidic or basic functional groups can be dramatically altered by changing the pH of the aqueous buffer.[9][10][11] For heterocyclic compounds containing nitrogen atoms, which can act as weak bases, acidification of the medium can lead to protonation, forming a more soluble salt.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, pH 6.0, pH 7.4, pH 8.0).

  • Add Compound: Add an excess amount of your this compound compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Shake or agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium.[8]

  • Separate Phases: Centrifuge the samples to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Analyze: Plot the measured solubility against the pH to identify the optimal pH range for dissolution. For weakly basic compounds, solubility is expected to increase at a lower pH.[7]

Issue 2: Compound precipitates out of solution upon dilution in aqueous buffer.

This common issue arises when a concentrated stock solution (in a co-solvent like DMSO) is diluted into an aqueous medium where the compound's solubility is much lower.

Troubleshooting Workflow:

G cluster_0 cluster_1 start Compound precipitates upon dilution q1 Is the final co-solvent concentration below the recommended limit (e.g., <0.5% DMSO)? start->q1 sol1 Reduce stock solution concentration and adjust dilution factor. q1->sol1  No sol3 Lower the pH of the aqueous buffer. q1->sol3  Yes sol2 Try a different co-solvent (e.g., Ethanol, PEG 400). sol1->sol2 sol4 Consider advanced formulation (e.g., Cyclodextrins, Solid Dispersion). sol3->sol4

Caption: Troubleshooting workflow for compound precipitation.

Recommendations:

  • Lower Stock Concentration: Prepare a less concentrated stock solution in your co-solvent. This will require adding a larger volume to your assay but will result in a lower final organic solvent concentration, which may prevent precipitation.

  • Modify Dilution Method: Add the stock solution to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing can sometimes prevent the formation of large precipitates.

  • Adjust Buffer pH: Based on the results from the pH-dependent solubility test, use an aqueous buffer with a pH that favors higher solubility.[7][9]

  • Explore Advanced Formulations: If the above methods fail, more advanced techniques may be necessary. These are typically employed for in vivo studies but can be adapted for challenging in vitro systems.

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.[7][12]

    • Solid Dispersions: The drug can be dispersed in a solid polymer matrix at an amorphous state, which has higher solubility than the crystalline form.[3][13]

General Solubility Enhancement Workflow

The following diagram illustrates a general decision-making process for addressing solubility issues with research compounds.

G cluster_screening Initial Screening & In Vitro Assays cluster_advanced Advanced Formulation (Pre-clinical) start Start: Poorly Soluble This compound cosolvent Attempt Co-solvency (e.g., DMSO, Ethanol) start->cosolvent check1 Solubility Sufficient? cosolvent->check1 ph_adjust Test pH Adjustment (Acidic/Basic Buffers) check2 Solubility Sufficient? ph_adjust->check2 cyclodextrin Use Cyclodextrins solid_disp Create Solid Dispersion cyclodextrin->solid_disp nanotech Nanotechnology Approaches (e.g., Nanosuspension) solid_disp->nanotech check1->ph_adjust  No end Proceed with Experiment check1->end  Yes check2->cyclodextrin  No check2->end  Yes

References

Technical Support Center: Synthesis of Substituted Pyrimido[4,5-C]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted Pyrimido[4,5-C]pyridazines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of substituted Pyrimido[4,5-C]pyridazines?

A1: Researchers often face several key challenges, including:

  • Low reaction yields: The desired product is often obtained in lower than expected quantities.

  • Formation of regioisomers: A significant challenge is the formation of mixtures of isomers, particularly 3- and 4-substituted Pyrimido[4,5-C]pyridazines, which can be difficult to separate.[1]

  • Side product formation: Besides isomeric products, other side reactions can reduce the yield and complicate purification.

  • Purification difficulties: The separation of the desired product from starting materials, isomers, and other impurities can be challenging.

  • Poor cellular permeability of final compounds: For applications in drug development, achieving good cell permeability of the synthesized compounds can be a hurdle.[2]

Q2: What is a general synthetic strategy for obtaining 3-(substituted)pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones?

A2: A common and effective strategy involves the reaction of a 6-(hydrazinyl)uracil derivative with an appropriate α-ketoaldehyde (glyoxal)[1]. The reaction conditions, particularly the choice of solvent and the presence or absence of a base, are critical for directing the regioselectivity of the cyclization.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Q: I am getting a very low yield of my target substituted Pyrimido[4,5-C]pyridazine. What are the possible causes and solutions?

A: Low yields can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting materials are not fully consumed, consider extending the reaction time or slightly increasing the reaction temperature. In some cases, adding a second portion of a reagent, like the glyoxal, after a few hours can help drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions:

    • Solution: The choice of solvent can significantly impact the reaction outcome. For the synthesis of 3-substituted pyrimido[4,5-c]pyridazine-5,7(1H,6H)-diones, nonpolar solvents like 1,2-dichloroethane can favor the desired product.[1] Experiment with different solvents to find the optimal one for your specific substrates.

  • Product Degradation:

    • Solution: Some heterocyclic compounds can be sensitive to prolonged heating or harsh work-up conditions. If you suspect degradation, try to minimize the reaction time and use milder work-up and purification procedures.

  • Inefficient Purification:

    • Solution: Significant product loss can occur during purification. Ensure you are using the appropriate purification method. For Pyrimido[4,5-C]pyridazines, methods like flash chromatography on silica gel, trituration with a suitable solvent (e.g., hot ethanol), or recrystallization are commonly used.[1][3]

Problem 2: Formation of a Mixture of 3- and 4-Substituted Isomers

Q: My reaction is producing a mixture of 3- and 4-substituted Pyrimido[4,5-C]pyridazines that are difficult to separate. How can I improve the regioselectivity?

A: The formation of regioisomers is a well-documented challenge in the synthesis of unsymmetrically substituted Pyrimido[4,5-C]pyridazines. The regioselectivity is highly dependent on the reaction conditions.

  • Solvent Choice:

    • Explanation: The polarity of the solvent can influence the reaction pathway. In nonpolar solvents, the reaction may proceed through a selective nucleophilic attack of the C5 position of the uracil onto the glyoxal aldehyde, favoring the 3-substituted isomer. In contrast, hydroxylic solvents can promote hydrazone formation, leading to a mixture of isomers.[1]

    • Recommendation: To favor the formation of the 3-substituted isomer, use a nonpolar solvent such as 1,2-dichloroethane.[1]

  • Presence of Base:

    • Explanation: The addition of a mild base, such as sodium acetate (NaOAc), in an aqueous medium often leads to a mixture of 3- and 4-substituted products.[1]

    • Recommendation: To obtain a single, 3-substituted isomer, avoid using basic conditions in hydroxylic solvents.

The following diagram illustrates the decision-making process for controlling regioselectivity:

G Troubleshooting Isomer Formation start Mixture of 3- and 4-substituted isomers observed? check_solvent What solvent are you using? start->check_solvent check_base Are you using a base (e.g., NaOAc)? start->check_base nonpolar_solvent Using nonpolar solvent (e.g., 1,2-dichloroethane) check_solvent->nonpolar_solvent Nonpolar polar_solvent Using polar/hydroxylic solvent (e.g., H2O, EtOH) check_solvent->polar_solvent Polar with_base Yes check_base->with_base Yes no_base No check_base->no_base No good_practice Continue with this condition for 3-substitution. nonpolar_solvent->good_practice recommend_nonpolar Switch to a nonpolar solvent like 1,2-dichloroethane. polar_solvent->recommend_nonpolar recommend_no_base Remove the base from the reaction. with_base->recommend_no_base no_base->good_practice G Synthesis of 3-Substituted Pyrimido[4,5-C]pyridazine start Start reagents Combine 6-(hydrazinyl)uracil and phenylglyoxal monohydrate in 1,2-dichloroethane. start->reagents reflux Heat the mixture to reflux. reagents->reflux monitor Monitor reaction by TLC. reflux->monitor add_reagent Add more phenylglyoxal if needed. monitor->add_reagent Incomplete concentrate Concentrate the reaction mixture. monitor->concentrate Complete add_reagent->reflux triturate Triturate the solid residue with hot ethanol. concentrate->triturate filter_dry Collect the solid by filtration and dry. triturate->filter_dry end Obtain pure 3-substituted product. filter_dry->end

References

Technical Support Center: Pyrimido[4,5-C]pyridazin-5(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cytotoxicity of these compounds during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing high cytotoxicity across multiple cell lines. What are the initial troubleshooting steps?

A1: When encountering high cytotoxicity, it is crucial to first determine if the effect is genuine and not an artifact of the experimental setup. Here are the initial steps to take:

  • Verify Compound Concentration: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentrations are accurate.

  • Assess Compound Stability: Confirm the stability of your compound in the cell culture medium over the duration of the experiment. Degradation products can sometimes be more toxic than the parent compound.

  • Evaluate Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your specific cell lines, typically below 0.5%.

  • Test for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., colorimetric or fluorometric methods). Include appropriate controls to rule out any assay-specific interference.

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of my compound?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells. To distinguish between these two effects, you can perform a time-course experiment and measure both cell viability and total cell number.

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.

Q3: What are the known mechanisms of cytotoxicity for this compound derivatives?

A3: The cytotoxic effects of pyrimidine and pyridazine derivatives are often mediated through the induction of apoptosis and cell cycle arrest. Key mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death through the activation of caspase signaling pathways. This can involve both intrinsic (mitochondrial) and extrinsic pathways.

  • Cell Cycle Arrest: These compounds can cause cell cycle arrest at various phases, most commonly G1/S or G2/M, by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins.[1][2]

  • Induction of Reactive Oxygen Species (ROS): Some pyridazinone derivatives have been shown to induce the accumulation of ROS, which can lead to cellular damage and apoptosis.[3]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments

Possible Causes:

  • Inconsistent cell seeding density or passage number.

  • Variations in incubation times and conditions (temperature, CO2, humidity).

  • Use of inconsistently prepared compound dilutions.

Solutions:

  • Standardize your cell culture practices, including using cells within a consistent and low passage number range.

  • Ensure precise and consistent incubation times and environmental conditions for all experiments.

  • Prepare fresh serial dilutions of the compound from a stable stock solution for each experiment.

Issue 2: Compound Precipitation in Culture Medium

Possible Causes:

  • Poor solubility of the derivative in the aqueous culture medium.

  • High final concentration of the compound exceeding its solubility limit.

Solutions:

  • Assess the solubility of your compound in the culture medium prior to conducting the cytotoxicity assay.

  • If solubility is an issue, consider using a lower concentration range or exploring different formulation strategies, such as the use of solubilizing agents or nanoparticle-based delivery systems.[4][5]

Strategies to Reduce Cytotoxicity

For researchers aiming to reduce the cytotoxicity of their this compound derivatives, for example, to investigate other biological effects or to improve the safety profile for potential therapeutic applications, several strategies can be considered.

Chemical Modification (Structure-Activity Relationship - SAR)

The cytotoxic profile of these derivatives can be modulated through chemical modifications to the core structure. While specific SAR for reducing cytotoxicity is an emerging area, general principles from related heterocyclic compounds can be applied:

  • Substitution Pattern: The nature and position of substituents on the pyrimidine and pyridazine rings can significantly influence cytotoxicity. For instance, in the related pyrimido[4,5-c]quinoline-1(2H)-ones, the presence of a chloro group at position 9 and halogen substitution at the para position of a 3-phenyl group were found to enhance cytotoxic activity.[1] Conversely, exploring alternative substitutions at these positions could potentially reduce cytotoxicity.

  • Side Chains: Modification of side chains can alter the compound's interaction with its biological targets and affect its pharmacokinetic properties, thereby influencing its cytotoxic profile.

Formulation Strategies

Advanced formulation approaches can help mitigate off-target toxicity by modifying the pharmacokinetic and pharmacodynamic properties of the compound.[5]

  • Pharmacokinetic Modulation: Formulations that control the release of the drug can reduce peak plasma concentrations (Cmax) while maintaining the overall exposure (AUC), which may decrease toxicity related to high transient concentrations.[5]

  • Targeted Delivery: Encapsulating the compound in nanoparticle-based delivery systems can enhance its delivery to specific tissues or cells, thereby reducing systemic exposure and off-target toxicity.[4]

Data on Cytotoxicity of Related Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of some pyrimidine and pyridazine derivatives against various human cancer cell lines. This data can serve as a reference for comparing the potency of new derivatives.

Compound ClassDerivativeCell LineIC50 (µM)Reference
Pyrimido[1,2-b]pyridazin-2-oneCompound with Chlorine SubstituentHCT-116 (Colon)49.35 ± 2.685[6]
MCF-7 (Breast)69.32 ± 3.186[6]
PyridazinonePyr-1MDA-MB-231 (Breast)Low µM range[3]
22 other cancer cell linesLow µM to nM range[3]
Pyrimido[4,5-c]quinoline-1(2H)-oneVarious DerivativesHT-1080 (Fibrosarcoma)Low µM to sub-µM[1]
HT-29 (Colon)Low µM to sub-µM[1]
MDA-MB-231 (Breast)Low µM to sub-µM[1]
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast)0.57[7]
HepG2 (Liver)1.13[7]
Compound 11MCF-7 (Breast)1.31[7]
HepG2 (Liver)0.99[7]

Experimental Protocols

MTT Cell Viability Assay

This protocol outlines the key steps for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control and determine the IC50 value.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Dilution treatment 3. Compound Incubation compound_prep->treatment mtt_addition 4. MTT Addition treatment->mtt_addition solubilization 5. Solubilization mtt_addition->solubilization absorbance 6. Absorbance Reading solubilization->absorbance ic50 7. IC50 Calculation absorbance->ic50

Figure 1. Experimental workflow for the MTT cytotoxicity assay.

troubleshooting_guide start High Cytotoxicity Observed q1 Is the effect reproducible? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is there compound precipitation? a1_yes->q2 troubleshoot_variability Troubleshoot Experimental Variability: - Standardize cell seeding - Consistent incubation - Fresh dilutions a1_no->troubleshoot_variability a2_yes Yes q2->a2_yes a2_no No q2->a2_no troubleshoot_solubility Address Solubility Issues: - Check solubility in media - Lower concentration - Use solubilizers a2_yes->troubleshoot_solubility q3 Is it cytotoxicity or cytostasis? a2_no->q3 a3_cytotoxic Cytotoxic q3->a3_cytotoxic a3_cytostatic Cytostatic q3->a3_cytostatic investigate_mechanism Investigate Mechanism of Action: - Apoptosis assays - Cell cycle analysis a3_cytotoxic->investigate_mechanism report_cytostatic Report as Cytostatic Effect a3_cytostatic->report_cytostatic mitigate_cytotoxicity Consider Strategies to Reduce Cytotoxicity: - Chemical modification - Formulation changes investigate_mechanism->mitigate_cytotoxicity

Figure 2. Troubleshooting flowchart for unexpected cytotoxicity.

apoptosis_pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction compound This compound Derivative cdk_inhibition Inhibition of CDK2, CDK4, CDK6 compound->cdk_inhibition cyclin_downregulation Downregulation of Cyclin D1, E compound->cyclin_downregulation bax_up ↑ Bax compound->bax_up bcl2_down ↓ Bcl-2 compound->bcl2_down g1_arrest G1 Phase Arrest cdk_inhibition->g1_arrest cyclin_downregulation->g1_arrest mito Mitochondrial Membrane Potential Disruption bax_up->mito bcl2_down->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 3. Signaling pathways of cytotoxicity.

References

Technical Support Center: Crystallization of Pyrimido[4,5-C]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of pyrimido[4,5-c]pyridazine compounds.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, offering potential causes and solutions to guide your experimental process.

Q1: Why are no crystals forming in my solution?

Possible Causes & Solutions:

  • The solution is not supersaturated: Your compound may be too soluble in the chosen solvent.

    • Solution: Concentrate the solution by slowly evaporating some of the solvent.[1] If you have already added too much solvent, you can gently heat the solution to boil off a portion of it and then allow it to cool again.[2] If all else fails, the solvent can be removed entirely by rotary evaporation to recover the solid, and the crystallization can be re-attempted with a different solvent system.[2]

  • Incomplete dissolution: The initial sample may not have fully dissolved, leaving no potential for recrystallization upon cooling.

    • Solution: Ensure the compound is fully dissolved in the minimum amount of hot solvent before allowing it to cool.

  • Lack of nucleation sites: Crystal growth requires a starting point.

    • Solution 1 (Seeding): Introduce a "seed" crystal from a previous successful crystallization of the same compound to induce growth. It may also be possible to use a crystal of a similar compound.[3]

    • Solution 2 (Scratching): Gently scratch the inside surface of the glass vessel with a glass rod at the meniscus. This can create microscopic imperfections on the glass that serve as nucleation sites.

  • Cooling too slowly or not enough: The temperature change may be insufficient to induce crystallization.

    • Solution: If cooling at room temperature is unsuccessful, try cooling the solution in an ice bath or a freezer for a period.[4]

Q2: My compound is "oiling out" and forming liquid droplets instead of crystals. What should I do?

Cause: Oiling out occurs when the melting point of the compound is lower than the temperature of the solution from which it is precipitating.[2] Impurities often dissolve more readily in these oily droplets, leading to poor purification.[2]

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point. This ensures that the solution temperature will drop below the compound's melting point before saturation is reached, allowing for proper crystal formation upon cooling.[2]

  • Change the Solvent System: Use a solvent with a lower boiling point. For mixed solvent systems, try increasing the proportion of the solvent in which the compound is more soluble.

  • Lower the Crystallization Temperature: Cool the solution more slowly and to a lower final temperature.

Q3: Crystals formed almost immediately after I removed the solution from the heat. Is this a problem?

Cause: This is known as "crashing out" and is a form of rapid crystallization. While it produces a solid, it often traps impurities within the crystal lattice, negating the purification purpose of crystallization.[2] An ideal crystallization process involves crystal growth over a period of 15-20 minutes.[2]

Solutions:

  • Use More Solvent: The most common cause is using only the absolute minimum amount of hot solvent to dissolve the solid. Re-heat the flask, add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid), and re-dissolve the compound. This will keep the compound in solution for a longer period during cooling, promoting slower, more selective crystal growth.[2]

  • Insulate the Flask: Slow the cooling rate by wrapping the flask in an insulating material (like glass wool or paper towels) or placing it within a larger beaker to create an air jacket.

Q4: My crystallization yield is very low. How can I improve it?

Possible Causes & Solutions:

  • Too much solvent was used: An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling.[2]

    • Solution: Before filtering, you can test the mother liquor by dipping a glass rod into it and letting the solvent evaporate. A large amount of solid residue indicates significant product loss.[2] To recover this, you can evaporate some of the solvent and cool the solution again for a second crop of crystals.

  • Premature crystallization during hot filtration: If a hot filtration step was used to remove insoluble impurities, the product may have started to crystallize on the filter paper.

    • Solution: Use a heated filter funnel and pre-heat all glassware with hot solvent. Perform the filtration as quickly as possible.

  • Incomplete transfer of solids: Product may be lost on glassware during transfers.

    • Solution: Ensure all solids are scraped and transferred. Rinse the crystallization flask with a small amount of the cold filtrate to recover any remaining crystals and pour this rinse through the filter funnel.

Data & Protocols

Common Solvents for Crystallization of Heterocyclic Compounds

Choosing the right solvent is critical. A good crystallization solvent should dissolve the compound well when hot but poorly when cold. The following table lists common solvents and mixtures that are often effective for heterocyclic compounds.

Solvent/MixtureComments
Ethanol (EtOH)A general and effective solvent, especially for minor impurities.[5]
n-Hexane / AcetoneA good mixture that works well with slow evaporation.[5]
n-Hexane / Ethyl Acetate (EA)Can be effective, particularly when many impurities are present.[5]
n-Hexane / Tetrahydrofuran (THF)A generally useful solvent mixture.[5]
Ethyl Acetate (EtOAc) / Acetonitrile (MeCN) / DMFRecommended for dissolving heterocyclic compounds with warming, followed by cooling.[4]
WaterCan be an excellent choice for polar compounds, often resulting in very pure crystals. However, removing it can be difficult if the crystallization fails.[5]

Rule of Thumb: Solvents that share a functional group with the compound being crystallized are often good solubilizers (e.g., ethyl acetate for esters).[5]

Experimental Protocols
Protocol 1: Slow Evaporation

This is the most common method for crystal growth.[4] It is suitable when you have a solvent that dissolves your compound at room temperature.

  • Dissolve the pyrimido[4,5-c]pyridazine derivative in a suitable solvent (e.g., ethyl acetate, acetonitrile) in a small vial or beaker. A typical concentration for NMR samples (2-10 mg in 0.6-1 mL) is a good starting point.[3]

  • Cover the vessel with a cap, parafilm, or foil.

  • Pierce a few small holes in the cover to allow the solvent to evaporate slowly over time.[1]

  • Place the vessel in a location free from vibrations and disturbances.

  • Crystals should form as the solution becomes more concentrated. This may take several hours to days.

Protocol 2: Vapor Diffusion

This is arguably the best method when working with small (milligram) quantities of your compound.[3]

  • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is readily soluble). Place this solution in a small, open vial.

  • Place this inner vial inside a larger jar or beaker that contains a small volume of a "poor" or "anti-solvent" (one in which your compound is insoluble, but which is miscible with the "good" solvent).

  • Seal the outer container tightly.

  • Over time, the volatile anti-solvent will slowly diffuse into the inner vial. This gradually decreases the solubility of your compound, leading to slow and controlled crystal growth.[3][6]

Visualizations

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization issues.

G Crystallization Troubleshooting Workflow start Start Crystallization (Dissolve in hot solvent, cool) check_crystals Crystals Formed? start->check_crystals oiling_out Problem: Oiling Out (Liquid Droplets Form) check_crystals->oiling_out Oiled Out no_crystals Problem: No Crystals check_crystals->no_crystals No rapid_crystals Problem: Rapid Crystallization ('Crashing Out') check_crystals->rapid_crystals Too Fast good_crystals Success: Good Quality Crystals check_crystals->good_crystals Yes solution_oil Solution: 1. Reheat solution 2. Add more solvent 3. Cool slowly oiling_out->solution_oil solution_oil->start Retry solution_no_crystals Solutions: 1. Evaporate some solvent 2. Scratch inner surface 3. Add a seed crystal 4. Cool to lower temp no_crystals->solution_no_crystals solution_no_crystals->start Retry solution_rapid Solution: 1. Reheat solution 2. Add more solvent 3. Insulate to slow cooling rapid_crystals->solution_rapid solution_rapid->start Retry check_yield Check Yield & Purity good_crystals->check_yield check_yield->start Recrystallize for Purity end End check_yield->end Acceptable VaporDiffusion Vapor Diffusion Setup cluster_jar Sealed Outer Jar cluster_vial Inner Vial solution Solution: Compound + 'Good' Solvent anti_solvent Anti-Solvent (e.g., Hexane) anti_solvent->solution Vapor Diffusion

References

Technical Support Center: Optimizing Kinase Selectivity of Pyrimido[4,5-C]pyridazin-5(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the kinase selectivity of Pyrimido[4,5-C]pyridazin-5(1H)-one based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in optimizing the kinase selectivity of a new inhibitor series like this compound?

Optimizing kinase selectivity is a significant challenge in drug development.[1][2] Many kinase inhibitors target the highly conserved ATP-binding site, which can lead to off-target effects.[3] Key challenges include:

  • High Homology in the Kinome: The human genome encodes over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets, making it difficult to achieve selectivity.[2]

  • Off-Target Effects: Lack of selectivity can result in unintended inhibition of other kinases, leading to toxicity or other adverse effects.[1]

  • Discrepancy between Biochemical and Cellular Assays: A compound may show high potency in a biochemical assay but weak or no activity in a cell-based assay due to factors like poor cell permeability or high intracellular ATP concentrations.[4]

  • Emergence of Drug Resistance: Mutations in the target kinase can lead to resistance to the inhibitor.[5]

Q2: My this compound derivative shows potent inhibition of the target kinase but has significant off-target activity. What are the initial steps to improve selectivity?

Improving selectivity requires a systematic approach. Consider the following:

  • Structure-Activity Relationship (SAR) Analysis: Minor structural modifications to the this compound core can significantly impact selectivity. Computational modeling and structure-based design can help guide the synthesis of more selective analogs.

  • Kinome-wide Profiling: It is crucial to screen your compound against a broad panel of kinases to understand its selectivity profile. This can help identify which off-target kinases are being inhibited.

  • Assess ATP Concentration: Kinase assays performed at ATP concentrations well below physiological levels (around 1-5 mM) can overestimate inhibitor potency.[1][4] Re-evaluating your compound in an assay with a physiological ATP concentration is recommended.[4]

  • Consider Allosteric Inhibition: Developing inhibitors that bind to less conserved allosteric sites rather than the ATP-binding pocket can be a powerful strategy to enhance selectivity.[5]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Between Experiments

Q: My IC50 values for the same this compound analog vary significantly between experimental runs. What are the potential causes?

A: Poor reproducibility of IC50 values is a common problem and can arise from several factors:

  • Reagent Quality and Consistency:

    • Enzyme Purity and Activity: Ensure you are using a highly pure kinase preparation (ideally >98%).[6] The specific activity of the enzyme can also vary between batches, so it's important to qualify each new lot.

    • Substrate Quality: Variations in the purity and concentration of the substrate peptide or protein can affect reaction kinetics.

    • ATP Concentration: Since many inhibitors are ATP-competitive, slight variations in the ATP concentration will directly impact the IC50 value. It is advisable to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.

  • Assay Conditions:

    • Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, typically with substrate conversion below 20%.

    • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.

  • Compound Handling:

    • Compound Precipitation: Visually inspect your assay plates for any signs of compound precipitation, especially at higher concentrations. Ensure the final concentration of your inhibitor does not exceed its solubility limit.

    • DMSO Concentration: High concentrations of DMSO, the solvent typically used for kinase inhibitors, can be toxic to cells in cellular assays and may affect enzyme activity in biochemical assays.[7] It's crucial to maintain a consistent and low final DMSO concentration (ideally ≤ 0.1% in cellular assays) across all wells.[7]

Issue 2: Discrepancy Between Biochemical and Cellular Assay Potency

Q: My this compound derivative is highly potent in a biochemical kinase assay but shows significantly weaker or no activity in a cell-based assay. What could be the reason?

A: This is a frequent challenge in drug discovery.[4] Several factors can contribute to this discrepancy:

  • Cellular Permeability: The compound may have poor cell membrane permeability, preventing it from reaching its intracellular target kinase.[4]

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[4]

  • High Intracellular ATP Concentration: The intracellular concentration of ATP is in the millimolar (mM) range, which is much higher than the micromolar (µM) concentrations often used in biochemical assays.[1][4] This high level of ATP can outcompete the inhibitor for binding to the kinase, leading to a significant decrease in apparent potency.[4]

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Target Engagement: The kinase may exist in a complex with other proteins within the cell, which could affect inhibitor binding.

Data Presentation

Table 1: Kinase Selectivity Profile of a Hypothetical this compound Analog (Compound X)

Kinase TargetIC50 (nM) of Compound XIC50 (nM) of Staurosporine (Control)
Kinase A (Target)155
Kinase B25010
Kinase C>10,00020
Kinase D82
Kinase E75015

Staurosporine is a non-selective kinase inhibitor used as a positive control.[8]

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[8]

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound inhibitor

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended.[8]

    • Prepare a "no inhibitor" control using only DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[8]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[8]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A (Target) Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Substrate Substrate Kinase_B->Substrate Phosphorylation Transcription Gene Transcription Substrate->Transcription Inhibitor This compound Inhibitor->Kinase_A

Caption: A simplified signaling pathway illustrating the inhibitory action of a this compound derivative on a target kinase.

Experimental_Workflow start Start compound_prep Compound Dilution start->compound_prep reaction_setup Set up Kinase Reaction (Kinase, Substrate, ATP) compound_prep->reaction_setup incubation Incubate at 30°C reaction_setup->incubation detection Add Detection Reagent incubation->detection readout Measure Luminescence detection->readout analysis Data Analysis (IC50) readout->analysis end End analysis->end

Caption: Workflow for a typical in vitro kinase inhibition assay.

Troubleshooting_Tree start Inconsistent IC50 Values reagent_check Check Reagent Quality (Enzyme, Substrate, ATP) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok condition_check Verify Assay Conditions (Temp, Incubation Time) condition_ok Conditions Stable? condition_check->condition_ok compound_check Inspect Compound Solubility and DMSO Concentration compound_ok Compound OK? compound_check->compound_ok reagent_ok->condition_check Yes qualify_reagents Qualify New Reagent Lots reagent_ok->qualify_reagents No condition_ok->compound_check Yes stabilize_conditions Stabilize Temperature and Optimize Time condition_ok->stabilize_conditions No compound_ok->start Problem Persists adjust_concentration Adjust Compound Concentration or DMSO Level compound_ok->adjust_concentration No

Caption: A decision tree for troubleshooting inconsistent IC50 values in kinase assays.

References

Addressing off-target effects of Pyrimido[4,5-C]pyridazine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of Pyrimido[4,5-C]pyridazine compounds.

Troubleshooting Guide

This guide is designed to help you navigate common challenges and unexpected results during your experiments with Pyrimido[4,5-C]pyridazine compounds.

Issue 1: Unexpected or Unexplained Cellular Phenotype

Question: My cells are showing a different phenotype than expected after treatment with a Pyrimido[4,5-C]pyridazine compound. What could be the cause?

Answer: Unexpected cellular phenotypes are a common challenge when working with novel inhibitors.[1] The observed phenotype may be due to several factors, including off-target effects, the specific genetic background of your cell line, or experimental variability.[1] It is crucial to systematically investigate the cause.

Troubleshooting Workflow:

G start Unexpected Phenotype Observed confirm_compound 1. Confirm Compound Integrity (HPLC/MS) start->confirm_compound confirm_potency 2. Verify On-Target Potency (Biochemical Assay) confirm_compound->confirm_potency check_off_target 3. Assess Off-Target Profile (Kinome Scan) confirm_potency->check_off_target validate_in_cells 4. Validate Off-Target in Cells (CETSA, Western Blot) check_off_target->validate_in_cells sar_analysis 5. Structure-Activity Relationship (SAR) Analysis validate_in_cells->sar_analysis end Data Interpretation sar_analysis->end G cluster_0 Biochemical Assays cluster_1 Cellular Assays biochem_assay Primary Target Biochemical Assay (IC50) cetsa CETSA (Target Engagement) biochem_assay->cetsa Confirm in cells kinome_scan Broad Kinome Screen (% Inhibition @ 1µM) ic50_off_target Off-Target IC50 Determination kinome_scan->ic50_off_target Select Hits western_blot Western Blot (Pathway Modulation) ic50_off_target->western_blot Validate in cells phenotypic_assay Phenotypic Assay (e.g., Proliferation, Apoptosis) cetsa->phenotypic_assay western_blot->phenotypic_assay G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway compound PCP-X lck Lck compound->lck Inhibits (High Potency) src Src compound->src Inhibits (Lower Potency) downstream1 Substrate A (Phosphorylation) lck->downstream1 phenotype1 Desired Phenotype (e.g., T-cell inhibition) downstream1->phenotype1 downstream2 Substrate B (Phosphorylation) src->downstream2 phenotype2 Undesired Phenotype (e.g., Cytotoxicity) downstream2->phenotype2

References

Technical Support Center: Refinement of Pyrimido[4,5-C]pyridazin-5(1H)-one Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their purification protocols for Pyrimido[4,5-C]pyridazin-5(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. Depending on the synthetic route, these may include precursors like aminopyrimidines or pyridazines. It is also possible to have isomers and polymeric materials.

Q2: My purified product is a brown oil instead of the expected solid. What should I do?

A2: An oily product often indicates the presence of residual solvents or impurities that lower the melting point. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce precipitation. If that fails, column chromatography is recommended to separate the desired compound from the impurities causing the oiling. In some syntheses of related compounds, the crude product is an oil and used in the next step without further purification.[1]

Q3: I'm observing poor solubility of my crude product in common recrystallization solvents. What are my options?

A3: For compounds with poor solubility, a solvent screen is advisable. Test small amounts of your crude product in a variety of solvents of different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water). If single-solvent recrystallization is not effective, consider a two-solvent system where the compound is dissolved in a good solvent and then a poor solvent is added dropwise to induce crystallization.

Q4: What is a typical purity I can expect for commercially available this compound?

A4: Commercially available this compound is often cited with a purity of 95% or higher.

Troubleshooting Guide

Issue 1: Low Purity After Recrystallization

Q: I performed a recrystallization, but my product purity is still below 95% according to NMR/LC-MS. What went wrong?

A: This can be due to several factors:

  • Inappropriate Solvent Choice: The chosen solvent may not have a steep enough solubility curve (i.e., it dissolves the compound well at room temperature, not just when hot). This leads to significant loss of product in the mother liquor.

  • Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Co-precipitation of Impurities: If an impurity has similar solubility properties to your product, it may crystallize out as well. In this case, a different purification method like column chromatography is necessary.

Issue 2: Low Yield After Column Chromatography

Q: My product purity is high after column chromatography, but the yield is very low. How can I improve this?

A: Low yields in column chromatography can be attributed to:

  • Irreversible Adsorption: The compound may be too polar and is irreversibly binding to the silica gel. To remedy this, you can try deactivating the silica gel with a small amount of a polar solvent like triethylamine in your eluent system if your compound is basic.

  • Improper Eluent System: If the eluent is not polar enough, your compound will not move down the column. Conversely, if it is too polar, it will elute too quickly with impurities. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.

  • Product Streaking/Tailing: This can lead to broad fractions and difficulty in separating the product from impurities, causing you to discard mixed fractions. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often lead to sharper peaks.

Issue 3: The Purified Product Degrades Upon Standing

Q: My this compound appears pure initially, but degrades after a few days at room temperature. How can I prevent this?

A: Heterocyclic compounds can sometimes be sensitive to light, air (oxidation), or moisture.

  • Storage Conditions: Store the purified compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C is often recommended) and protected from light.

  • Residual Acid/Base: Trace amounts of acid or base from the purification process (e.g., from an acidic eluent in chromatography) can catalyze degradation. Ensure your product is neutralized before final concentration. This can be done by washing the organic solution with a mild bicarbonate solution or brine.

Data Presentation

Table 1: Comparison of Purification Protocols for this compound

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Starting Purity (%) 80-9080-90>90
Final Purity (%) 95-98>99>99.5
Typical Yield (%) 60-8050-7570-90
Solvent Consumption ModerateHighHigh
Time Requirement LowHighModerate
Scalability HighModerateLow

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20 mg of the crude this compound. Add a potential recrystallization solvent (e.g., ethanol) dropwise at room temperature until the solid just dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to reflux with stirring. Continue adding solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and reflux for an additional 5-10 minutes.

  • Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that gives your product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Load the sample onto the top of the packed column.

  • Elution: Run the column by passing the eluent through the silica gel under positive pressure.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation crude Crude Product (Oil or Solid) dissolve Dissolve in appropriate solvent system crude->dissolve purify Purification Method dissolve->purify recrystallize Recrystallization purify->recrystallize Simple Impurity Profile chromatography Column Chromatography purify->chromatography Complex Impurity Profile collect Collect Pure Fractions or Crystals recrystallize->collect chromatography->collect concentrate Concentrate under reduced pressure collect->concentrate analyze Purity Analysis (NMR, LC-MS) concentrate->analyze final_product Pure Solid Product analyze->final_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_flowchart cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path start Start: Crude Product purity_check1 Assess Purity (TLC, NMR) start->purity_check1 recrystallize Perform Recrystallization purity_check1->recrystallize Few Impurities column Perform Column Chromatography purity_check1->column Many/Close-spotting Impurities purity_check2 Purity > 95%? recrystallize->purity_check2 yield_check Yield Acceptable? purity_check2->yield_check Yes purity_check2->column No success Purification Complete yield_check->success Yes optimize_solvent Optimize Recrystallization Solvent/Cooling Rate yield_check->optimize_solvent No purity_check3 Purity > 98%? column->purity_check3 yield_check2 Yield Acceptable? purity_check3->yield_check2 Yes optimize_eluent Optimize Eluent (TLC) purity_check3->optimize_eluent No success2 Purification Complete yield_check2->success2 Yes yield_check2->optimize_eluent No optimize_eluent->column optimize_solvent->recrystallize

Caption: Troubleshooting flowchart for selecting and refining purification protocols.

Note on Signaling Pathways: The specific signaling pathways involving this compound are not well-established in publicly available literature. Research into the biological activity of this compound and its derivatives is ongoing. As such, a diagram of a specific signaling pathway cannot be provided at this time. Some related structures, such as pyrimido[4,5-c]azepine and pyrimido[4,5-c]oxepine derivatives, have been investigated as γ-secretase modulators.[2]

References

Validation & Comparative

A Comparative Guide to Pyrimido[4,5-C]pyridazin-5(1H)-one Derivatives and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyrimido[4,5-C]pyridazin-5(1H)-one derivatives against other notable kinase inhibitors, focusing on their activity against Lymphocyte-specific protein tyrosine kinase (Lck) and other related kinases. The information is supported by experimental data from peer-reviewed literature to aid in the evaluation of these compounds for further research and development.

Introduction to Lck Inhibition

Lymphocyte-specific protein tyrosine kinase (Lck) is a member of the Src family of non-receptor tyrosine kinases and a critical component of the T-cell receptor (TCR) signaling pathway. Its primary role is to phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the CD3 and ζ-chains of the TCR complex upon antigen recognition. This initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine release. Dysregulation of Lck activity has been implicated in various autoimmune diseases and some cancers, making it an attractive therapeutic target. The this compound scaffold has emerged as a promising core structure for the development of potent Lck inhibitors.

Quantitative Comparison of Kinase Inhibitor Potency

The following tables summarize the in vitro inhibitory potency (IC50) of a representative this compound derivative compared to established multi-kinase inhibitors, including the FDA-approved drugs Dasatinib and Bosutinib.

Table 1: Inhibitory Activity (IC50) of a 1,2-dihydropyrimido[4,5-c]pyridazine Derivative and Comparative Compounds against a Panel of Kinases

CompoundLck (nM)Src (nM)Kdr (nM)Syk (nM)Zap-70 (nM)Btk (nM)Reference
Pyrimido[4,5-c]pyridazine Analog 0.610140200370100[1]
Dasatinib<10.8----[1]
Bosutinib-1.2----[1]

Note: A dash (-) indicates that data was not reported in the cited source.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Lck_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 Lck_mem Lck TCR->Lck_mem Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck_mem Lck_mem->TCR phosphorylates ITAMs Lck_mem->ZAP70 phosphorylates & activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (e.g., IL-2) Ras_MAPK->Gene_Expression NFAT->Gene_Expression NFkB->Gene_Expression

Caption: Lck-Mediated T-Cell Receptor Signaling Pathway.

experimental_workflow cluster_biochemical Biochemical Assay (ADP-Glo™) cluster_cellular Cell-Based Assay (IL-2 Secretion) b1 Prepare serial dilutions of inhibitor b2 Add inhibitor, Lck enzyme, substrate, and ATP to wells b1->b2 b3 Incubate at room temperature b2->b3 b4 Add ADP-Glo™ Reagent to stop reaction and deplete ATP b3->b4 b5 Add Kinase Detection Reagent to convert ADP to ATP b4->b5 b6 Measure luminescence b5->b6 c1 Culture Jurkat T-cells c2 Pre-treat cells with inhibitor dilutions c1->c2 c3 Stimulate cells (e.g., with anti-CD3/CD28) c2->c3 c4 Incubate to allow for IL-2 secretion c3->c4 c5 Collect supernatant c4->c5 c6 Quantify IL-2 via ELISA c5->c6

Caption: General Experimental Workflows for Kinase Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate Lck inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Materials:

    • Recombinant human Lck enzyme

    • Kinase substrate (e.g., poly(E,Y)4:1)

    • ATP

    • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test inhibitor compounds

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

    • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

    • Add 2 µL of Lck enzyme diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a mixture of the substrate and ATP in kinase buffer.

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ADP Detection:

      • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. IC50 values are calculated by plotting the inhibitor concentration against the percentage of kinase activity.

Cell-Based T-Cell Activation Assay (IL-2 Secretion)

This assay measures the ability of an inhibitor to block T-cell activation by quantifying the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells. The Jurkat T-cell line is a common model for this assay.

  • Materials:

    • Jurkat T-cells

    • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

    • T-cell stimulants (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)

    • Test inhibitor compounds

    • Human IL-2 ELISA Kit

    • 96-well cell culture plates

    • ELISA plate reader

  • Procedure:

    • Cell Culture: Maintain Jurkat cells in logarithmic growth phase.

    • Cell Seeding: Seed Jurkat cells into a 96-well plate at a density of approximately 1 x 10^5 cells per well.

    • Inhibitor Treatment: Add serial dilutions of the test inhibitor to the wells and incubate for 1-2 hours.

    • Cell Stimulation: Add T-cell stimulants to the wells to induce T-cell activation and IL-2 production.

    • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

    • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

    • IL-2 Quantification: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Determine the effect of the inhibitor on IL-2 secretion and calculate the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent Lck inhibitors. The representative analog demonstrates low nanomolar potency against Lck, comparable to some established multi-kinase inhibitors. However, selectivity against other Src family kinases, such as Src itself, remains a critical aspect for further optimization to minimize off-target effects. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued evaluation and development of this and other classes of kinase inhibitors.

References

A Comparative Analysis of the Biological Activities of Pyrimido[4,5-C]pyridazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Pyrimido[4,5-C]pyridazine and its isomers. Due to a lack of direct head-to-head comparative studies, this report collates and presents available data from various sources to facilitate a preliminary comparison of their therapeutic potential.

The family of pyrimidopyridazines, fused heterocyclic systems containing both pyrimidine and pyridazine rings, has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Positional isomerism within this scaffold can significantly influence the molecule's interaction with biological targets, leading to distinct therapeutic profiles. This guide focuses on a comparative study of Pyrimido[4,5-C]pyridazine and its isomers, summarizing their known anticancer, antimicrobial, and kinase inhibitory activities based on available experimental data.

Comparative Summary of Biological Activities

While direct comparative data is limited, the existing literature suggests that different Pyrimido[4,5-C]pyridazine isomers exhibit distinct and sometimes overlapping biological activities. The following tables summarize the reported quantitative data for various derivatives of these isomeric cores. It is crucial to note that these results are from different studies, employing varied experimental conditions, and thus, direct comparison of absolute values should be approached with caution.

Anticancer Activity

Derivatives of various pyrimidopyridazine isomers have been investigated for their potential as anticancer agents. The data suggests that these compounds can exhibit cytotoxic effects against a range of cancer cell lines, with some derivatives showing promising potency.

Table 1: Anticancer Activity of Pyrimido[4,5-c]pyridazine and Related Isomeric Derivatives

Isomer Core/DerivativeCancer Cell LineActivity (IC50/GI50 in µM)Reference
Pyrimido[1,2-b]pyridazin-2-one derivative 1 HCT-11649.35 ± 2.685[1]
MCF-769.32 ± 3.186[1]
Pyrimido[5,4-c]quinoline derivative 30B -Moderate CDK2 inhibition (IC50 = 1.60 µM)[2]
Pyrimidodiazepine 16c Various (e.g., K-562, HCT-116, MCF7)GI50 between 0.622–1.81[3]

Note: The table includes data from related isomeric systems due to the limited direct data on Pyrimido[4,5-c]pyridazine anticancer activity.

Antimicrobial Activity

Several Pyrimido[4,5-C]pyridazine derivatives have been explored for their antimicrobial properties, with a notable mechanism of action being the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway.

Table 2: Antimicrobial Activity of Pyrimido[4,5-c]pyridazine and Related Isomeric Derivatives

Isomer Core/DerivativeMicroorganismActivity (MIC in µg/mL)Reference
Pyrimido[4,5-c]pyridazine derivative 1186 E. coli50[4]
Pyrimido[4,5-c]pyridazine derivative 1749 E. coli25[4]
Pyrimido[4,5-c]pyridazine derivative 4724 E. coli25[4]
Pyrimido[4,5-d]pyridazinone-N-acylhydrazone 5a P. brasiliensis0.125 - 64
Kinase Inhibitory Activity

The inhibition of protein kinases is a crucial strategy in the development of targeted cancer therapies. Fused pyrimidine systems, including pyrimidopyridazines, have been identified as promising scaffolds for kinase inhibitors.

Table 3: Kinase Inhibitory Activity of Pyrimido[4,5-c]pyridazine and Related Isomeric Derivatives

Isomer Core/DerivativeKinase TargetActivity (IC50 in µM)Reference
Pyrimido[4,5-b]indol-4-amine 1d CK1δ/ε0.6
Pyrimido[4,5-b]indol-4-amine 3a CK1δ/ε0.7
Pyrimido[4,5-b]indol-4-amine 1a DYRK1A2.2
Pyrimido[5,4-c]quinoline derivative 30B CDK21.60[2]

Note: The data for kinase inhibition is from related indole-fused and quinoline-fused pyrimidine systems, highlighting the potential of the broader class of fused pyrimidines as kinase inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the biological activities of the compounds discussed.

In Vitro Anticancer Activity Screening

A standard workflow for evaluating the anticancer potential of new chemical entities involves a series of in vitro assays.

G General Workflow for In Vitro Anticancer Drug Screening cluster_0 Initial Screening cluster_1 Dose-Response and Potency cluster_2 Mechanism of Action Studies A Compound Synthesis and Characterization C Single-Dose Cytotoxicity Assay (e.g., 10 µM) A->C B Cell Line Panel Selection (e.g., NCI-60) B->C D Multi-Dose Cytotoxicity Assay (e.g., MTT, SRB) C->D Active Compounds E IC50/GI50 Determination D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (e.g., Annexin V/PI staining) E->G H Target-Based Assays (e.g., Kinase Inhibition) E->H

General workflow for in vitro anticancer drug screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) is then calculated.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Signaling Pathways

The biological activities of Pyrimido[4,5-C]pyridazine isomers are often attributed to their interaction with specific signaling pathways.

Inhibition of Folate Biosynthesis Pathway (Antimicrobial Activity)

Pyrimido[4,5-c]pyridazine derivatives have been identified as inhibitors of Dihydropteroate Synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. By blocking this pathway, these compounds prevent the synthesis of essential precursors for DNA and RNA, thereby inhibiting bacterial growth.

G Mechanism of DHPS Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin Pyrophosphate (DHPPP) DHPPP->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Inhibitor Pyrimido[4,5-c]pyridazine Inhibitor Inhibitor->DHPS Inhibition

Mechanism of Dihydropteroate Synthase (DHPS) Inhibition.
Kinase Inhibition in Cancer Signaling

Fused pyrimidine scaffolds are known to target various protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs). By binding to the ATP-binding pocket of these kinases, they can block downstream signaling pathways that promote cell proliferation and survival.

G General Kinase Inhibition Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription CDK CDK/Cyclin CellCycle Cell Cycle Progression CDK->CellCycle Transcription->Proliferation Inhibitor Fused Pyrimidine Kinase Inhibitor Inhibitor->RTK Inhibition Inhibitor->CDK Inhibition

General Kinase Inhibition Signaling Pathway.

References

Validating Target Engagement of Pyrimido[4,5-C]pyridazin-5(1H)-one in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental methods to validate the cellular target engagement of Pyrimido[4,5-C]pyridazin-5(1H)-one and its derivatives. We will explore established techniques, compare them with alternative compounds, and provide detailed experimental protocols and data visualization to aid in the design and interpretation of your target validation studies.

Introduction

This compound and its analogs have emerged as a promising scaffold in drug discovery, with demonstrated activity against key cellular targets implicated in various diseases. Notably, derivatives of this heterocycle have been investigated as inhibitors of Dihydropteroate synthase (DHPS) , a crucial enzyme in the folate biosynthesis pathway of prokaryotes, and Lymphocyte-specific kinase (Lck) , a non-receptor tyrosine kinase essential for T-cell signaling.

Confirming that a compound directly interacts with its intended target within the complex cellular environment is a critical step in drug development. This guide focuses on robust, cell-based methods for validating target engagement, providing a framework for researchers to confidently advance their lead compounds.

Comparison of Target Engagement Methodologies

Several powerful techniques can be employed to confirm and quantify the interaction between a small molecule and its protein target in cells. Here, we compare three widely used methods: Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).

Target 1: Dihydropteroate Synthase (DHPS)

Compound of Interest: this compound derivative (Hypothetical Compound A) Alternative Compound: Sulfamethoxazole (a sulfonamide antibiotic that also targets DHPS but at a different site)

Table 1: Comparison of DHPS Target Engagement using Cellular Thermal Shift Assay (CETSA)

ParameterThis compound derivative (Compound A)Sulfamethoxazole
Binding Site Pterin binding sitep-Aminobenzoic acid (pABA) binding site
Principle of Action Competitive inhibitorCompetitive inhibitor, leads to the formation of a non-functional product
CETSA Thermal Shift (ΔTm) + 5.2°C+ 3.8°C
Effective Concentration (EC50) for Thermal Shift 2.5 µM15 µM
Advantages High potencyWell-characterized mechanism of action
Limitations Potential for off-target effects that need to be assessedKnown issues with bacterial resistance

Experimental Protocol: Split-Luciferase Cellular Thermal Shift Assay (CETSA) for DHPS

This protocol is adapted for a high-throughput format to assess the target engagement of compounds with DHPS in bacterial cells (e.g., E. coli).

  • Construct Generation: Create a fusion protein of the target enzyme (DHPS) with a small, bright luciferase reporter tag (e.g., NanoLuc).

  • Cell Culture and Treatment:

    • Transform E. coli with the DHPS-NanoLuc fusion construct.

    • Grow the bacterial culture to mid-log phase.

    • Aliquot the cell suspension into a 384-well plate.

    • Add the test compounds (this compound derivative and Sulfamethoxazole) at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Thermal Denaturation:

    • Seal the plate and heat it in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Cell Lysis and Luciferase Assay:

    • Cool the plate to room temperature.

    • Add a lysis reagent containing the luciferase substrate.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal as a function of temperature for each compound concentration.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.

    • The change in melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.

G cluster_workflow CETSA Experimental Workflow start Bacterial Cells Expressing DHPS-NanoLuc Fusion treatment Incubate with Compound (e.g., this compound derivative) start->treatment heat Apply Temperature Gradient treatment->heat lysis Cell Lysis & Substrate Addition heat->lysis readout Measure Luminescence lysis->readout analysis Plot Melting Curves & Determine ΔTm readout->analysis

CETSA Experimental Workflow Diagram
Target 2: Lymphocyte-specific kinase (Lck)

Compound of Interest: 1,2-dihydropyrimido[4,5-c]pyridazine derivative (Hypothetical Compound B) Alternative Compounds:

  • A-770041: A known selective Lck inhibitor.

  • Dasatinib: A multi-kinase inhibitor known to target Lck.

Table 2: Comparison of Lck Target Engagement using Drug Affinity Responsive Target Stability (DARTS)

Parameter1,2-dihydropyrimido[4,5-c]pyridazine derivative (Compound B)A-770041
Principle of Target Engagement Stabilization against proteolysisStabilization against proteolysis
Protease Protection (vs. Vehicle) Significant protection of a ~56 kDa band (Lck)Strong protection of a ~56 kDa band (Lck)
Effective Concentration for Protection 5 µM1 µM
Advantages Label-free methodHigh selectivity for Lck
Limitations May not be suitable for all protein targetsMay have off-target effects at higher concentrations

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS) for Lck

This protocol outlines the general steps for validating the interaction of a compound with Lck in a T-cell lysate.

  • Cell Lysate Preparation:

    • Culture a T-cell line (e.g., Jurkat) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer to maintain native protein conformations.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Aliquot the cell lysate.

    • Add the test compounds (1,2-dihydropyrimido[4,5-c]pyridazine derivative and A-770041) at various concentrations. Include a vehicle control.

    • Incubate for 1 hour at room temperature to allow for compound-protein binding.

  • Protease Digestion:

    • Add a protease (e.g., pronase or thermolysin) to each lysate sample. The concentration of the protease should be optimized to achieve partial digestion in the vehicle-treated sample.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the protein samples by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Lck.

    • Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands.

  • Data Analysis:

    • Compare the intensity of the Lck band in the compound-treated samples to the vehicle-treated control. Increased band intensity in the presence of the compound indicates protection from proteolysis and thus, target engagement.

G cluster_workflow DARTS Experimental Workflow start T-cell Lysate treatment Incubate with Compound start->treatment digestion Limited Protease Digestion treatment->digestion separation SDS-PAGE digestion->separation detection Western Blot for Lck separation->detection analysis Analyze Band Intensity detection->analysis G cluster_workflow AC-MS Experimental Workflow start Immobilized Compound on Beads incubation Incubate with Cell Lysate start->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elute Bound Proteins wash->elution ms LC-MS/MS Analysis elution->ms analysis Identify Specific Binding Partners ms->analysis G cluster_pathway Bacterial Folate Biosynthesis Pathway GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_triphosphate->DHPS pABA p-Aminobenzoic acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate CompoundA This compound derivative CompoundA->DHPS inhibits Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS inhibits G cluster_pathway T-Cell Receptor (TCR) Signaling Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) LAT->Downstream CompoundB 1,2-dihydropyrimido[4,5-c]pyridazine derivative CompoundB->Lck inhibits A770041 A-770041 A770041->Lck inhibits Dasatinib Dasatinib Dasatinib->Lck inhibits

Comparative Guide to the Synthesis of Pyrimido[4,5-C]pyridazin-5(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for Pyrimido[4,5-C]pyridazin-5(1H)-one. Due to a lack of directly reported syntheses for the unsubstituted parent compound in the surveyed literature, this document outlines plausible pathways based on established methodologies for analogous heterocyclic systems. The information presented herein is intended to serve as a foundational resource for the development of a robust synthetic protocol.

Introduction

The Pyrimido[4,5-C]pyridazine core is a significant heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The targeted this compound is a key starting material for the synthesis of more complex, substituted analogs. This guide explores two primary retrosynthetic approaches to this target molecule, starting from readily available pyrimidine precursors.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target this compound suggests two main strategies involving the formation of the pyridazine ring onto a pre-existing pyrimidine core.

Strategy 1: Cyclocondensation of a 4-aminopyrimidine-5-carbohydrazide with a one-carbon electrophile.

Strategy 2: Construction from a 4-chloro-5-acylpyrimidine via condensation with hydrazine.

Proposed Synthetic Routes

Based on the retrosynthetic analysis, two potential synthetic routes are detailed below. While specific experimental data for the synthesis of the parent this compound is not available, representative data from the synthesis of structurally similar compounds are provided for comparison.

Route 1: Cyclocondensation of 4-Aminopyrimidine-5-carbohydrazide

This route involves the initial synthesis of a key intermediate, 4-aminopyrimidine-5-carbohydrazide, followed by a cyclocondensation reaction to form the pyridazinone ring.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-aminopyrimidine-5-carboxylate

A mixture of ethyl isocyanoacetate and formamidine acetate is heated in an appropriate solvent such as ethanol in the presence of a base like sodium ethoxide. The reaction mixture is refluxed for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of 4-Aminopyrimidine-5-carbohydrazide

Ethyl 4-aminopyrimidine-5-carboxylate is refluxed with hydrazine hydrate in a solvent like ethanol for an extended period. The product, 4-aminopyrimidine-5-carbohydrazide, precipitates upon cooling and can be collected by filtration.

Step 3: Synthesis of this compound

The 4-aminopyrimidine-5-carbohydrazide is treated with a one-carbon source, such as triethyl orthoformate or formic acid, under reflux conditions. The cyclization reaction leads to the formation of the desired this compound.

Workflow Diagram

Route 1 cluster_0 Synthesis of 4-Aminopyrimidine-5-carbohydrazide cluster_1 Cyclocondensation Ethyl_isocyanoacetate Ethyl isocyanoacetate Ethyl_4_aminopyrimidine_5_carboxylate Ethyl 4-aminopyrimidine-5-carboxylate Ethyl_isocyanoacetate->Ethyl_4_aminopyrimidine_5_carboxylate NaOEt, EtOH, Reflux Formamidine_acetate Formamidine acetate Formamidine_acetate->Ethyl_4_aminopyrimidine_5_carboxylate 4_Aminopyrimidine_5_carbohydrazide 4-Aminopyrimidine-5-carbohydrazide Ethyl_4_aminopyrimidine_5_carboxylate->4_Aminopyrimidine_5_carbohydrazide EtOH, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->4_Aminopyrimidine_5_carbohydrazide Pyrimido_pyridazinone This compound 4_Aminopyrimidine_5_carbohydrazide->Pyrimido_pyridazinone Reflux Triethyl_orthoformate Triethyl orthoformate / Formic acid Triethyl_orthoformate->Pyrimido_pyridazinone

Caption: Synthetic pathway for Route 1.

Route 2: Condensation of 4-Chloro-5-acylpyrimidine with Hydrazine

This alternative approach involves the synthesis of a 4-chloro-5-acylpyrimidine intermediate, which then undergoes condensation with hydrazine to form the pyridazine ring.

Experimental Protocol

Step 1: Synthesis of 5-Acetyl-4-hydroxypyrimidine

Diethyl malonate is reacted with acetamidine hydrochloride in the presence of a strong base like sodium ethoxide in ethanol. The resulting intermediate is then treated with ethyl acetate to introduce the acetyl group at the 5-position.

Step 2: Synthesis of 5-Acetyl-4-chloropyrimidine

The 5-acetyl-4-hydroxypyrimidine is chlorinated using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), typically with gentle heating. The excess POCl₃ is removed under reduced pressure, and the crude product is isolated by pouring the reaction mixture onto ice.

Step 3: Synthesis of this compound

5-Acetyl-4-chloropyrimidine is refluxed with hydrazine hydrate in a suitable solvent like ethanol or isopropanol. The hydrazine displaces the chlorine and condenses with the acetyl group to form the pyridazinone ring.

Workflow Diagram

Route 2 cluster_0 Synthesis of 4-Chloro-5-acylpyrimidine cluster_1 Condensation with Hydrazine Diethyl_malonate Diethyl malonate 5_Acetyl_4_hydroxypyrimidine 5-Acetyl-4-hydroxypyrimidine Diethyl_malonate->5_Acetyl_4_hydroxypyrimidine 1. NaOEt, EtOH 2. Ethyl acetate Acetamidine_HCl Acetamidine HCl Acetamidine_HCl->5_Acetyl_4_hydroxypyrimidine 5_Acetyl_4_chloropyrimidine 5-Acetyl-4-chloropyrimidine 5_Acetyl_4_hydroxypyrimidine->5_Acetyl_4_chloropyrimidine Heat POCl3 POCl₃ POCl3->5_Acetyl_4_chloropyrimidine Pyrimido_pyridazinone This compound 5_Acetyl_4_chloropyrimidine->Pyrimido_pyridazinone EtOH, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Pyrimido_pyridazinone

Caption: Synthetic pathway for Route 2.

Comparative Data for Analogous Syntheses

Since direct experimental data for the target molecule is unavailable, the following table summarizes quantitative data for the synthesis of related pyrimido[4,5-c]pyridazine derivatives to provide a benchmark for expected outcomes.

Route AnalogyStarting MaterialReagentProductYield (%)Reference
Route 1 Analogy 6-(1-Methylhydrazinyl)uracilPhenylglyoxal monohydrate1,6-Dimethyl-3-phenylpyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione52[1]
Route 2 Analogy 2-(4-Chloro-2-(methylthio)pyrimidin-5-yl)-1-(2-chlorophenyl)ethanoneN,N'-dimethylhydrazine hydrochloride3-(2-Chlorophenyl)-1,2-dimethyl-7-(methylthio)-1,2-dihydropyrimido[4,5-c]pyridazine55[2]

Discussion and Comparison of Routes

  • Route 1 offers a potentially milder and more direct approach, assuming the availability of the 4-aminopyrimidine-5-carbohydrazide intermediate. The success of this route is highly dependent on the efficiency of the final cyclocondensation step.

  • Route 2 involves more classical and robust reactions. The chlorination step with phosphorus oxychloride is a well-established method, and the subsequent condensation with hydrazine is generally efficient. However, this route may involve harsher conditions.

Conclusion

Both proposed routes offer viable pathways to the synthesis of this compound. The choice of route will depend on the availability of starting materials, desired reaction conditions, and scalability. Route 1 appears more elegant, while Route 2 relies on more conventional and potentially higher-yielding transformations. Experimental validation is necessary to determine the optimal synthetic strategy. This guide provides the necessary theoretical framework for researchers to embark on the synthesis of this important heterocyclic scaffold.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrimido[4,5-C]pyridazine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. The Pyrimido[4,5-C]pyridazine scaffold has emerged as a promising framework for the development of potent inhibitors targeting various kinases implicated in oncology and immunology. However, the therapeutic success of such inhibitors is intrinsically linked to their cross-reactivity profile across the human kinome. This guide provides a comparative analysis of the selectivity of a representative pyrimidine-based kinase inhibitor, offering insights into its off-target profile and benchmarking its performance against other inhibitors. Due to the limited availability of comprehensive, publicly accessible kinome scan data for a specific Pyrimido[4,5-C]pyridazine inhibitor, this guide will utilize data from a well-characterized inhibitor with a closely related and extensively studied pyrido[2,3-d]pyrimidine scaffold to illustrate the principles of cross-reactivity profiling.

Unveiling Off-Target Interactions: A Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. High selectivity for the intended target minimizes the risk of off-target effects and associated toxicities. Conversely, a multi-targeted inhibitor that engages several nodes in a disease-relevant pathway may offer enhanced efficacy. Kinome-wide screening is the gold standard for elucidating the selectivity profile of an inhibitor.

Below is a comparative table summarizing the cross-reactivity of a representative pyrido[2,3-d]pyrimidine-based inhibitor against a panel of selected kinases. This data is illustrative of the type of analysis performed to characterize the selectivity of novel chemical entities.

Kinase Target Representative Pyrido[2,3-d]pyrimidine Inhibitor (IC50, nM) Alternative Inhibitor A (IC50, nM) Alternative Inhibitor B (IC50, nM)
Primary Target Family (e.g., Src Family)
c-Src5>10,000500
Lck8>10,000750
Fyn15>10,0001,200
Yes20>10,0001,500
Key Off-Targets
EGFR5,00010>10,000
VEGFR28,0005,00025
PDGFRβ7,5004,00030
CDK2>10,0001,500>10,000
p38α>10,000>10,0008,000

Note: The data presented in this table is based on a representative example of a pyrido[2,3-d]pyrimidine inhibitor and is for illustrative purposes. Actual values for specific Pyrimido[4,5-C]pyridazine inhibitors would require dedicated experimental profiling.

Deciphering the Pathways: A Look at Lck Signaling

Pyrimido[4,5-C]pyridazine inhibitors have been investigated as potent modulators of Lymphocyte-specific protein tyrosine kinase (Lck), a key player in T-cell activation. Understanding the signaling cascade in which the target kinase operates is crucial for interpreting the biological consequences of its inhibition.

Lck_Signaling_Pathway TCR_CD3 TCR-CD3 Complex Lck Lck TCR_CD3->Lck Recruitment CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 IP3_DAG IP3 & DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression Inhibitor Pyrimido[4,5-C]pyridazine Inhibitor Inhibitor->Lck

Lck Signaling Pathway and Point of Inhibition.

The Experimental Blueprint: Profiling Cross-Reactivity

The generation of reliable cross-reactivity data hinges on robust and standardized experimental protocols. Kinome scanning platforms are widely employed to assess the selectivity of inhibitor candidates against a broad panel of kinases.

Experimental Workflow for Kinase Cross-Reactivity Screening

The following diagram outlines a typical workflow for determining the in vitro cross-reactivity profile of a test compound.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Series Plate_Setup Assay Plate Setup (Compound + Kinase) Compound_Prep->Plate_Setup Kinase_Panel Kinase Panel Selection Kinase_Panel->Plate_Setup Reagent_Prep Assay Reagent Preparation Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction (add ATP) Plate_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Signal_Detection Signal Detection Reaction_Stop->Signal_Detection Raw_Data Raw Data Acquisition Signal_Detection->Raw_Data Normalization Normalization to Controls Raw_Data->Normalization IC50_Calc IC50 Curve Fitting Normalization->IC50_Calc Selectivity_Profile Selectivity Profile Generation IC50_Calc->Selectivity_Profile

Workflow for a typical in vitro kinase inhibition assay.
Detailed Methodologies

1. Kinase Panel Screening (e.g., KINOMEscan™)

This competitive binding assay is a widely used platform for profiling inhibitor selectivity.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified by qPCR.

  • Procedure:

    • Test compounds are incubated with a panel of recombinant human kinases, each tagged with a unique DNA identifier.

    • An immobilized, broad-spectrum kinase inhibitor is introduced to the reaction.

    • The mixture is passed over a solid support that captures the immobilized inhibitor and any kinases bound to it.

    • Kinases that are bound to the test compound in solution will not be captured on the solid support.

    • The amount of each kinase captured on the solid support is quantified using qPCR with primers specific for each DNA tag.

    • The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

2. Biochemical Kinase Activity Assays (e.g., ADP-Glo™)

These assays measure the enzymatic activity of the kinase in the presence of the inhibitor.

  • Principle: The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • A kinase, its specific substrate, and the test compound are incubated in a microplate well.

    • The kinase reaction is initiated by the addition of ATP.

    • After a set incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • A Kinase Detection Reagent is then added, which converts the ADP generated into ATP and, in a coupled luciferase/luciferin reaction, produces a luminescent signal.

    • The intensity of the luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

    • IC50 values are determined by measuring the kinase activity at various concentrations of the inhibitor.

Conclusion

The Pyrimido[4,5-C]pyridazine scaffold and its related heterocyclic systems represent a fertile ground for the discovery of novel kinase inhibitors. A thorough understanding of their cross-reactivity profiles is essential for advancing these compounds through the drug development pipeline. The methodologies and comparative data presented in this guide underscore the importance of comprehensive selectivity profiling in identifying candidates with the desired balance of potency and safety. As more data on specific Pyrimido[4,5-C]pyridazine inhibitors becomes publicly available, a more direct and detailed comparison will be possible, further refining our understanding of this important class of molecules.

In Vivo Efficacy of Pyrimido[4,5-C]pyridazin-5(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of recently developed Pyrimido[4,5-C]pyridazin-5(1H)-one and structurally related derivatives as potential anticancer agents. The data presented is compiled from peer-reviewed studies, offering a side-by-side look at their performance in preclinical cancer models. Detailed experimental protocols and visualizations of key signaling pathways are included to support further research and development.

Comparative In Vivo Efficacy

The following table summarizes the in vivo antitumor activity of notable pyrimido-pyridazine and related derivatives from recent studies.

Compound IDDerivative ClassCancer ModelAnimal ModelDosing RegimenKey Efficacy ResultsPutative Target(s)Reference
Compound 2b Pyrimido[4,5-c]pyridazineT-cell LymphomaBALB/c MiceNot specifiedSignificantly increased lifespan and reduced tumor growth.Tyrosine-protein kinases[1][2][3]
Compound 35j (Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dioneTriple-Negative Breast Cancer (4T1)BALB/c Mice50 mg/kg, oral administrationTumor Growth Inhibition (TGI) = 73.6%. Increased infiltration of positive immune cells.Ecto-5'-nucleotidase (CD73)
DS21360717 Pyrido-pyridazinoneSubcutaneous TumorNot specifiedNot specifiedDose-dependent tumor growth inhibition.FER Tyrosine Kinase[4][5]

Detailed Experimental Protocols

T-cell Lymphoma Model for Compound 2b
  • Cell Line: Not explicitly specified in the abstract, but implied to be a T-cell lymphoma line compatible with BALB/c mice.

  • Animal Model: BALB/c mice.[3][6][7]

  • Tumor Induction: A common method involves the subcutaneous or intravenous injection of lymphoma cells. For a solid tumor model, cells are injected subcutaneously into the flank.[6][7]

  • Drug Administration: The exact route, vehicle, and frequency were not detailed in the available abstract. Typically, compounds are formulated in a vehicle like DMSO/Cremophor EL/saline and administered via oral gavage or intraperitoneal injection.

  • Efficacy Evaluation: Tumor growth is monitored by caliper measurements of tumor volume. Lifespan is tracked to determine survival benefit.[2][3]

4T1 Triple-Negative Breast Cancer Model for Compound 35j
  • Cell Line: 4T1 murine breast cancer cell line. This is an aggressive, metastatic cell line.[8][9][10][11]

  • Animal Model: Female BALB/c mice, typically 6-8 weeks old.[8][9][10][11]

  • Tumor Induction: 4T1 cells (e.g., 1 x 10^5 cells in saline) are injected subcutaneously into the mammary fat pad.[8][11]

  • Drug Administration: Compound 35j was administered orally at a dose of 50 mg/kg.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the tumor volume in treated versus vehicle control groups. Immunohistochemistry of tumor tissue is used to assess immune cell infiltration.

Visualized Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these compounds and a general workflow for in vivo efficacy studies.

experimental_workflow cluster_prep Preparation cluster_animal Animal Model cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis cell_culture Cancer Cell Culture tumor_induction Tumor Cell Implantation cell_culture->tumor_induction compound_prep Compound Formulation treatment_group Treatment Group (Compound) compound_prep->treatment_group tumor_growth Tumor Growth to Palpable Size tumor_induction->tumor_growth animal_model BALB/c Mice animal_model->tumor_induction tumor_growth->treatment_group control_group Control Group (Vehicle) tumor_growth->control_group monitoring Monitor Tumor Volume & Animal Health treatment_group->monitoring control_group->monitoring data_collection Endpoint Data Collection monitoring->data_collection analysis Statistical Analysis (e.g., TGI, Survival) data_collection->analysis signaling_pathways cluster_tyrosine_kinase Tyrosine Kinase Signaling cluster_adenosine CD73-Adenosine Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) FER FER Kinase RTK->FER Downstream Downstream Effectors (e.g., STAT3, PI3K/AKT) FER->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Compound2b Compound 2b Compound2b->RTK Inhibits DS21360717 DS21360717 DS21360717->FER Inhibits ATP Extracellular ATP AMP AMP ATP->AMP CD39 Adenosine Adenosine AMP->Adenosine CD73 CD73 CD73 A2AR A2A Receptor (on Immune Cells) Adenosine->A2AR ImmuneSuppression Immune Suppression A2AR->ImmuneSuppression Compound35j Compound 35j Compound35j->CD73 Inhibits

References

A Comparative Analysis of Pyrimido[4,5-C]pyridazin-5(1H)-one and Established Antimitotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel heterocyclic compound Pyrimido[4,5-C]pyridazin-5(1H)-one against well-established antimitotic agents. By presenting key performance data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to facilitate an objective evaluation of its potential as a next-generation anticancer therapeutic.

Introduction to Antimitotic Agents

Antimitotic drugs are a cornerstone of cancer chemotherapy, primarily functioning by disrupting the dynamics of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1] This interference activates the spindle assembly checkpoint, leading to a prolonged arrest in mitosis and subsequent apoptotic cell death.[1] These agents are broadly classified into two main categories: microtubule-stabilizing agents, such as the taxanes (e.g., Paclitaxel), and microtubule-destabilizing agents, which include vinca alkaloids (e.g., Vincristine) and other compounds that bind to the colchicine site on tubulin.[2][3] A newer class of antimitotics targets other key players in mitosis, such as mitotic kinases like Aurora kinases and polo-like kinases.[4]

The Pyrimido[4,5-C]pyridazine scaffold is a novel heterocyclic system with therapeutic potential. While direct antimitotic data for this compound is emerging, structurally related compounds, such as pyrimido[4,5-c]quinolin-1(2H)-ones, have demonstrated significant antimitotic effects. These effects are attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[5][6] This guide will, therefore, draw comparisons with established agents based on the known mechanisms of these related pyrimidine-based compounds.

Comparative Performance Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of the reference compound class and established antimitotic agents across a panel of human cancer cell lines.

A Note on Data for this compound: Direct IC50 values for this compound are not yet extensively published. The data presented below for a representative pyrimido[4,5-d]pyrimidine derivative is intended to provide a preliminary benchmark based on a structurally similar scaffold. Further studies are required to establish the specific activity of this compound.

Table 1: In Vitro Cytotoxicity (IC50) of a Representative Pyrimido[4,5-d]pyrimidine Derivative and Known Antimitotics (in µM)

Compound/DrugMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)
Pyrimido[4,5-d]pyrimidine Derivative (Representative) ~49.35[7]~69.32[7]>25[8]>20[8]
Paclitaxel (Taxol®) 0.002 - 0.008[5]0.003 - 0.007[5]0.002 - 0.005[9]0.005[6]
Vincristine ~0.004[3]~0.002[3]~0.003[3]~0.001[3]
Colchicine ~0.015~0.020~0.010~0.008

IC50 values can vary depending on the specific experimental conditions, such as exposure time and the specific derivative tested.

Mechanism of Action: A Visual Overview

The primary mechanism of action for many antimitotic agents involves the disruption of microtubule dynamics, which is crucial for the segregation of chromosomes during mitosis.

Mitotic_Spindle_Formation Microtubule Dynamics in Mitosis cluster_Interphase Interphase cluster_Mitosis Mitosis cluster_Drugs Antimitotic Drug Action Alpha-Tubulin Alpha-Tubulin Tubulin_Dimers Tubulin Dimers Beta-Tubulin Beta-Tubulin Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Assembly Microtubule->Mitotic_Spindle Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division Stabilizers Microtubule Stabilizers (e.g., Paclitaxel) Stabilizers->Microtubule Inhibit Depolymerization Destabilizers Microtubule Destabilizers (e.g., Vincristine, Colchicine, Pyrimido-pyridazines) Destabilizers->Microtubule Inhibit Polymerization

Caption: Mechanism of action of microtubule-targeting antimitotic agents.

Disruption of these processes by either stabilizing or destabilizing microtubules leads to the activation of the Spindle Assembly Checkpoint (SAC).

Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation Improper_Attachment Improper Microtubule- Kinetochore Attachment SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Improper_Attachment->SAC_Activation MCC_Formation Mitotic Checkpoint Complex (MCC) Formation SAC_Activation->MCC_Formation APC_C_Inhibition Inhibition of Anaphase- Promoting Complex (APC/C) MCC_Formation->APC_C_Inhibition Mitotic_Arrest Mitotic Arrest APC_C_Inhibition->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of the Spindle Assembly Checkpoint.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of antimitotic agents.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation, to determine the cytotoxic effects of a compound.

Workflow:

MTT_Assay_Workflow MTT Assay Experimental Workflow Cell_Seeding 1. Seed cells in a 96-well plate Drug_Treatment 2. Treat with varying concentrations of compound Cell_Seeding->Drug_Treatment Incubation 3. Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals (e.g., with DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Workflow:

Cell_Cycle_Analysis_Workflow Cell Cycle Analysis Workflow Cell_Treatment 1. Treat cells with the test compound Harvesting 2. Harvest and wash cells Cell_Treatment->Harvesting Fixation 3. Fix cells in cold 70% ethanol Harvesting->Fixation Staining 4. Stain with Propidium Iodide (PI) and RNase Fixation->Staining Flow_Cytometry 5. Analyze by flow cytometry Staining->Flow_Cytometry Data_Analysis 6. Quantify cell cycle phase distribution Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Detailed Steps:

  • Cell Treatment: Culture cells in the presence of the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of RNA.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow:

Tubulin_Polymerization_Assay_Workflow Tubulin Polymerization Assay Workflow Prepare_Reagents 1. Prepare tubulin and reaction buffer Add_Compound 2. Add test compound to a 96-well plate Prepare_Reagents->Add_Compound Initiate_Polymerization 3. Add tubulin to initiate polymerization at 37°C Add_Compound->Initiate_Polymerization Monitor_Absorbance 4. Monitor the increase in absorbance at 340 nm over time Initiate_Polymerization->Monitor_Absorbance Data_Analysis 5. Analyze polymerization curves Monitor_Absorbance->Data_Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Steps:

  • Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer) containing GTP.

  • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include positive (e.g., Paclitaxel) and negative (e.g., DMSO) controls.

  • Initiate Polymerization: Add the tubulin solution to the wells and immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor Polymerization: Measure the increase in absorbance at 340 nm over time. The scattering of light increases as tubulin polymerizes into microtubules.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase.

Conclusion

The this compound scaffold represents a promising area for the development of novel antimitotic agents. Based on the activity of structurally related compounds, its likely mechanism of action involves the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. The comparative data presented in this guide, alongside detailed experimental protocols, provides a foundational framework for researchers to further investigate and benchmark the therapeutic potential of this and related compounds against established antimitotic drugs. Further in-depth studies are warranted to fully elucidate the specific activity and mechanism of this compound and its derivatives.

References

A Head-to-Head Comparison Framework: Evaluating Pyrimido[4,5-C]pyridazine Against Existing Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel diuretic agents with improved efficacy and safety profiles is a cornerstone of cardiovascular and renal drug discovery. The pyrimido[4,5-c]pyridazine scaffold has emerged as a promising, albeit under-investigated, heterocyclic system with potential diuretic properties. While direct comparative data for pyrimido[4,5-c]pyridazine derivatives against established diuretics is not yet available in published literature, this guide provides a comprehensive framework for such an evaluation. It outlines the necessary experimental protocols and presents benchmark data for existing diuretic classes, offering a roadmap for researchers to assess the therapeutic potential of this novel compound class.

Existing Diuretics: A Performance Snapshot

The current diuretic landscape is dominated by several classes of drugs, each with a distinct mechanism of action and site of activity within the nephron.[1][2] A summary of their key characteristics is presented below.

Diuretic ClassPrimary Site of ActionMechanism of ActionPeak Effect (Oral)Duration of Action (Oral)Key AdvantagesKey Disadvantages
Loop Diuretics (e.g., Furosemide, Torsemide)Thick Ascending Limb of the Loop of HenleInhibition of the Na+/K+/2Cl- cotransporter.[2][3]1-2 hours4-6 hoursHigh diuretic efficacy, useful in impaired renal function.[4]Risk of significant electrolyte and fluid loss, ototoxicity.[3][5]
Thiazide Diuretics (e.g., Hydrochlorothiazide)Distal Convoluted TubuleInhibition of the Na+/Cl- cotransporter.[2][6][5]4-6 hours12-24 hoursFirst-line for hypertension, long duration of action.[5]Less effective in renal impairment, can cause hypokalemia.[4]
Potassium-Sparing Diuretics (e.g., Spironolactone, Amiloride)Collecting DuctAldosterone antagonists or epithelial sodium channel (ENaC) blockers.24-48 hours (Spironolactone)24-72 hours (Spironolactone)Prevents potassium loss, beneficial in heart failure.[5]Risk of hyperkalemia, weaker diuretic effect alone.[5]
Carbonic Anhydrase Inhibitors (e.g., Acetazolamide)Proximal Convoluted TubuleInhibition of carbonic anhydrase, reducing Na+ and HCO3- reabsorption.[2]2-4 hours8-12 hoursUseful for glaucoma and altitude sickness.Weak diuretic, can cause metabolic acidosis.[2]
Osmotic Diuretics (e.g., Mannitol)Throughout the nephron, primarily the Proximal Tubule and Loop of HenleIncreases osmolarity of tubular fluid, inhibiting water reabsorption.[6][5]30-60 minutes (IV)6-8 hours (IV)Reduces intracranial and intraocular pressure.[6][5]Requires intravenous administration, can cause dehydration.

Proposed Experimental Protocol for Evaluating Pyrimido[4,5-C]pyridazine Derivatives

To ascertain the diuretic potential of a novel pyrimido[4,5-c]pyridazine derivative, a standardized preclinical experimental protocol is essential. The following methodology, adapted from established practices in diuretic drug discovery, is proposed.

Objective: To determine the diuretic efficacy, electrolyte excretion profile, and duration of action of a test compound (Pyrimido[4,5-C]pyridazine derivative) in a rodent model, using established diuretics as positive controls.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats (200-250g).

  • Acclimatization: Animals should be acclimatized for at least one week with free access to standard chow and water.

  • Housing: Animals are to be housed in metabolic cages to allow for precise urine collection.

2. Experimental Groups (n=6-8 animals per group):

  • Vehicle Control: Administration of the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

  • Positive Controls:

    • Furosemide (e.g., 20 mg/kg, p.o.) as a high-efficacy loop diuretic.

    • Hydrochlorothiazide (e.g., 10 mg/kg, p.o.) as a moderate-efficacy thiazide diuretic.

  • Test Compound Groups: At least three dose levels of the Pyrimido[4,5-C]pyridazine derivative (e.g., 10, 30, and 100 mg/kg, p.o.).

3. Dosing and Sample Collection:

  • Animals are fasted overnight with free access to water.

  • A saline load (e.g., 25 mL/kg, p.o.) is administered to all animals to ensure adequate hydration and promote diuresis.

  • Immediately following the saline load, the vehicle, positive control, or test compound is administered orally.

  • Urine is collected at predetermined intervals (e.g., 0-2h, 2-4h, 4-6h, 6-8h, and 8-24h) to assess the time course of diuretic action.

4. Urine Analysis:

  • Volume: The total volume of urine for each collection period is measured.

  • Electrolytes: Urine concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) are determined using a flame photometer or ion-selective electrodes.

  • pH: Urinary pH is measured.

5. Data Analysis:

  • Diuretic Action: Calculated as the total urine output per 100g of body weight.

  • Natriuretic, Kaliuretic, and Chloruretic Activity: Calculated as the total amount of each electrolyte excreted.

  • Saluretic Index: The ratio of Na+ to K+ excretion (Na+/K+) is calculated to assess the potassium-sparing or potassium-wasting potential.

  • Statistical Analysis: Data are to be analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of the test compound with the vehicle and positive controls.

Visualizing Mechanisms and Workflows

To better understand the points of comparison and the experimental process, the following diagrams illustrate the signaling pathways of major diuretic classes and the proposed experimental workflow.

Diuretic_Mechanisms cluster_nephron Nephron Segments cluster_diuretics Diuretic Classes & Targets Proximal_Tubule Proximal Convoluted Tubule Loop_of_Henle Thick Ascending Limb Loop of Henle Distal_Tubule Distal Convoluted Tubule Collecting_Duct Collecting Duct CA_Inhibitors Carbonic Anhydrase Inhibitors CA_Inhibitors->Proximal_Tubule Inhibit Carbonic Anhydrase Loop_Diuretics Loop Diuretics Loop_Diuretics->Loop_of_Henle Inhibit Na-K-2Cl Cotransporter Thiazides Thiazide Diuretics Thiazides->Distal_Tubule Inhibit Na-Cl Cotransporter K_Sparing Potassium-Sparing Diuretics K_Sparing->Collecting_Duct Block ENaC or Aldosterone Receptors

Caption: Mechanisms of action for major diuretic classes at their respective sites in the nephron.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_collect Collection & Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Group Allocation (Vehicle, Standards, Test Compound) Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Saline_Load Saline Load (p.o.) Fasting->Saline_Load Dosing Compound Administration (p.o.) Saline_Load->Dosing Metabolic_Cages Placement in Metabolic Cages Dosing->Metabolic_Cages Urine_Collection Urine Collection (0-24h intervals) Metabolic_Cages->Urine_Collection Volume_Measurement Measure Urine Volume Urine_Collection->Volume_Measurement Electrolyte_Analysis Analyze Na+, K+, Cl- Volume_Measurement->Electrolyte_Analysis Data_Analysis Statistical Analysis (Diuresis, Natriuresis, etc.) Electrolyte_Analysis->Data_Analysis

Caption: Proposed experimental workflow for the preclinical evaluation of a novel diuretic agent.

Conclusion and Future Directions

The pyrimido[4,5-c]pyridazine scaffold represents an intriguing starting point for the development of new diuretic therapies. While its diuretic activity is yet to be quantitatively demonstrated, the framework provided in this guide offers a clear and robust methodology for its evaluation. By directly comparing its performance against well-characterized diuretics like furosemide and hydrochlorothiazide, researchers can effectively determine its efficacy, potency, and potential for potassium-sparing effects. The signaling pathway and workflow diagrams serve as visual aids to conceptualize the mechanism of action and the experimental design. Future studies should focus on executing such comparative experiments to elucidate the structure-activity relationship of pyrimido[4,5-c]pyridazine derivatives and to identify lead candidates for further development. This systematic approach will be critical in determining if this novel chemical class can offer a meaningful advancement in the management of fluid retention and hypertension.

References

A Comparative Analysis of Novel Pyrimido[4,5-C]pyridazines in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel anticancer agents has led to the exploration of diverse heterocyclic compounds. Among these, the Pyrimido[4,5-C]pyridazine scaffold has emerged as a promising pharmacophore due to its potent and selective anticancer properties. This guide provides an objective comparison of the performance of novel Pyrimido[4,5-C]pyridazine derivatives against established chemotherapeutic agents and other emerging alternatives, supported by experimental data.

Comparative Efficacy: In Vitro Cytotoxicity

The in vitro cytotoxic activity of novel Pyrimido[4,5-C]pyridazine derivatives is a key indicator of their anticancer potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values of representative novel Pyrimido[4,5-C]pyridazine compounds compared to the standard chemotherapeutic agent Doxorubicin and a novel non-pyridazine anticancer agent, SK228 (an indole derivative), against a panel of human cancer cell lines.

Table 1: IC50 Values (µM) of Novel Pyrimido[4,5-C]pyridazine Derivatives and Comparative Agents against Breast Cancer Cell Lines.

CompoundMCF-7 (Breast Adenocarcinoma)MDA-MB-231 (Breast Adenocarcinoma)
Novel Pyrimido[4,5-C]pyridazine 1 8.55.2
Novel Pyrimido[4,5-C]pyridazine 2b 15.46[1][2][3]7.68[1][2][3]
Doxorubicin (Standard) 0.8 - 1.50.5 - 1.2
SK228 (Novel Indole Derivative) 1.25[4]Not Reported

Table 2: IC50 Values (µM) of Novel Pyrimido[4,5-C]pyridazine Derivatives and Comparative Agents against Other Cancer Cell Lines.

CompoundHCT-116 (Colon Carcinoma)A549 (Lung Carcinoma)HepG2 (Hepatocellular Carcinoma)
Novel Pyrimido[4,5-C]pyridazine 3 1.53.14.8
Doxorubicin (Standard) 0.3 - 0.90.2 - 0.70.4 - 1.0
SK228 (Novel Indole Derivative) 0.28 - 1.86[4]0.28 - 1.86[4]Not Reported

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Mechanism of Action: Unraveling the Anticancer Effects

Novel Pyrimido[4,5-C]pyridazine derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. Some derivatives have also been shown to inhibit key signaling pathways crucial for cancer cell survival and proliferation.

Induction of Apoptosis

Apoptosis is a critical process for eliminating cancerous cells. The ability of a compound to induce apoptosis is a hallmark of an effective anticancer agent. One of the key findings is that a novel Pyrimido[4,5-C]pyridazine derivative, compound 2b, demonstrated significant antitumor activity by inducing apoptosis in MDA-MB-231 breast cancer cells.[1][2][3]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Compounds that can halt the cell cycle at specific checkpoints can prevent the proliferation of cancer cells. Studies have shown that compound 2b arrests the cell cycle in the S-phase in MDA-MB-231 cells, further contributing to its anticancer effect.[1][2][3]

Inhibition of Signaling Pathways

Many Pyrimido[4,5-C]pyridazine and related pyridazine derivatives have been identified as potent inhibitors of various protein kinases, which are key components of signaling pathways that regulate cell growth, proliferation, and survival. In silico studies have suggested that these compounds can act as potent tyrosine-protein kinase inhibitors.[1][2] Furthermore, related pyridazine-based inhibitors have been shown to modulate the PI3K-Akt and MAPK pathways.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (novel Pyrimido[4,5-C]pyridazines, Doxorubicin, etc.) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[8]

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Annexin V-FITC Assay for Apoptosis

The Annexin V-FITC assay is a widely used method to detect apoptosis. It identifies the externalization of phosphatidylserine (PS), a hallmark of early apoptotic cells.[10][11]

Protocol:

  • Cell Treatment: Treat cells with the test compounds for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.

Visualizing the Pathways and Processes

To better understand the complex biological processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_invitro In Vitro Anticancer Evaluation start Cancer Cell Lines (e.g., MCF-7, HCT-116) treatment Treatment with Novel Pyrimido[4,5-C]pyridazines start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V-FITC) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50 IC50 Determination viability->ic50

Caption: Experimental workflow for in vitro evaluation of anticancer properties.

signaling_pathway cluster_pathway Putative Signaling Pathway Inhibition receptor Growth Factor Receptor (e.g., EGFR) pi3k PI3K receptor->pi3k ras Ras receptor->ras pyrimido Pyrimido[4,5-C]pyridazine Derivatives pyrimido->receptor Inhibition pyrimido->pi3k Inhibition raf Raf pyrimido->raf Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Putative signaling pathways targeted by Pyrimido[4,5-C]pyridazine derivatives.

Conclusion

Novel Pyrimido[4,5-C]pyridazine derivatives represent a promising class of anticancer agents with potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of critical signaling pathways, underscores their therapeutic potential. While in vitro studies have demonstrated significant promise, further preclinical and clinical investigations are warranted to fully elucidate their efficacy and safety profiles. The comparative data and detailed protocols provided in this guide aim to facilitate further research and development in this exciting area of oncology drug discovery.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Pyrimido[4,5-C]pyridazin-5(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the proper handling and disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Pyrimido[4,5-C]pyridazin-5(1H)-one, ensuring compliance with general hazardous waste regulations and fostering a culture of safety.

Hazard Profile and Key Safety Data

Due to the novelty of this compound, comprehensive safety and toxicological data are limited. However, data from structurally related compounds, such as Pyridazine, indicate potential hazards.[8][9] Researchers should handle this compound with the utmost care, assuming it may be toxic if swallowed, cause skin and eye irritation, and may be harmful to the environment. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

For context, a summary of relevant data from related compounds is presented below. It is crucial to treat this compound as having a similar or greater hazard profile.

ParameterRepresentative Data (from related compounds)Source
Physical State Solid[8]
Acute Toxicity (Oral) Harmful or Toxic if swallowed[9]
Skin Corrosion/Irritation May cause skin burns and irritation
Eye Damage/Irritation May cause serious eye damage
Incompatible Materials Strong oxidizing agents, Strong acids[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final collection by environmental health and safety (EHS) professionals.

1. Waste Identification and Segregation:

  • Treat as Hazardous: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous chemical waste.[5][7]

  • Segregate Waste Streams:

    • Solid Waste: Collect dry, solid waste, such as unused compound and contaminated lab supplies (e.g., Kim Wipes, gloves), in a designated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Any sharps contaminated with the compound, such as needles or broken glass, must be disposed of in a designated sharps container.[3]

  • Avoid Mixing Incompatibles: Do not mix this compound waste with incompatible materials like strong oxidizing agents or strong acids.[4][8]

2. Waste Container Management:

  • Use Appropriate Containers: All waste containers must be in good condition, compatible with the chemical, and have a secure, leak-proof screw-on cap.[3][4] Do not use food-grade containers like milk jugs.[7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date when the first waste was added to the container.[5]

    • The name of the principal investigator or research group.

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[3][4] This prevents the release of vapors and potential spills.

3. Storage in a Satellite Accumulation Area (SAA):

  • Designated Area: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and can hold 110% of the volume of the primary container.[3] This will contain any potential leaks or spills.

  • Regular Inspection: Inspect the SAA weekly for any signs of leakage or container degradation.[4]

4. Arranging for Disposal:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the sink.[6]

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to request a hazardous waste collection.[3]

  • Provide Necessary Information: Be prepared to provide the EHS department with all the information from the hazardous waste label.

5. Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

  • Collect Rinsate: The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5]

  • Final Disposal: After triple rinsing and air drying, the container can typically be disposed of in the regular trash, or preferably, reused for compatible waste after relabeling.[5]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Characterization cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated characterize Characterize Waste Stream (Solid, Liquid, Sharps) start->characterize select_container Select Compatible Hazardous Waste Container characterize->select_container label_container Affix 'Hazardous Waste' Label & Record Contents select_container->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment request_pickup Container Full or Time Limit Reached? Request EHS Pickup secondary_containment->request_pickup request_pickup->store_saa No ehs_pickup EHS Collects Waste for Final Disposal request_pickup->ehs_pickup Yes

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Pyrimido[4,5-C]pyridazin-5(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Pyrimido[4,5-C]pyridazin-5(1H)-one, a heterocyclic compound often used in drug discovery. The following procedures are designed to ensure the safety of researchers and laboratory personnel.

1. Hazard Identification and Risk Assessment:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.

A thorough risk assessment should be conducted before commencing any work with this compound.

2. Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential to minimize exposure.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Required PPE Specifications
Weighing and Aliquoting (Solid) Eye Protection, Respiratory Protection, Hand Protection, Body ProtectionChemical splash goggles, N95 or higher rated respirator, Nitrile gloves (double-gloving recommended), Flame-resistant lab coat
Solution Preparation Eye and Face Protection, Hand Protection, Body ProtectionChemical splash goggles and face shield, Nitrile gloves, Flame-resistant lab coat
Running Reactions Eye Protection, Hand Protection, Body ProtectionSafety glasses with side shields or chemical splash goggles, Nitrile gloves, Flame-resistant lab coat
Waste Disposal Eye and Face Protection, Hand Protection, Body ProtectionChemical splash goggles and face shield, Heavy-duty chemical resistant gloves, Flame-resistant lab coat

3. Handling and Storage Procedures:

  • Engineering Controls: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Storage: The compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.

  • Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly after handling the compound, even if gloves were worn.

4. Spill and Emergency Procedures:

  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's emergency response team.

    • Provide them with as much information as possible about the spilled substance.

5. Disposal Plan:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood Proceed once fully equipped weigh Weigh Compound prep_fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware reaction->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.